4-(2-Oxopyrrolidin-1-yl)butanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMYTORSDPYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389846 | |
| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6739-80-6 | |
| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: Chemical Properties and Synthetic Methodologies
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(2-Oxopyrrolidin-1-yl)butanoic acid. This compound, a notable derivative of the versatile pyrrolidinone scaffold, serves as a critical intermediate in pharmaceutical synthesis, most notably in the production of the anti-epileptic drug Levetiracetam.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, reactivity, and practical applications. The guide further details a robust synthetic protocol and discusses the broader biological significance of the 2-oxopyrrolidine moiety, supported by authoritative references and visual aids to facilitate a deeper understanding of this important chemical entity.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[3][4] Its unique structural and electronic properties, including its polarity and ability to act as a hydrogen bond acceptor, make it a versatile building block in drug design.[5] Derivatives of 2-pyrrolidinone have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[3][4]
This compound, the subject of this guide, exemplifies the utility of this scaffold. It is a key precursor in the synthesis of Levetiracetam, a widely used anti-epileptic medication.[1][2] The precise stereochemistry of its derivatives is often crucial for biological activity, as is the case with the (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanoic acid in the synthesis of Levetiracetam.[1] This guide will focus on the racemic compound, providing a foundational understanding of its chemical nature.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and application. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 6739-80-6 | [6] |
| Molecular Formula | C₈H₁₃NO₃ | [6] |
| Molecular Weight | 171.19 g/mol | [6] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 118-121 °C (for the (S)-enantiomer) | |
| Boiling Point | 371 °C at 760 mmHg (predicted) | [2] |
| Solubility | Soluble in ethanol and water | |
| pKa | 3.76 ± 0.10 (predicted) |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through several routes. A common and illustrative method involves the alkylation of 2-pyrrolidinone with a suitable four-carbon synthon. The following protocol details a robust procedure, with explanations for each critical step to ensure reproducibility and understanding.
Experimental Protocol: Alkylation of 2-Pyrrolidinone
Objective: To synthesize this compound via the N-alkylation of 2-pyrrolidinone with γ-butyrolactone.
Materials:
-
2-Pyrrolidinone
-
γ-Butyrolactone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation of 2-Pyrrolidinone:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with care in a fume hood. Hydrogen gas is evolved during this step.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This ensures complete deprotonation of the 2-pyrrolidinone to form the corresponding sodium salt. The causality here is the need for a strong base to deprotonate the relatively acidic N-H of the lactam, forming a potent nucleophile.
-
-
Alkylation with γ-Butyrolactone:
-
To the solution of the 2-pyrrolidinone sodium salt, add γ-butyrolactone dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The elevated temperature is necessary to promote the nucleophilic attack of the pyrrolidinone anion on the electrophilic carbonyl carbon of the γ-butyrolactone, leading to ring-opening.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature and then quench by the slow addition of water.
-
Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This step protonates the carboxylate intermediate to form the final carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined. This partitioning is based on the higher solubility of the product in the organic solvent at low pH.
-
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The expected signals include a triplet for the methyl group of the butanoic acid chain (if it were a butyric acid derivative, which it is not, so this is a point of clarification), multiplets for the methylene groups of both the pyrrolidinone ring and the butanoic acid side chain, and a downfield signal for the carboxylic acid proton.[7] The specific chemical shifts and coupling patterns are crucial for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in their unique chemical environments. The carbonyl carbons of the lactam and the carboxylic acid will appear significantly downfield.[8]
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid, and another strong absorption around 1650-1680 cm⁻¹ is indicative of the amide C=O stretch of the pyrrolidinone ring.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 171.19. Common fragmentation patterns can provide further structural information.
Reactivity and Further Applications
This compound possesses two primary reactive sites: the carboxylic acid group and the lactam ring.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its conversion to an amide is a key step in the synthesis of Levetiracetam.[1]
-
Lactam Ring: The amide bond within the pyrrolidinone ring is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.
The primary application of this compound is as a crucial intermediate in the pharmaceutical industry.[2] Beyond its role in Levetiracetam synthesis, the 2-oxopyrrolidine scaffold is being explored for the development of new therapeutic agents targeting a range of diseases.
Biological Context: The Nrf-2 Signaling Pathway
While this compound is primarily known as a synthetic intermediate, other derivatives of the 2-oxopyrrolidine core have shown significant biological activity. For instance, novel 2-oxopyrrolidine derivatives have been demonstrated to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[9]
The Nrf-2 pathway is a critical cellular defense mechanism against oxidative stress.[9] Under normal conditions, Nrf-2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf-2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[9] The pharmacological activation of this pathway by 2-oxopyrrolidine derivatives represents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including chronic skin disorders.[9]
Nrf-2 Signaling Pathway Diagram
Caption: Activation of the Nrf-2 signaling pathway by a 2-oxopyrrolidine derivative.
Conclusion
This compound is a compound of significant interest in organic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable intermediate in the pharmaceutical industry. The broader biological potential of the 2-oxopyrrolidine scaffold continues to be an active area of research, with new derivatives showing promise in modulating key cellular pathways. This guide has provided a detailed overview of the chemical properties, a robust synthetic protocol, and the analytical characterization of this compound, offering a solid foundation for researchers and drug development professionals working with this important molecule.
References
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021). ResearchGate. Retrieved from [Link]
- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Journal of the Serbian Chemical Society.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules.
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Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]
- The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD..
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This compound. PubChem. Retrieved from [Link]
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A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. (2017). ResearchGate. Retrieved from [Link]
- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. (2015).
- Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking studies. (2022). Indian Journal of Chemistry.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). PubMed Central.
- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). Journal of Coastal Life Medicine.
- Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. (2005). Bioorganic & Medicinal Chemistry Letters.
- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. (2015).
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Semantic Scholar. Retrieved from [Link]
- Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD..
- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis. ChemicalBook.
- low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry.
- This compound (C8H13NO3). PubChemLite.
- (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Sigma-Aldrich.
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2-(2-Oxopyrrolidin-1-yl)butanoic acid. PubChem. Retrieved from [Link]
- Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. (2024). NINGBO INNO PHARMCHEM CO.,LTD..
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2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. PubChem. Retrieved from [Link]
- Advances in Quantitative Analytical Methods for Solid Drugs. (2022). MDPI.
- Levetiracetam acid ((S)-2-(2-oxopyrrolidin-1-yl)butanoic acid). CymitQuimica.
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An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS Number: 6739-80-6), a substituted fatty acid derivative featuring a pyrrolidinone moiety. This document elucidates the compound's chemical identity, physicochemical properties, and safety and handling protocols. A significant focus is placed on distinguishing it from its well-known structural isomer, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, a critical intermediate in the synthesis of the antiepileptic drug Levetiracetam. While specific research applications for the title compound are not widely documented, this guide explores its potential as a chemical building block and proposes a theoretical synthetic pathway. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, providing essential data and highlighting areas for future investigation.
Chemical Identity and Physicochemical Properties
This compound is a C8 aliphatic carboxylic acid containing a 2-oxopyrrolidine (also known as a pyroglutamate or 2-pyrrolidinone) ring N-substituted at the fourth carbon of the butanoic acid chain.
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for designing experimental conditions, such as selecting appropriate solvent systems and predicting the compound's behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Weight | 171.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 171.08954328 Da | PubChem[1] |
| XLogP3 (Predicted) | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 57.6 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem |
Isomeric Differentiation: A Critical Consideration
In the field of drug development and chemical research, structural isomerism can have profound effects on a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility. It is imperative to distinguish this compound from its positional isomer, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.
-
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (Levetiracetam Acid): This isomer, with CAS Number 102849-49-0, is a well-documented and crucial intermediate in the industrial synthesis of Levetiracetam, a widely used antiepileptic medication.[2][3] Its chirality at the alpha-carbon of the butanoic acid moiety is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[3]
The key structural difference is the point of attachment of the 2-oxopyrrolidine ring to the butanoic acid backbone. In the title compound, it is at the terminal, non-chiral carbon (position 4), whereas in Levetiracetam acid, it is at the chiral alpha-carbon (position 2).
This structural variance leads to different chemical properties and, most importantly, distinct biological activities, underscoring the necessity of using the correct CAS number and IUPAC name in all experimental and procurement processes.
Synthesis Pathway
While specific, peer-reviewed synthesis protocols for this compound are not extensively published, a plausible and logical synthetic route can be proposed based on established organic chemistry principles. The following represents a theoretical, yet chemically sound, experimental protocol.
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical approach to the synthesis involves the N-alkylation of 2-pyrrolidinone with a suitable four-carbon electrophile containing a protected carboxylic acid functionality.
Detailed Theoretical Protocol
Step 1: N-Alkylation of 2-Pyrrolidinone
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Addition of Pyrrolidinone: Slowly add 2-pyrrolidinone dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation of the lactam nitrogen, forming the sodium salt.
-
Alkylation: Add ethyl 4-bromobutanoate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate, ethyl 4-(2-oxopyrrolidin-1-yl)butanoate.
Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the relatively acidic N-H of the lactam, forming a potent nucleophile. The subsequent Sₙ2 reaction with the alkyl halide forms the desired C-N bond. An ester is used as a protecting group for the carboxylic acid to prevent it from interfering with the base-mediated N-alkylation.
Step 2: Hydrolysis of the Ester
-
Setup: Dissolve the crude ester intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).
-
Reaction: Heat the mixture to reflux and stir for several hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.
-
Isolation:
-
If using acid hydrolysis, concentrate the solvent, and the product may precipitate or be isolated by extraction.
-
If using base hydrolysis, cool the mixture, acidify with concentrated HCl to a pH of ~2-3 to protonate the carboxylate. The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the acidified solution with a suitable organic solvent (e.g., dichloromethane).
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Potential Applications and Research Directions
While this compound does not have the established applications of its 2-substituted isomer, its structure presents several avenues for research:
-
Medicinal Chemistry Scaffold: The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in various nootropic and CNS-active compounds. This molecule could serve as a starting material or fragment for the synthesis of novel compounds. The butanoic acid chain provides a handle for further chemical modifications, such as amidation to create a library of new chemical entities for screening.
-
Comparative Biology: As a close structural isomer of a key pharmaceutical intermediate, it would be of academic and potentially industrial interest to perform a head-to-head comparison of the biological activities of the 4- and 2-substituted isomers. Such studies could elucidate the structure-activity relationship (SAR) of this class of compounds.
-
Polymer Chemistry: Carboxylic acid-functionalized lactams can be explored as monomers for the synthesis of novel functional polyamides or other polymers.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:
-
H319: Causes serious eye irritation. [1]
Recommended Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical compound whose identity is well-defined by its IUPAC name and CAS number. While it is structurally similar to the pharmaceutically significant (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, it is a distinct chemical entity with different properties. The lack of extensive literature on its synthesis and application presents an opportunity for novel research in synthetic methodology, medicinal chemistry, and materials science. This guide provides the foundational knowledge necessary for researchers to handle this compound safely and to distinguish it from its important isomer, thereby ensuring scientific integrity and fostering new avenues of investigation.
References
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ChemBK. (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. [Link]
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ResearchGate. (n.d.). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from [Link].
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Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link].
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Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. (n.d.). Retrieved from [Link].
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An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: Molecular Structure, Stereoisomers, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a molecule of significant interest in the pharmaceutical industry. The guide will delve into its molecular structure, the critical aspect of its stereoisomerism, and detailed methodologies for its synthesis. Particular emphasis is placed on the (S)-enantiomer, a key intermediate in the production of the widely-used antiepileptic drug, Levetiracetam.
Introduction
This compound, also known by various synonyms including 2-(2-oxopyrrolidin-1-yl)butanoic acid and Levetiracetam carboxylic acid, is a derivative of butyric acid and 2-pyrrolidinone.[1][2][3] Its molecular formula is C8H13NO3, and it has a molecular weight of approximately 171.19 g/mol .[3][4] The significance of this compound lies primarily in the stereochemistry of its (S)-enantiomer, which serves as a crucial building block in the synthesis of Levetiracetam.[4][5] The biological activity of Levetiracetam is intrinsically linked to this specific stereoisomer, making the stereochemical integrity of its precursor paramount.[5] This guide will provide a detailed exploration of the molecule's structure, its stereoisomers, and the various synthetic pathways to obtain it, including both racemic and asymmetric approaches.
Molecular Structure and Stereoisomerism
The molecular structure of this compound consists of a butyric acid moiety where the nitrogen of a 2-oxopyrrolidine (also known as a lactam) ring is attached to the C4 position of the butanoic acid chain.
Chirality and Stereoisomers
The key structural feature of this compound is the presence of a chiral center at the alpha-carbon (C2) of the butanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a carboxylic acid group, and the 2-oxopyrrolidin-1-yl group. Consequently, the molecule exists as a pair of enantiomers: (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid and (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid.
Caption: Stereoisomers of 2-(2-Oxopyrrolidin-1-yl)butanoic acid.
The (S)-enantiomer is the biologically relevant precursor for the synthesis of Levetiracetam.[4][5] The precise stereochemistry of this intermediate is crucial as it dictates the efficacy and safety profile of the final active pharmaceutical ingredient (API).[4]
Synthesis of this compound
The synthesis of this compound can be achieved through both racemic and asymmetric routes. The choice of method often depends on the desired stereochemical outcome and the overall synthetic strategy for the target molecule, such as Levetiracetam.
Racemic Synthesis
A common approach to synthesizing the racemic mixture involves the alkylation of 2-pyrrolidinone with a suitable 4-carbon synthon.
Experimental Protocol: Racemic Synthesis
A general procedure for the racemic synthesis of 2-(2-oxopyrrolidin-1-yl)butanoic acid is as follows:
-
Deprotonation of 2-pyrrolidinone: 2-pyrrolidinone is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the corresponding sodium salt.
-
Alkylation: The resulting anion of 2-pyrrolidinone is then reacted with an ethyl 2-halobutanoate, for example, ethyl 2-bromobutanoate. This nucleophilic substitution reaction forms ethyl 2-(2-oxopyrrolidin-1-yl)butanoate.
-
Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid.
Asymmetric Synthesis and Chiral Resolution
Given the importance of the (S)-enantiomer, stereoselective synthesis and chiral resolution methods are of great interest.
3.2.1. Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer with high enantiomeric excess. One reported asymmetric synthesis involves the use of a chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary
This protocol is adapted from a strategy involving a Strecker reaction with a chiral auxiliary:
-
Chiral Amine Condensation: Propanal is reacted with a chiral amine, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, in the presence of sodium cyanide to form a diastereomerically enriched cyanohydrin derivative.
-
Hydrolysis to Chiral Amino Acid: The resulting nitrile is hydrolyzed under acidic conditions (e.g., 6 M HCl) to yield the enantiomerically pure (S)-2-aminobutyric acid hydrochloride.
-
Amidation: The amino acid is then converted to the corresponding amide, (S)-2-aminobutyramide hydrochloride, for instance, by reaction with thionyl chloride in methanol followed by ammonolysis.
-
Coupling and Cyclization: The chiral amide is condensed with 4-chlorobutyryl chloride, followed by cyclization in the presence of a base like potassium hydroxide and a phase transfer catalyst such as tetrabutylammonium bromide to yield (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam), which can then be hydrolyzed to the desired (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.
3.2.2. Chiral Resolution
Chiral resolution is a widely used industrial method to separate the enantiomers from a racemic mixture.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[6]
-
Salt Formation: The racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid is dissolved in a suitable solvent, such as toluene, and treated with a chiral amine resolving agent, for example, (R)-α-methylbenzylamine.[6]
-
Diastereomer Crystallization: The mixture is heated to achieve complete dissolution and then cooled, allowing for the selective crystallization of one of the diastereomeric salts, for instance, the ((S)-acid)-((R)-amine) salt.[6]
-
Salt Isolation and Filtration: The crystallized diastereomeric salt is isolated by filtration and washed with a solvent.
-
Liberation of the Enantiopure Acid: The isolated salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, which can be extracted into an organic solvent.[6]
Another innovative resolution technique involves enantiospecific cocrystallization with a chiral co-former like (S)-mandelic acid.[7]
Physicochemical and Spectroscopic Properties
The properties of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid are crucial for its handling, characterization, and use in further synthetic steps.
Table 1: Physicochemical Properties of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
| Property | Value | Reference(s) |
| Molecular Formula | C8H13NO3 | [4] |
| Molecular Weight | 171.19 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 124-125 °C | [8][9] |
| Boiling Point | 371.0 ± 25.0 °C (Predicted) | [10] |
| Density | 1.227 ± 0.06 g/cm³ (Predicted) | [10] |
| Storage Temperature | -20°C in a freezer | [4] |
Table 2: Spectroscopic Data for (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.93 (t, 3H), 1.67-1.76 (m, 1H), 1.99-2.13 (m, 3H), 2.49 (t, 2H), 3.37 (m, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, 1H) | [8][9] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2 | [8][9] |
| IR (CHCl₃) | ν_max (cm⁻¹): 2975, 1731, 1620 | [8][9] |
Application in the Synthesis of Levetiracetam
The primary and most significant application of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is as a key intermediate in the synthesis of Levetiracetam.[4][5]
Caption: Workflow for the conversion of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid to Levetiracetam.
The conversion of the carboxylic acid to the corresponding amide is a standard transformation in organic synthesis. The carboxylic acid group is first activated, for example, by converting it to an acyl chloride using thionyl chloride, or by forming a mixed anhydride with a chloroformate. This activated intermediate is then reacted with ammonia to form the primary amide, yielding Levetiracetam.
Conclusion
This compound, and particularly its (S)-enantiomer, is a molecule of high importance in medicinal chemistry and pharmaceutical manufacturing. A thorough understanding of its molecular structure, stereochemistry, and synthetic routes is essential for researchers and professionals in the field. The methodologies outlined in this guide provide a solid foundation for the synthesis and handling of this key pharmaceutical intermediate. The continued development of efficient and stereoselective synthetic methods for this compound will remain a significant area of research, driven by the therapeutic importance of Levetiracetam.
References
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- Exploring (S)-2-(2-Oxopyrrolidin-1-yl)
- (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate.
- Springuel, G., & Leyssens, T.
- (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate.
- Simultaneous chiral resolution of two racemic compounds by preferential cocrystalliz
- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis. ChemicalBook.
- (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. ChemBK.
- An asymmetric synthesis of Levetiracetam. (URL not available)
- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid(102849-49-0) 1 H NMR. ChemicalBook.
- 2-(2-Oxopyrrolidin-1-yl)butyramide | Request PDF.
- Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878.
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- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | 102849-49-0. ChemicalBook.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
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Unveiling the Enigmatic Profile of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a compound of significant interest within the field of neuropharmacology. While primarily recognized as the principal synthetic precursor and a metabolite of the broad-spectrum antiepileptic drug Levetiracetam, its intrinsic biological activities remain a subject of scientific inquiry. This document moves beyond a cursory overview, delving into the nuanced structure-activity relationships that define its pharmacological context. We will explore its chemical properties, its pivotal role in the synthesis of Levetiracetam, and the broader biological landscape of related pyrrolidinone derivatives. Furthermore, this guide furnishes detailed experimental protocols for researchers seeking to elucidate its potential neurotropic, anticonvulsant, and neuroprotective effects. This resource is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the continued investigation of this intriguing molecule.
Introduction: The Identity of this compound
This compound, with the chemical formula C₈H₁₃NO₃, is a pyrrolidinone derivative that occupies a central position in the landscape of modern antiepileptic drug development.[1] It is most widely known in the scientific community by its common name, Levetiracetam Carboxylic Acid, which underscores its primary significance as the key intermediate in the chemical synthesis of Levetiracetam (brand name Keppra®)[2][3][4].
Levetiracetam is a second-generation antiepileptic drug with a unique mechanism of action, primarily involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[5] The therapeutic success and favorable safety profile of Levetiracetam have rendered its synthetic pathway, and by extension its precursors, a subject of intense interest.[6][7]
While the biological activity of Levetiracetam is well-characterized, there is a conspicuous scarcity of publicly available data on the intrinsic pharmacological effects of its carboxylic acid precursor. This guide, therefore, aims to provide a holistic view by situating this compound within the broader context of its parent compound and related nootropic agents, thereby offering a framework for its potential biological activities and a roadmap for future research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation of its biological activity. These properties influence its solubility, membrane permeability, and potential for interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6739-80-6 | [1] |
| XLogP3 | -0.4 | [1] |
| Appearance | White crystalline solid | [8] |
The negative XLogP3 value suggests a high degree of hydrophilicity, which has implications for its ability to cross the blood-brain barrier, a critical factor for centrally acting agents.
The Pyrrolidinone Scaffold: A Privileged Structure in Neuropharmacology
The 2-oxopyrrolidine ring is a core structural motif in a class of compounds known as racetams, which are noted for their nootropic or "cognitive-enhancing" properties. The parent compound of this family, piracetam, is a cyclic derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Although the precise mechanisms of action for many racetams are not fully elucidated, they are thought to influence neuronal and cerebrovascular functions, enhancing cognitive processes without acting as sedatives or stimulants.[9]
The exploration of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide has suggested potential interactions with both GABAergic and glutamatergic systems, highlighting the versatility of the pyrrolidinone scaffold in modulating neurotransmission.[9] This contextualizes this compound within a family of neuroactive compounds, suggesting that the pyrrolidinone core may confer some degree of biological activity, even if it is significantly less pronounced than its amide derivative, Levetiracetam.
Structure-Activity Relationship: The Critical Role of the Carboxamide Moiety
The primary known biological relevance of this compound is as a precursor to Levetiracetam. The conversion of the carboxylic acid group to a carboxamide is the final step in the synthesis and is critical for its anticonvulsant activity. Early structure-activity relationship (SAR) studies on Levetiracetam analogs, which included modifications of the carboxamide group to moieties such as carboxylic acids, nitriles, and thioamides, demonstrated a high correlation between affinity for the SV2A binding site and anticonvulsant efficacy.[5] This strongly implies that the carboxamide group is essential for the high-affinity binding to SV2A that underpins Levetiracetam's mechanism of action.
The logical inference from these SAR studies is that this compound itself has significantly lower affinity for SV2A and, consequently, possesses weaker anticonvulsant properties compared to Levetiracetam.
Caption: Structure-activity relationship highlighting the importance of the carboxamide group.
Potential Biological Activities and Avenues for Research
Despite the limited direct evidence, the structural similarity to other neuroactive compounds suggests several potential, albeit likely modest, biological activities for this compound that warrant investigation:
-
Nootropic Effects: Given its racetam-like core, it may possess cognitive-enhancing properties.
-
Neuroprotective Properties: Many compounds with affinity for neurotransmitter systems exhibit neuroprotective effects in models of neuronal injury.
-
Modulation of Neurotransmitter Systems: While likely not a potent ligand, it may have weak interactions with GABA or glutamate receptors or transporters.[10]
Experimental Protocols for Assessing Biological Activity
For researchers aiming to characterize the biological profile of this compound, a tiered approach starting with in vitro assays and progressing to in vivo models is recommended.
In Vitro Assays: Target Engagement and Cellular Effects
A. Receptor Binding Assays:
-
Objective: To determine the affinity of the compound for key CNS receptors.
-
Methodology:
-
Prepare cell membrane fractions expressing the target receptor (e.g., SV2A, GABA-A, AMPA, NMDA).
-
Incubate the membrane preparation with a known radioligand for the target receptor and varying concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
B. Neuronal Cell Culture Models of Excitotoxicity:
-
Objective: To assess potential neuroprotective effects against glutamate-induced cell death.
-
Methodology:
-
Culture primary cortical or hippocampal neurons.
-
Pre-incubate the neuronal cultures with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the cultures to a high concentration of glutamate or NMDA for a short duration.
-
Wash out the excitotoxic agent and continue incubation in the presence of the test compound for 24 hours.
-
Assess cell viability using assays such as MTT, LDH release, or fluorescent live/dead staining.
-
Caption: Workflow for in vitro assessment of biological activity.
In Vivo Models: Assessing Systemic Effects
A. Rodent Models of Seizures:
-
Objective: To evaluate anticonvulsant activity.
-
Methodology (Maximal Electroshock Seizure - MES Test):
-
Administer this compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
At the predicted time of peak plasma concentration, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Determine the ED₅₀ (the dose that protects 50% of the animals).
-
B. Behavioral Models for Nootropic Activity:
-
Objective: To assess effects on learning and memory.
-
Methodology (Morris Water Maze):
-
Acclimatize rodents to a circular pool of opaque water.
-
For several consecutive days (acquisition phase), train the animals to find a hidden platform submerged just below the water's surface. Administer the test compound or vehicle before each training session.
-
Record the time (latency) and path length taken to find the platform.
-
On the final day, remove the platform for a probe trial and measure the time spent in the target quadrant where the platform was previously located.
-
Improved performance (shorter latency, more time in the target quadrant) in the compound-treated group compared to the vehicle group suggests cognitive enhancement.
-
Caption: Workflow for in vivo assessment of biological activity.
Conclusion and Future Directions
This compound is a molecule of considerable interest, primarily due to its indispensable role as the precursor to the highly successful antiepileptic drug, Levetiracetam. While direct evidence of its biological activity is sparse, its structural relationship to the neuroactive racetam family suggests a potential for neuromodulatory effects that remains to be systematically explored.
Future research should focus on a direct and thorough characterization of its pharmacological profile using the assays outlined in this guide. Key research questions include:
-
What is the precise binding affinity of this compound for SV2A and other potential CNS targets?
-
Does it exhibit neuroprotective properties in vitro or in vivo, and if so, through what mechanisms?
-
Can it modulate cognitive function in standard behavioral paradigms?
Answering these questions will not only fill a significant gap in our understanding of this compound but may also provide valuable insights into the broader pharmacology of the pyrrolidinone class of molecules and inform the design of future neurotropic agents.
References
- Löscher, W., Gillard, M., Sands, Z. A., Kaminski, R. M., & Klitgaard, H. (2016). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia, 57(11), 1783–1798.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284583, Levetiracetam. Retrieved from [Link]
- Patsalos, P. N. (2013). Clinical pharmacology and pharmacokinetics of levetiracetam. Journal of Clinical Pharmacy and Therapeutics, 38(6), 437–446.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3146689, this compound. Retrieved from [Link]
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Wikipedia. (n.d.). Levetiracetam. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry Letters. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11607993, 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. Retrieved from [Link]
- Andrey, S., et al. (2019).
- Ju, W., & Cui, J. (2021). Pleiotropic neurotransmitters: neurotransmitter-receptor crosstalk regulates excitation-inhibition balance in social brain functions and pathologies. Frontiers in Cellular Neuroscience, 15, 746886.
- Kodonidi, I. P., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 8(2), 116-126.
- Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 717-725.
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New Drug Approvals. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Cornerstone Precursor in Modern Racetam Synthesis
Foreword: The Pyrrolidone Core in Nootropic and Anticonvulsant Chemistry
The pyrrolidone nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of the widely recognized racetam family of drugs.[1] These compounds, initially explored for their nootropic (cognitive-enhancing) properties, have demonstrated a broad spectrum of neurological activity.[2] Piracetam, the progenitor of this class, paved the way for the development of more potent and specific agents.[1] Among these, Levetiracetam stands out for its significant efficacy as an antiepileptic drug, operating through a unique mechanism involving the synaptic vesicle glycoprotein 2A (SV2A).[1][3]
The synthesis of these structurally precise molecules hinges on the availability of high-purity, well-characterized precursors. This guide focuses on a pivotal intermediate: 4-(2-Oxopyrrolidin-1-yl)butanoic acid and, more specifically, its enantiomerically pure form, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. The biological activity of Levetiracetam is intrinsically linked to its (S)-configuration, rendering the stereochemical integrity of its precursor a critical parameter in drug development and manufacturing.[4][5] This document provides a comprehensive overview of the synthesis, characterization, and strategic application of this precursor, intended for researchers, chemists, and professionals in the field of drug development.
Physicochemical Properties and Structural Characterization
Understanding the fundamental properties of the precursor is the first step in any rational synthesis design. The molecule exists as a racemic mixture, 2-(2-Oxopyrrolidin-1-yl)butanoic acid, and as the pharmaceutically crucial (S)-enantiomer.
Core Data
The essential physicochemical data for the key chiral intermediate, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | [6] |
| Synonyms | Levetiracetam Acid, UCB-L 057 | [6][7] |
| CAS Number | 102849-49-0 | [6] |
| Molecular Formula | C₈H₁₃NO₃ | [6] |
| Molecular Weight | 171.19 g/mol | [6] |
| Melting Point | 118-125 °C | [8] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in water, ethanol; sparingly soluble in acetonitrile | [9] |
| Storage | Store in a freezer at -20°C, in a well-closed container away from moisture. | [5][8] |
Analytical Characterization: A Self-Validating System
The confirmation of structure and purity is paramount. A combination of spectroscopic methods provides a robust analytical fingerprint for the precursor, ensuring the integrity of the starting material for subsequent transformations.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.64 (dd, 1H), 3.58-3.52 (m, 1H), 3.37 (m, 1H), 2.49 (t, 2H), 2.13-1.99 (m, 3H), 1.76-1.67 (m, 1H), 0.93 (t, 3H).[10]
-
¹³C NMR (125 MHz, CDCl₃): δ (ppm) 177.2, 173.7, 55.4, 43.9, 30.8, 21.9, 18.2, 10.8.[10]
-
IR (CHCl₃) νₘₐₓ: 2975, 1731, 1620 cm⁻¹.[10]
-
ESI-MS: m/z 170.0 [M-H]⁻.[10]
These spectral data provide a clear and verifiable signature for the (S)-acid, allowing for unambiguous identification and quality control.
Synthesis of the Racetam Precursor
The efficient synthesis of the pyrrolidone butanoic acid core is a critical upstream process. Methodologies exist for both the racemic compound and, more importantly, the enantiopure (S)-isomer required for Levetiracetam.
Synthesis of Racemic 2-(2-Oxopyrrolidin-1-yl)butanoic Acid
While the primary pharmaceutical application demands the (S)-enantiomer, the synthesis of the racemic acid is a foundational process. A common and logical approach involves the N-alkylation of 2-pyrrolidone. The nitrogen atom of the 2-pyrrolidone lactam is sufficiently nucleophilic, especially when deprotonated by a mild base, to react with alkyl halides.[6]
A representative synthesis, analogous to methods used for similar structures, is outlined below.[11]
Caption: Proposed synthesis of racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid.
Asymmetric Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
For the production of Levetiracetam, an enantioselective synthesis of the (S)-acid precursor is essential to avoid a costly and wasteful resolution step later in the process. An efficient and greener route starts from commercially available chiral materials and utilizes a metal-catalyzed oxidation.[12]
The overall workflow involves a solvent-free condensation followed by a robust oxidation to yield the target acid.
Caption: Asymmetric synthesis workflow for the (S)-acid precursor.[12]
Experimental Protocol: RuO₂-Catalyzed Oxidation [12]
This protocol describes the oxidation of the intermediate alcohol (4) to the desired carboxylic acid (5).
-
Vessel Preparation: To a suitable reaction vessel, add the intermediate alcohol, (S)-2-(2-oxopyrrolidin-1-yl)butanol (4) (1.0 g, 6.3 mmol), and a 3% aqueous solution of NaHCO₃ (20 mL).
-
Catalyst Addition: Add Ruthenium(IV) oxide (RuO₂) (5.2 mg, 0.062 mol%) to the mixture at 25°C. Stir the resulting heterogeneous mixture for 5 minutes.
-
Causality: RuO₂ is the catalyst precursor. In the presence of the primary oxidant (NaOCl), it forms the active catalytic species, ruthenium tetroxide (RuO₄), a powerful oxidizing agent.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Causality: The oxidation is exothermic. Cooling is essential to control the reaction rate, prevent decomposition of the active catalyst, and minimize potential side reactions.
-
-
Oxidant Addition: Add a 4.5% aqueous solution of NaOCl (31 mmol, 53 mL) dropwise via an addition funnel over 1 hour. Maintain the internal temperature at 0-5°C.
-
Causality: NaOCl is the stoichiometric oxidant that regenerates the active RuO₄ catalyst. Slow addition is critical to manage the exotherm and maintain catalytic turnover.
-
-
pH Control: Throughout the addition, maintain the pH of the mixture at ~13 by the controlled addition of a 50% aqueous NaOH solution.
-
Causality: A high pH is necessary to stabilize the carboxylate product and facilitate the catalytic cycle.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: After 3 hours (or upon completion), quench the reaction by adding solid NaHSO₃ (0.1 g) and stirring for 15 minutes.
-
Causality: Sodium bisulfite is a reducing agent that quenches any remaining oxidant (NaOCl) and reduces the ruthenium catalyst to a lower, less reactive oxidation state.
-
-
Work-up: Acidify the aqueous solution and extract with an appropriate organic solvent (e.g., dichloromethane) to isolate the product acid (5).
The Core Transformation: Amidation to Levetiracetam
The conversion of the carboxylic acid precursor to the final active pharmaceutical ingredient (API) is the most critical step. For Levetiracetam, this involves the formation of a primary amide from the carboxylic acid. Direct reaction with ammonia is not feasible; the acid must first be "activated."
Mechanistic Insight: The Mixed Anhydride Method
A robust and widely used industrial method for activating a carboxylic acid is the formation of a mixed carboxylic-carbonic anhydride using an alkyl chloroformate, such as ethyl chloroformate.[9][13]
Caption: Mixed anhydride activation for amide synthesis.
Causality Explained:
-
Activation: The carboxylic acid reacts with ethyl chloroformate to form a mixed anhydride. This transforms the poor leaving group (-OH) of the acid into a much better leaving group (-OCOOEt).[14]
-
Base: Triethylamine (Et₃N) is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) that is generated during the formation of the mixed anhydride. This prevents the HCl from protonating the amine nucleophile (ammonia) in the next step.[15]
-
Nucleophilic Attack: Ammonia, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of the original acid moiety. The ethoxycarbonyl group is a superior leaving group, leading to the selective formation of the desired amide.
-
Low Temperature: The reaction is performed at very low temperatures (-25 to -35°C) because the mixed anhydride is a highly reactive and thermally unstable intermediate. Low temperatures prevent its decomposition and suppress potential side reactions, such as the formation of symmetrical anhydrides or undesired reactions with the solvent.[16]
Industrial Protocol: Synthesis of Levetiracetam[17]
This protocol outlines a standard laboratory/industrial procedure for the synthesis of Levetiracetam from the (S)-acid precursor.
-
Initial Setup: Charge a suitable reactor with Dichloromethane (MDC) (222.0 ml). Add (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (37.0 g) at 25-30°C. Stir for 30 minutes to ensure dissolution.
-
Cooling: Cool the reaction mass to between -25°C and -30°C.
-
Activation: Simultaneously and slowly charge ethyl chloroformate (28.0 g) and triethylamine (23.0 g) to the reactor, maintaining the temperature between -25°C and -30°C.
-
Stirring: After the addition is complete, stir the reaction mass for an additional 30 minutes at -25°C to -30°C to ensure complete formation of the mixed anhydride.
-
Amidation: Cool the reaction mass further to -35°C. Purge anhydrous ammonia gas through the solution for 2-3 hours, maintaining the temperature at -35°C.
-
Reaction Monitoring (Self-Validation): Periodically take samples and check for the completion of the reaction by High-Performance Liquid Chromatography (HPLC), monitoring the disappearance of the starting acid.
-
Work-up: Once the reaction is complete, stop the ammonia purge. Add sodium carbonate (1.85 g) to neutralize any remaining acidic species.
-
Isolation: Allow the temperature to rise to 20°C. Filter the resulting slurry to remove salts (triethylamine hydrochloride). Wash the filter cake with MDC (2 x 18.5 ml).
-
Concentration: Collect the filtrate and distill off the MDC under vacuum to yield the crude product.
-
Purification: The crude Levetiracetam is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to achieve pharmaceutical-grade purity.[9]
Role in the Broader Racetam Landscape
While the racetam class is diverse, the primary and most significant role of 2-(2-oxopyrrolidin-1-yl)butanoic acid is as a direct precursor to Levetiracetam. Its structural analogue, Brivaracetam—which features a propyl group at the 4-position of the pyrrolidone ring—is synthesized from a correspondingly substituted precursor, highlighting the modularity of this synthetic platform.[3]
Research into novel racetam-like structures continues. For example, the synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives has been explored to create compounds with both anticonvulsant and nootropic activity, demonstrating that the core pyrrolidone-acid scaffold remains a valuable starting point for discovering new neuroactive agents.[11] However, in the context of currently marketed pharmaceuticals, the application of this compound is highly specific and optimized for the production of Levetiracetam.
Conclusion
This compound, particularly in its enantiopure (S)-form, is more than a simple intermediate; it is a critical enabling molecule in pharmaceutical manufacturing. Its well-defined synthesis and robust conversion protocols underscore the principles of modern process chemistry, where efficiency, stereochemical control, and scalability are paramount. The detailed methodologies for its synthesis and subsequent transformation into Levetiracetam via a mixed anhydride intermediate provide a clear and validated pathway for producing this essential antiepileptic drug. As research into neuroactive compounds continues, the foundational chemistry of the pyrrolidone scaffold, exemplified by this key precursor, will undoubtedly continue to inspire the development of the next generation of therapies for central nervous system disorders.
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Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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solubility and stability of 4-(2-Oxopyrrolidin-1-yl)butanoic acid
An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid and its Isomers
Foreword
In the landscape of pharmaceutical development, a profound understanding of an active pharmaceutical ingredient (API) or intermediate's physicochemical properties is paramount. This guide provides a detailed exploration of the , with a primary focus on its pharmaceutically significant isomer, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. This latter compound is a critical intermediate and the primary metabolite of Levetiracetam, a widely prescribed antiepileptic agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: A Tale of Two Isomers
The nomenclature "this compound" can refer to multiple isomers depending on the attachment point of the butanoic acid chain to the pyrrolidinone ring. While the 4-position isomer exists, the bulk of scientific and industrial interest lies in the 2-position isomer, particularly the (S)-enantiomer, due to its role in the synthesis and metabolism of Levetiracetam.[1][2]
-
This compound (CAS: 6739-80-6): The butanoic acid moiety is attached at the 4-position of the pyrrolidinone ring.
-
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS: 102849-49-0): The butanoic acid moiety is attached at the 2-position of the pyrrolidinone ring, with a specific stereochemistry. This is also known as Levetiracetam Carboxylic Acid or Levetiracetam Acid.[3][4]
Given the vast disparity in available data and its pharmaceutical relevance, this guide will focus primarily on (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid .
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is the bedrock of formulation development and stability assessment. Key properties of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | PubChem |
| Synonyms | Levetiracetam Carboxylic Acid, Levetiracetam Acid, UCB L057 | [3][4] |
| CAS Number | 102849-49-0 | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 118-121°C | [6] |
| Boiling Point | 371.0 ± 25.0 °C (Predicted) | [6] |
| Density | 1.227 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 3.76 ± 0.10 (Predicted) | [6] |
| Storage | Store in a freezer at -20°C, sealed in a dry environment. | [6] |
Solubility Profile
The solubility of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a critical parameter influencing its bioavailability and formulation design. While its parent drug, Levetiracetam, is classified as a highly soluble (BCS Class I) compound, the presence of a carboxylic acid group in the metabolite suggests a pH-dependent solubility profile.[7][8]
Qualitative and Quantitative Solubility
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is reported to be soluble in water, ethanol, methanol, and DMSO.[5][9] More detailed quantitative data for the parent drug, Levetiracetam, provides context for the compound's hydrophilic nature. Levetiracetam is very soluble in water (1040 mg/mL) and freely soluble in chloroform (653 mg/mL) and methanol (536 mg/mL).[10]
Impact of pH on Solubility
As a carboxylic acid with a predicted pKa of approximately 3.76, the solubility of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is expected to be significantly influenced by pH.
-
At pH < pKa: The compound will predominantly exist in its neutral, less soluble form.
-
At pH > pKa: The compound will be in its ionized (carboxylate) form, which is expected to have significantly higher aqueous solubility.
This pH-dependent solubility is a key consideration for in vivo dissolution and for the development of liquid formulations.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid to a series of vials containing different solvents (e.g., water, pH-adjusted buffers, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[11][12][13]
Caption: General workflow for a forced degradation study.
Analytical Methodology for Quantification
A robust and validated analytical method is essential for accurately determining the concentration of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid in solubility and stability samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique. [11][12]
Key Parameters for a Stability-Indicating HPLC Method
-
Column: A C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3µm) is typically used. [11]* Mobile Phase: A combination of an aqueous buffer (e.g., phosphate buffer at pH 5.5) and an organic modifier like acetonitrile is common. [11][12]Gradient elution may be necessary to separate all degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min. [11]* Detection Wavelength: Due to the lack of a strong chromophore, detection is usually performed at a low wavelength, such as 205 nm. [11]* Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times. [11] This method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. [11][12]
Summary and Conclusion
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a pharmaceutically important compound with a solubility and stability profile that is critical to its handling and use in drug development. It is a water-soluble, crystalline solid, with its aqueous solubility being pH-dependent due to the presence of a carboxylic acid group. The primary degradation pathway is likely the hydrolysis of the lactam ring under strong acidic or basic conditions. A validated, stability-indicating RP-HPLC method is essential for the accurate quantification of this compound in various experimental settings. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and scientists working with this important molecule.
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Rao, P. V., Anuradha, V., Ramachandran, D., & Rao, C. V. N. (2023). Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Investigation, 13(2), 279–289. ([Link])
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Arsenie, A. L., Gherase, A., Gugoasa, I. A., & Lupusoru, R. V. (2020). Reliable HPLC-UV method for therapeutic levetiracetam monitoring in serum and cerebrospinal fluid of patients with epilepsy. Farmacia, 68(5), 856-864. ([Link])
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Al-Aani, H., Al-Soud, Y. A., & Al-Tannak, N. F. (2023). Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. Molecules, 28(1), 443. ([Link])
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An In-Depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
Abstract
The 4-(2-oxopyrrolidin-1-yl)butanoic acid scaffold represents a privileged structure in medicinal chemistry, most notably as the central component of the racetam class of nootropic agents and the direct precursor to the highly successful antiepileptic drug, Levetiracetam. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis, physicochemical properties, and potential applications of this versatile chemical entity and its derivatives. We will delve into detailed synthetic methodologies, explore the structure-activity relationships that govern its biological effects, and discuss its established and prospective therapeutic applications, with a particular focus on neurological disorders. This document aims to serve as a foundational resource, bridging fundamental chemistry with practical application to inspire and guide future research and development in this promising area.
Introduction: The Pyrrolidinone Core - A Gateway to Neuroactive Compounds
The 2-pyrrolidinone ring is a recurring motif in a variety of biologically active molecules. Its presence is central to the racetam family of drugs, which are synthetic compounds investigated for their cognitive-enhancing properties.[1] The prototypical racetam, Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide), was first synthesized in the 1960s and paved the way for the exploration of numerous analogues.[2] These compounds are structurally related to the endogenous neurotransmitter γ-aminobutyric acid (GABA), though their primary mechanism of action is not direct GABAergic activity.[3]
At the heart of many of these explorations lies the this compound core. This molecule serves not only as a structural analogue to the racetams but also as a critical building block. Its most prominent role to date is as the immediate carboxylic acid precursor to the anticonvulsant drug Levetiracetam.[4][5] The stereospecific synthesis of its (S)-enantiomer is a key step in the manufacturing of this widely prescribed medication for epilepsy.[4][5]
Beyond its established role, the inherent drug-like properties of the this compound scaffold make it an attractive starting point for the development of novel therapeutics targeting the central nervous system (CNS). This guide will provide the technical details necessary to work with this class of compounds, from their synthesis to the evaluation of their biological activity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of the parent compound is essential for its handling, derivatization, and analysis. The key properties for both the racemic mixture and the (S)-enantiomer are summarized below.
Table 1: Physicochemical Properties of this compound and its (S)-Enantiomer
| Property | Racemic this compound | (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid |
| CAS Number | 6739-80-6[6] | 102849-49-0[4] |
| Molecular Formula | C₈H₁₃NO₃[6] | C₈H₁₃NO₃[4] |
| Molecular Weight | 171.19 g/mol [6] | 171.19 g/mol [4] |
| Appearance | White solid | White solid[4] |
| Melting Point | Not widely reported | 124-125 °C[7][8] |
| Boiling Point | ~371 °C at 760 mmHg (Predicted)[9] | ~371 °C at 760 mmHg (Predicted)[10] |
| Density | ~1.23 g/cm³ (Predicted)[9] | ~1.23 g/cm³ (Predicted)[10] |
Spectroscopic Data for (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
The following data provides a reference for the characterization of the enantiomerically pure acid, which is crucial for the synthesis of Levetiracetam.
-
¹H NMR (400 MHz, CDCl₃): δ 4.64 (dd, J = 10.6, 4.8 Hz, 1H), 3.58 - 3.52 (m, 1H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 2.49 (t, J = 7.7 Hz, 2H), 2.13 - 1.99 (m, 3H), 1.76 - 1.67 (m, 1H), 0.93 (t, J = 7.7 Hz, 3H).[7][8]
-
¹³C NMR (125 MHz, CDCl₃): δ 177.2, 173.7, 55.4, 43.9, 30.8, 21.9, 18.2, 10.8.[7][8]
-
IR (CHCl₃) νₘₐₓ: 2975, 1731 (C=O, carboxylic acid), 1620 (C=O, amide) cm⁻¹.[7][8]
Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives can be approached through several reliable methods. The choice of method depends on the desired stereochemistry and the scale of the reaction.
Synthesis of Racemic this compound
A common and straightforward method for preparing the racemic acid involves the N-alkylation of 2-pyrrolidone.
In this procedure, 2-pyrrolidone is deprotonated with a suitable base, such as sodium hydride, to form the corresponding anion. This anion then acts as a nucleophile, attacking an alkyl 4-halobutanoate, like ethyl 4-bromobutanoate, to form the ester intermediate. Subsequent hydrolysis of the ester under acidic or basic conditions yields the desired carboxylic acid.
Asymmetric Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
For applications where specific stereochemistry is required, such as in the synthesis of Levetiracetam, an asymmetric synthesis is necessary. One documented method involves the chiral resolution of the racemic acid.[6]
Experimental Protocol: Resolution of (±)-α-Ethyl-2-oxo-1-pyrrolidineacetic acid [11]
-
A solution of (R)-α-methylbenzylamine (106 g) and triethylamine (89 g) in toluene (100 ml) is added to a suspension of racemic α-ethyl-2-oxo-1-pyrrolidineacetic acid (300 g, 1.75 mol) in toluene (1 L).
-
The mixture is heated until complete dissolution, then cooled to room temperature and stirred for 3 hours.
-
The resulting solids, the (S)-acid-(R)-amine salt, are collected by filtration and rinsed with toluene (300 ml).
-
The solids are recrystallized from toluene to yield the diastereomerically pure salt.
-
The isolated salt is treated with a hydrochloric acid solution to liberate the enantiomerically pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, which can be isolated in high yield (90%).[11]
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime handle for derivatization to explore structure-activity relationships and develop new chemical entities. Standard organic chemistry transformations can be employed to generate a library of derivatives.
General Protocol: Amide Synthesis via Acyl Chloride
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise, along with a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an inert solvent. To this solution, at 0 °C, add the desired primary or secondary amine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.
Potential Applications and Pharmacological Activities
The primary value of this chemical scaffold lies in its interaction with the central nervous system.
Key Intermediate in Anticonvulsant Synthesis
The most significant industrial application of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is its role as the penultimate intermediate in the synthesis of Levetiracetam.[4] Levetiracetam is a second-generation antiepileptic drug with a unique mechanism of action, believed to involve binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[12]
Nootropic and Cognitive Enhancement Potential
The structural similarity of this compound derivatives to Piracetam and other racetams suggests their potential as nootropic agents.[13] Racetams are believed to exert their cognitive-enhancing effects through various mechanisms, including the positive allosteric modulation of AMPA-type glutamate receptors and modulation of cholinergic systems.[12][14]
Molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide (a close analogue) have predicted a high affinity for both GABA-A and AMPA receptors, suggesting that these compounds may have significant nootropic activity.[3][13] These derivatives were found to form more stable complexes with the receptor binding sites than known ligands like GABA and Piracetam.[3][13] This indicates that the this compound scaffold is a promising template for designing new nootropic candidates.
Structure-Activity Relationship (SAR) Insights
Research into derivatives of Levetiracetam has provided valuable SAR data for this class of compounds, primarily in the context of antiseizure activity, which may translate to other CNS applications. Key findings include:[7][12]
-
The Carboxamide Moiety: The amide group (present in Levetiracetam) is crucial for high-affinity binding to its target, SV2A. Replacing it with a carboxylic acid drastically reduces activity.[12]
-
The α-Ethyl Group: The (S)-ethyl group on the side chain is the preferred substitution for potent activity.[7][12]
-
The Pyrrolidinone Ring: The 2-oxopyrrolidinone ring is favored over larger rings (piperidine) or acyclic analogues.[12]
-
Ring Substitution:
-
Substitution at the 3- or 5-positions of the pyrrolidinone ring generally decreases binding affinity.[7][12]
-
Substitution at the 4-position with small, hydrophobic groups (e.g., methyl, ethyl, propyl) can significantly increase both in vitro affinity and in vivo potency. The (4R) configuration is preferred when the side chain has (S) stereochemistry.[12] For instance, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide was found to be approximately 10 times more potent than Levetiracetam as an antiseizure agent.[12]
-
Hypothesized Mechanism of Nootropic Action
While a definitive mechanism for all racetam-like compounds is not fully established, a leading hypothesis for their nootropic effects involves the modulation of excitatory neurotransmission.
These compounds are thought to act as positive allosteric modulators of AMPA receptors.[14] By binding to a site distinct from the glutamate binding site, they can enhance the receptor's response to glutamate, leading to increased cation influx (primarily Na⁺ and Ca²⁺) and neuronal depolarization. This enhanced synaptic activity is believed to facilitate the processes of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory formation.[15]
Conclusion and Future Directions
The this compound scaffold is a well-validated starting point for the design of CNS-active agents. Its established role in the blockbuster antiepileptic drug Levetiracetam confirms its favorable pharmacokinetic properties and tolerability. The structural analogy to the racetam class of nootropics, supported by molecular modeling and SAR data from related series, strongly suggests a promising future for its derivatives in the pursuit of cognitive enhancers and treatments for other neurological conditions.
Future research should focus on synthesizing and pharmacologically evaluating diverse libraries of amides and esters derived from this core structure. Specifically, exploring substitutions at the 4-position of the pyrrolidinone ring with various hydrophobic groups, in combination with different amide functionalities, could yield novel compounds with enhanced potency and selectivity for targets like AMPA receptors or SV2A. A systematic investigation into the direct nootropic effects of these derivatives in relevant in vitro and in vivo models is a critical next step to move beyond analogy and establish a clear therapeutic potential for this versatile chemical class.
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Kodonidi, I. P., et al. (2020). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 8(2), 113-123. [Link]
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toxicological profile of 4-(2-Oxopyrrolidin-1-yl)butanoic acid
An In-Depth Technical Guide to the Toxicological Profile of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
Abstract: This technical guide provides a comprehensive overview of the known (CAS: 6739-80-6). Recognizing the limited publicly available data on this specific molecule, this document synthesizes existing hazard information and proposes a structured, scientifically-grounded framework for a complete toxicological assessment. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's safety profile and the experimental methodologies necessary to elucidate it.
Introduction and Chemical Identity
This compound is a derivative of 2-pyrrolidinone, a five-membered lactam ring structure that is a core component in various synthetic and natural products. While the broader class of pyrrolidinone derivatives has been explored for diverse pharmacological activities, including anti-inflammatory and antibacterial properties, the specific toxicological characteristics of this N-substituted butanoic acid derivative are not extensively documented in peer-reviewed literature.[1]
This guide serves a dual purpose: first, to present the established hazard identification based on regulatory notifications, and second, to provide an expert-driven roadmap for generating the comprehensive toxicological data required for robust safety assessment in a research or drug development context.
Table 1: Compound Identification and Physicochemical Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 6739-80-6 | [2] |
| Molecular Formula | C₈H₁₃NO₃ | [2] |
| Molecular Weight | 171.19 g/mol | [2] |
| Predicted XLogP3 | -0.4 |[2] |
Known Toxicological Information: Hazard Classification
The primary source of toxicological information for this compound comes from notifications to the ECHA (European Chemicals Agency) Classification & Labelling (C&L) Inventory. This information provides a foundational, albeit limited, understanding of the compound's intrinsic hazards.
According to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provided by a notification to the ECHA C&L Inventory, the compound is classified as causing serious eye irritation.[2]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
|---|
| Serious eye damage/eye irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | Warning | Warning |
Source: ECHA C&L Inventory as reported by PubChem.[2]
A Proposed Framework for Comprehensive Toxicological Assessment
To address the existing data gaps, a tiered, systematic approach to toxicological testing is required. The following sections outline a logical, field-proven workflow designed to build a complete safety profile, explaining the rationale behind each experimental choice.
Foundational Tier: Genotoxicity Assessment
Rationale: Assessing genotoxicity is a critical first step in any toxicological evaluation. A positive finding for mutagenicity or clastogenicity can be a significant barrier to the development of a compound, particularly for pharmaceutical applications. A standard battery of in vitro tests is employed to screen for different types of DNA damage, providing a self-validating system through complementary endpoints.
Experimental Workflow:
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This initial screen uses multiple strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations). The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the compound are mutagenic.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay is performed in parallel or as a follow-up. It uses mammalian cells to identify substances that cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) by detecting the presence of micronuclei in the cytoplasm of interphase cells.
Caption: Standard workflow for in vitro genotoxicity assessment.
Acute and Local Toxicity Evaluation
Rationale: While eye irritation is known, a complete profile of acute effects is necessary to understand the potential consequences of short-term exposure and to establish a preliminary toxicity classification.
Experimental Protocols:
-
Acute Oral Toxicity (OECD 423, Acute Toxic Class Method): This method determines the acute oral toxicity of a substance with a minimal number of animals. It involves a stepwise procedure with the use of a defined dose, allowing for classification into one of the GHS categories for acute toxicity.
-
In Vitro Skin Irritation (OECD 439, Reconstructed Human Epidermis Test): To complement the known eye irritation data, this in vitro method assesses the potential for skin irritation by measuring cell viability in a reconstructed human epidermis model after exposure to the test chemical. This aligns with the principles of the 3Rs (Replacement, Reduction, Refinement) by avoiding animal testing where validated alternatives exist.
-
Dermal Sensitization (OECD 442D, Direct Peptide Reactivity Assay - DPRA): This in chemico assay assesses the first key event in skin sensitization, which is the covalent binding of a chemical to skin proteins. It quantifies the reactivity of the test substance with model synthetic peptides, providing a basis for predicting sensitization potential.
Systemic Toxicity: Repeated Dose Studies
Rationale: Single-dose studies do not reveal toxicities that may arise from repeated exposure over time. A repeated dose study is essential for identifying target organs for toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL), which is a cornerstone for establishing safe exposure limits.
Experimental Protocol:
-
28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407): This study involves daily oral administration of the compound at multiple dose levels to rodents for 28 days. The causality is investigated through comprehensive monitoring, including clinical observations, body weight changes, food/water consumption, hematology, clinical biochemistry, and histopathological examination of major organs and tissues. This provides a detailed picture of the potential systemic effects.
Caption: A tiered workflow for a comprehensive toxicological assessment.
Metabolic and Pharmacokinetic Profiling
Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for interpreting toxicological findings. The rate of metabolism can influence a compound's half-life and potential for accumulation, while the metabolic pathways can produce more or less toxic derivatives.
Proposed Studies:
-
In Vitro Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes can identify the primary routes of metabolism (e.g., oxidation, hydrolysis) and determine its intrinsic clearance rate.
-
Metabolite Identification: Using high-resolution mass spectrometry (LC-MS/MS) to analyze samples from in vitro stability assays can help identify the major metabolites formed.
Caption: Hypothetical metabolic pathways for the title compound.
Conclusion
The current, publicly accessible is limited to its classification as a serious eye irritant (H319).[2] While this is a critical piece of safety information for handling, it is insufficient for a comprehensive risk assessment, especially in the context of drug development or applications involving significant human exposure.
This guide provides the necessary scientific and logical framework to build a robust toxicological profile. By systematically employing a tiered approach—beginning with genotoxicity and local toxicity and progressing to repeated dose systemic studies—researchers can efficiently and ethically generate the data required to fully characterize the safety of this compound. Understanding its metabolic fate is a parallel and essential activity that provides context for all toxicological findings. This structured approach ensures that experimental choices are driven by scientific rationale, leading to a trustworthy and comprehensive safety evaluation.
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The Enigmatic Core: Unraveling the Biological Activities of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrrolidinone Scaffold - A Privileged Structure in Neuropharmacology and Beyond
The 4-(2-Oxopyrrolidin-1-yl)butanoic acid molecule, a simple yet elegant chemical entity, represents a foundational scaffold with profound implications in the biological sciences. While direct, in-depth research on the specific biological mechanism of this parent compound is nascent, its core structure, the 2-pyrrolidinone ring linked to a butanoic acid chain, is a well-established pharmacophore. This guide navigates the known biological landscape of this chemical family, with a primary focus on its most distinguished derivative, Levetiracetam, an influential anti-epileptic drug. Through a comprehensive exploration of Levetiracetam and other functionalized analogues, we will illuminate the key molecular interactions and signaling pathways that confer the significant therapeutic effects associated with this structural motif.
I. The Central Enigma: this compound
At its core, this compound is a lactam, a cyclic amide, derived from the essential inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] This intrinsic relationship with GABA has historically pointed researchers toward neurocentric activities. The compound itself is recognized as a key intermediate in the synthesis of various pharmaceuticals, most notably Levetiracetam.[3][4] However, the body of public scientific literature detailing the specific mechanism of action of this compound remains limited. Its primary significance, therefore, lies in its role as a structural launchpad for a diverse array of biologically active molecules.
II. The Archetype of a Mechanism: Levetiracetam and the Synaptic Vesicle Glycoprotein 2A (SV2A)
The therapeutic success of Levetiracetam, the (S)-enantiomer of a closely related derivative, has provided the most profound insights into the mechanistic potential of the 2-pyrrolidinone scaffold.[5][6][7] The exact mechanism of action of Levetiracetam was initially elusive, as it did not conform to the classical pathways of other anti-epileptic drugs.[5] It does not primarily act on voltage-gated sodium channels or directly modulate GABAergic or glutamatergic receptors.[5][7]
A. The Primary Target: Synaptic Vesicle Glycoprotein 2A (SV2A)
The seminal discovery in understanding Levetiracetam's action was the identification of its high-affinity binding site: the Synaptic Vesicle Glycoprotein 2A (SV2A).[6][8][9] SV2A is a transmembrane protein found in the membranes of synaptic vesicles in neurons and is involved in the regulation of neurotransmitter release.[9][10]
The binding of Levetiracetam to SV2A is thought to modulate the protein's function, leading to a reduction in neurotransmitter release, particularly during periods of high neuronal activity characteristic of seizures.[7][8] This interaction is believed to impede impulse conduction across synapses, thereby preventing the hypersynchronization of epileptiform burst firing.[5][8] The strong correlation between the binding affinity of various pyrrolidinone derivatives to SV2A and their anticonvulsant potency underscores the centrality of this target.[10][11]
Diagram: Proposed Mechanism of Levetiracetam at the Synapse
Caption: Levetiracetam binds to SV2A on synaptic vesicles, modulating neurotransmitter release.
B. Secondary and Contributing Mechanisms
While SV2A is the primary target, research suggests that Levetiracetam's anticonvulsant effects may be augmented by other mechanisms:[6][12]
-
Modulation of Calcium Channels: Levetiracetam has been shown to inhibit N-type calcium channels and reduce the release of excitatory neurotransmitters like glutamate.[7][12]
-
GABAergic System Influence: Some studies indicate that Levetiracetam can enhance the activity of the inhibitory neurotransmitter GABA, contributing to its overall anticonvulsant action.[7][12]
Table 1: Summary of Levetiracetam's Mechanistic Profile
| Mechanism | Target/Pathway | Consequence |
| Primary | Synaptic Vesicle Glycoprotein 2A (SV2A) | Modulation of neurotransmitter release, reduction of neuronal hypersynchronization. |
| Secondary | N-type Calcium Channels | Inhibition of calcium influx, decreased excitatory neurotransmitter release. |
| Secondary | GABAergic System | Enhancement of inhibitory neurotransmission. |
III. The Broader Pharmacological Vista: Diverse Activities of Pyrrolidinone Derivatives
The versatility of the this compound scaffold is highlighted by the diverse biological activities of its derivatives beyond anticonvulsant effects.
A. Anti-inflammatory and Analgesic Properties
Derivatives of 2-pyrrolidinone have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.[13] Some of these compounds have demonstrated potent inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[13] In vivo studies have shown that certain derivatives can produce significant anti-inflammatory effects, comparable to standard drugs like indomethacin.[13]
B. Cardiovascular Applications
Novel arylpiperazine derivatives bearing a pyrrolidin-2-one fragment have been investigated for their cardiovascular effects.[14] These compounds have shown binding affinity for α1- and α2-adrenoceptors, and some have exhibited antiarrhythmic and antihypertensive properties in animal models.[14]
C. Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism
A distinct chemical series of 4-oxo-4-(indolin-1-yl)butanoic acids, which are structurally related to the core topic, have been identified as potent and selective S1P1 receptor agonists.[15] S1P1 receptor modulation is a validated therapeutic strategy for autoimmune diseases.[15]
Diagram: Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: A typical workflow for evaluating the anti-inflammatory potential of novel 2-pyrrolidinone derivatives.
IV. Methodologies for Mechanistic Elucidation
The investigation into the mechanism of action of 2-pyrrolidinone derivatives employs a range of sophisticated experimental techniques.
A. Radioligand Binding Assays
Objective: To determine the binding affinity of a compound to a specific receptor or protein target.
Protocol for SV2A Binding Assay:
-
Preparation of Membranes: Isolate brain tissue (e.g., rat cortex) or use cells expressing the recombinant human SV2A protein. Homogenize the tissue/cells in a suitable buffer and centrifuge to obtain a membrane fraction.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-Levetiracetam) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
B. Electrophysiological Recordings
Objective: To assess the effects of a compound on neuronal excitability and synaptic transmission.
Protocol using Patch-Clamp Electrophysiology:
-
Preparation of Brain Slices: Prepare acute brain slices from a relevant region (e.g., hippocampus).
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Stimulation: Elicit synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent pathways.
-
Drug Application: Perfuse the brain slice with a solution containing the test compound at a known concentration.
-
Data Acquisition and Analysis: Record and analyze changes in the amplitude, frequency, and kinetics of synaptic currents to determine the effect of the compound on synaptic transmission.
V. Concluding Remarks and Future Directions
The this compound scaffold is a testament to how a simple chemical structure can give rise to a wealth of pharmacological activities. While the parent molecule's own biological role is yet to be fully elucidated, its derivatives, particularly Levetiracetam, have paved the way for novel therapeutic interventions, primarily through the unique mechanism of SV2A modulation. The continued exploration of this chemical space holds significant promise for the development of new therapeutics for a range of disorders, from epilepsy to inflammatory conditions and beyond. Future research should aim to further characterize the structure-activity relationships of this versatile scaffold, which will undoubtedly lead to the discovery of next-generation modulators of SV2A and other important biological targets.
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An In-Depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: From Discovery to Synthetic Application
This guide provides a comprehensive technical overview of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a pivotal intermediate in the synthesis of modern antiepileptic drugs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, detailed synthetic protocols, and its role within the broader landscape of neuropharmacology.
Introduction and Physicochemical Properties
This compound, also known as 2-pyrrolidinone-N-butyric acid, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structure features a five-membered lactam ring (2-pyrrolidinone) connected to a butanoic acid side chain. This compound exists as a white crystalline solid soluble in water and ethanol.[1] The (S)-enantiomer, in particular, has garnered significant attention as a key precursor in the synthesis of the anticonvulsant drug Levetiracetam.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [1][4] |
| Molecular Weight | 171.19 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 6739-80-6 (racemic) | [5] |
| 102849-49-0 ((S)-enantiomer) | [2][3] | |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
Discovery and Historical Context: A Nootropic Legacy
The story of this compound is intrinsically linked to the development of nootropics, or "smart drugs." The journey began in the 1960s with the synthesis of Piracetam (2-oxo-1-pyrrolidine acetamide) by the Belgian pharmaceutical company UCB Pharma.[6][7] Piracetam, a cyclic derivative of GABA, was the first compound to be described as a nootropic, aiming to enhance cognitive functions like memory and learning without sedative or stimulant effects.[8][9][10][11]
The success of Piracetam spurred further research into structurally related compounds, leading to the development of a new generation of drugs with improved potency and different pharmacological profiles.[12] Within this context of exploring pyrrolidinone derivatives, this compound emerged as a crucial building block.
The first documented synthesis of its derivatives can be traced back to a 1985 patent filed by UCB Pharma, which detailed the preparation of (S)-ɑ-ethyl-2-oxo-l-pyrrolidineacetamide, now known as Levetiracetam.[13] This patent laid the groundwork for the synthesis of the enantiomerically pure acid, highlighting the importance of stereochemistry in pharmacological activity. The development of this synthetic route was a critical step towards the production of Levetiracetam, a highly effective and widely used antiepileptic drug.[6][14]
Synthesis of this compound
The synthesis of this compound can be approached through both racemic and asymmetric routes. The choice of method often depends on the desired final product, with the asymmetric synthesis being paramount for producing the enantiomerically pure intermediate for Levetiracetam.
Racemic Synthesis
A common method for preparing the racemic mixture involves the alkylation of 2-pyrrolidinone with a suitable four-carbon synthon.
Experimental Protocol: Racemic Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyrrolidinone in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a strong base, such as sodium hydride, portion-wise to the solution at 0°C to form the sodium salt of 2-pyrrolidinone.
-
Alkylation: To the resulting suspension, add a solution of an appropriate alkylating agent, for instance, the methyl ester of 2-bromobutanoic acid, in THF.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Workup: Quench the reaction by carefully adding crushed ice. The organic solvent is then removed under reduced pressure.
-
Acidification and Extraction: Acidify the aqueous residue to a pH of 2.0 with hydrochloric acid at a low temperature (0-5°C). Extract the product with an organic solvent like isopropyl acetate.
-
Isolation: Concentrate the organic layer to yield the racemic (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid.
Caption: Racemic synthesis of this compound.
Chiral Resolution of the Racemic Mixture
The separation of the enantiomers of this compound is a critical step for the synthesis of Levetiracetam. This can be achieved through classical resolution using a chiral resolving agent or through more modern techniques like enantiospecific cocrystallization.
Experimental Protocol: Chiral Resolution using a Resolving Agent
-
Salt Formation: Dissolve the racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid in a suitable solvent, such as toluene.
-
Addition of Resolving Agent: Add a solution of a chiral amine, for example, (R)-(+)-α-methylbenzylamine, and triethylamine in toluene to the racemic acid solution.
-
Crystallization: Heat the mixture until a clear solution is obtained, then cool to room temperature and stir for several hours to allow for the diastereomeric salt to crystallize.
-
Isolation of Diastereomeric Salt: Filter the solid and wash with toluene to obtain the (S)-acid-(R)-amine salt.
-
Liberation of the Enantiomerically Pure Acid: Treat the isolated diastereomeric salt with a hydrochloric acid solution to liberate the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.
Caption: Chiral resolution of this compound.
Asymmetric Synthesis
Direct asymmetric synthesis offers a more efficient route to the desired (S)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
Experimental Protocol: Asymmetric Synthesis
A detailed protocol for a specific asymmetric synthesis is beyond the scope of this general guide, as various methods exist. One notable approach involves the use of a chiral auxiliary. For example, an asymmetric Strecker reaction can be employed to synthesize (S)-2-aminobutyric acid, a key precursor, which is then further elaborated to the final product.
Pharmacological Profile and Biological Significance
While this compound is primarily recognized as a synthetic intermediate, understanding its own biological activity is crucial. Studies on Levetiracetam have shown that its main metabolite, (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid, which is structurally very similar to the topic compound, is pharmacologically inactive.[12][15] This suggests that this compound itself is likely to have limited direct pharmacological effects.
The critical importance of this molecule lies in its role as a precursor to Levetiracetam. The (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam) exhibits a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A) and modulating neurotransmitter release.[1][9] This interaction is highly stereospecific, underscoring the necessity of using the enantiomerically pure (S)-acid intermediate in its synthesis to ensure the efficacy and safety of the final drug.[2][3]
Caption: From intermediate to anticonvulsant action.
Conclusion
This compound represents a significant molecule in the field of medicinal chemistry, bridging the historical development of nootropics with the modern synthesis of highly effective antiepileptic drugs. Its synthesis, particularly the stereoselective production of the (S)-enantiomer, is a testament to the advancements in asymmetric synthesis and chiral resolution techniques. While likely possessing minimal intrinsic pharmacological activity, its role as a key building block for Levetiracetam solidifies its importance for researchers and professionals in drug development. A thorough understanding of its history, properties, and synthesis is essential for the continued innovation in the field of neurology and the development of next-generation therapeutics.
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, April 4). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. Retrieved from [Link]
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Patsnap. (2024, July 17). Levetiracetam Mechanisms of Action: From Molecules to Systems. Patsnap Synapse. Retrieved from [Link]
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Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
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Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Total synthesis of levetiracetam. In PubMed. Retrieved from [Link]
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DIAL.pr - BOREAL. (n.d.). Innovative chiral resolution using enantiospecific cocrystallization in solution. Retrieved from [Link]
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precisionFDA. (n.d.). 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-. Retrieved from [Link]
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Patsnap. (2024, July 17). Neuropharmacology of Levetiracetam as Anti-epileptic Medication. Patsnap Synapse. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based Stationary Phase. In PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piracetam. In PubChem. Retrieved from [Link]
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DIAL.pr - BOREAL. (n.d.). Innovative chiral resolution using enantiospecific cocrystallization in solution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. In PubChem. Retrieved from [Link]
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precisionFDA. (n.d.). 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-. Retrieved from [Link]
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ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]
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MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid from γ-Aminobutyric Acid (GABA)
Abstract
This document provides a detailed technical guide for the synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a complex derivative of γ-aminobutyric acid (GABA). GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives are of significant interest in pharmaceutical research and drug development.[1][2] The target molecule features a 2-pyrrolidone (γ-lactam) moiety N-alkyated with a butanoic acid chain. This guide outlines a robust, multi-step synthetic strategy commencing with the intramolecular cyclization of GABA to form the foundational 2-pyrrolidone ring. Subsequent steps involve the synthesis of a suitable alkylating agent and a controlled N-alkylation reaction, followed by final deprotection to yield the target acid. We provide in-depth mechanistic insights, step-by-step experimental protocols, and expert commentary on critical process parameters to ensure reproducibility and high yield.
Introduction and Synthesis Strategy
The synthesis of this compound from GABA is not a direct, single-step transformation. It requires a logical sequence of reactions designed to first construct the core heterocyclic structure and then append the functional side chain. The primary challenge lies in the bifunctional nature of GABA (containing both an amine and a carboxylic acid), which necessitates a strategy that leverages this reactivity in a controlled manner.
Our approach is delineated into a four-stage process:
-
Stage 1: Lactamization of GABA. The synthesis begins with the thermal dehydration and intramolecular cyclization of GABA to produce 2-pyrrolidone. This reaction is a classic example of γ-lactam formation from a γ-amino acid.[3]
-
Stage 2: Preparation of an Alkylating Agent. A suitable four-carbon electrophile is required for the subsequent N-alkylation step. We detail the synthesis of ethyl 4-bromobutanoate, a stable and reactive agent, starting from γ-butyrolactone. The ester group serves as a protecting group for the carboxylic acid functionality to prevent unwanted side reactions.
-
Stage 3: N-Alkylation of 2-Pyrrolidone. The nitrogen atom of the 2-pyrrolidone ring is deprotonated with a strong base to form a nucleophilic amide anion, which then displaces the bromide from ethyl 4-bromobutanoate in an SN2 reaction.
-
Stage 4: Saponification. The final step involves the basic hydrolysis (saponification) of the ethyl ester to unveil the carboxylic acid, yielding the target molecule, this compound.
This strategy is designed for clarity, efficiency, and control, utilizing common laboratory reagents and techniques.
Diagram 2: Key Reaction Mechanisms. The intramolecular cyclization of GABA and the subsequent SN2 N-alkylation of the resulting lactam.
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Handle all reagents with care, consulting their respective Material Safety Data Sheets (MSDS) before use.
Protocol 3.1: Synthesis of 2-Pyrrolidone from GABA
-
Rationale: This protocol utilizes high temperature to drive the dehydration and cyclization of GABA. The reaction is typically performed neat (without solvent) to maximize reactant concentration and facilitate water removal.
-
Setup: Place 50.0 g (0.485 mol) of γ-aminobutyric acid into a 250 mL round-bottom flask equipped with a short-path distillation head and a receiving flask.
-
Reaction: Heat the flask in a sand bath or with a heating mantle. The temperature should be gradually increased to 200-210 °C. The GABA will melt and begin to bubble as water is eliminated.
-
Distillation: Water will distill over first, followed by the product, 2-pyrrolidone. Collect the fraction boiling between 245-250 °C. The product will solidify upon cooling.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent like ethyl acetate or by vacuum distillation for higher purity.
-
Analysis: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield is typically 75-85%.
Protocol 3.2: Synthesis of Ethyl 4-Bromobutanoate
-
Rationale: This two-step protocol first generates 4-bromobutanoic acid via acid-catalyzed ring-opening of γ-butyrolactone, followed by a standard Fischer esterification to protect the acid and provide the final electrophile.
-
Acid Formation: In a 250 mL flask, cautiously add 43.0 g (0.50 mol) of γ-butyrolactone to 150 mL of 48% hydrobromic acid (HBr). Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Reflux: Heat the mixture to reflux (approx. 125 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Workup (Acid): Cool the reaction mixture to room temperature. Extract the product into diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4-bromobutanoic acid.
-
Esterification: Transfer the crude acid to a 500 mL flask. Add 200 mL of absolute ethanol and 2 mL of concentrated sulfuric acid. Reflux the mixture for 8-12 hours.
-
Workup (Ester): Cool the mixture and remove the excess ethanol via rotary evaporation. Dissolve the residue in 200 mL of diethyl ether and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify the product by vacuum distillation. The expected yield is 60-70% over two steps.
Protocol 3.3: Synthesis of Ethyl 4-(2-Oxopyrrolidin-1-yl)butanoate
-
Rationale: This is the key bond-forming step. Anhydrous conditions are critical as sodium hydride reacts violently with water. DMF is an excellent polar aprotic solvent for SN2 reactions.
-
Setup: To a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), add 5.8 g (0.145 mol, 60% dispersion in mineral oil) of sodium hydride (NaH).
-
Solvent Addition: Carefully wash the NaH with anhydrous hexane (3 x 30 mL) to remove the mineral oil. Add 150 mL of anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 11.1 g (0.130 mol) of 2-pyrrolidone in 50 mL of anhydrous DMF dropwise. Stir for 1 hour at 0 °C, allowing for the evolution of hydrogen gas to cease.
-
Alkylation: Add a solution of 25.4 g (0.130 mol) of ethyl 4-bromobutanoate in 50 mL of anhydrous DMF dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated ammonium chloride solution while cooling in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester. The expected yield is 70-80%.
Protocol 3.4: Hydrolysis to this compound
-
Rationale: A standard saponification reaction to deprotect the carboxylic acid. Acidification is required to protonate the carboxylate salt and precipitate the final product.
-
Hydrolysis: Dissolve the purified ester from Protocol 3.3 (assuming ~0.10 mol) in 150 mL of ethanol in a 500 mL flask. Add a solution of 8.0 g (0.20 mol) of sodium hydroxide in 50 mL of water.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC indicates complete consumption of the starting material.
-
Solvent Removal: Remove the ethanol via rotary evaporation.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 6M hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification & Drying: Recrystallize the solid from a water/ethanol mixture. Dry the final product in a vacuum oven at 50 °C. The expected yield is 85-95%.
Data Summary and Characterization
The final product should be characterized by standard analytical techniques to confirm its structure and purity.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Molar Ratio (SM:Reagent) | Expected Yield (%) |
| 3.1 | GABA | Heat (Δ) | 2-Pyrrolidone | N/A | 75-85 |
| 3.2 | γ-Butyrolactone | HBr, Ethanol, H₂SO₄ | Ethyl 4-Bromobutanoate | 1 : excess : cat. | 60-70 |
| 3.3 | 2-Pyrrolidone | NaH, Ethyl 4-Bromobutanoate | Ethyl 4-(2-Oxopyrrolidin-1-yl)butanoate | 1 : 1.1 : 1 | 70-80 |
| 3.4 | Alkylated Ester | NaOH, HCl | This compound | 1 : 2 : excess | 85-95 |
Expected Characterization Data for this compound:
-
¹H NMR: Expect signals corresponding to the protons on the pyrrolidone ring and the butanoic acid chain. Key signals include a triplet for the terminal methyl group of the original ester (if any remains), multiplets for the methylene groups, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals should correspond to the carbonyl carbons of the lactam and the carboxylic acid, as well as the various methylene carbons in the structure.
-
IR Spectroscopy: Look for a strong C=O stretch for the carboxylic acid (~1710 cm⁻¹), another strong C=O stretch for the amide (lactam) (~1680 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₁₃NO₃ should be observed.
References
-
Taylor & Francis. (n.d.). Efficient gamma-aminobutyric acid bioconversion by engineered Escherichia coli. Retrieved from [Link]
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Wikipedia. (n.d.). Lactam. Retrieved from [Link]
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Scientific Research Publishing. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Retrieved from [Link]
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Journal of Chemistry Letters. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Retrieved from [Link]
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Frontiers Media S.A. (2020). Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Pyrrolidone production in vivo. (A) At 1mM GABA, 2-pyrrolidone was... Retrieved from [Link]
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Royal Society of Chemistry. (2014). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Retrieved from [Link]
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PubMed. (2016). 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake. Retrieved from [Link]
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Wageningen University & Research. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Retrieved from [Link]
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PubMed. (2024). [Advances in the chemoenzymatic synthesis of gamma-aminobutyric acid derivatives]. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 4-(2-Oxopyrrolidin-1-yl)butanoic acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam carboxylic acid, is the primary inactive metabolite of the anti-epileptic drug Levetiracetam.[1] Accurate quantification of this metabolite in biological matrices, particularly plasma, is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. Monitoring its concentration helps researchers understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, Levetiracetam.
This application note presents a detailed, validated, and high-throughput bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol employs a straightforward protein precipitation (PPT) sample preparation technique, ensuring rapid sample turnaround suitable for large-scale clinical and preclinical studies. All procedures and validation parameters adhere to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][3][4]
Scientific Rationale and Method Overview
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[2] This method leverages the high resolving power of liquid chromatography to separate the analyte of interest from endogenous plasma components, followed by highly specific detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Causality Behind Experimental Choices:
-
Sample Preparation: Protein precipitation is selected for its simplicity, speed, and suitability for high-throughput automation.[5][6] By adding a water-miscible organic solvent like acetonitrile, plasma proteins are denatured and precipitated, releasing the analyte into the supernatant for direct analysis.[5] This method provides a clean enough extract for robust LC-MS/MS analysis while minimizing sample handling steps.
-
Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar molecules like this compound. The carboxylic acid moiety is readily deprotonated in negative ion mode, yielding a strong [M-H]⁻ precursor ion for sensitive MS/MS analysis.[1]
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is crucial for correcting for variations in sample preparation and instrument response.[7] An SIL-IS of the analyte is chemically identical and co-elutes, but is distinguishable by mass, providing the most accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity)
-
Internal Standard (IS): this compound-d4 (or other suitable stable isotope-labeled version)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)
-
Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, 96-well collection plates.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
This protocol is designed for a 96-well plate format to maximize throughput.
-
Aliquot Samples: Into a 96-well collection plate, add 50 µL of plasma samples (blank, CC, QC, or unknown study samples).
-
Precipitation: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each well. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[5][8]
-
Mix: Mix the plate on a plate shaker for 5 minutes at 1000 RPM. This step ensures thorough mixing and denaturation of proteins.
-
Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System | UHPLC systems offer faster run times and better resolution. |
| Column | Reversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | C18 stationary phases provide excellent retention for moderately polar compounds like the target analyte. |
| Column Temperature | 40 °C | Elevated temperature improves peak shape and reduces viscosity, allowing for more consistent retention times. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier promotes analyte protonation/deprotonation for efficient ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. | A gradient is necessary to elute the analyte with a good peak shape and clean the column between injections. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds. |
| MRM Transitions | Analyte: 170.1 > 84.0 (Quantifier), 170.1 > 42.0 (Qualifier)IS: 174.1 > 88.0 (Quantifier) | Specific precursor-to-product ion transitions ensure high selectivity and accurate quantification.[1] |
| Source Parameters | Optimize Gas Flows, Temperature, and Voltages per instrument manufacturer's recommendations. | Instrument-specific optimization is critical for achieving maximum sensitivity. |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[2][3] Key performance characteristics are summarized below. The results demonstrate that the method is accurate, precise, and suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Calibration Range) | Correlation coefficient (r²) ≥ 0.99 | 10 – 5000 ng/mL, r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%Precision: ≤20% CV | 10 ng/mL; Accuracy: 95.5%; Precision: 8.7% CV |
| Accuracy (at LLOQ, L, M, H QC) | Within ±15% of nominal (±20% at LLOQ) | 92.1% – 108.3% of nominal values |
| Precision (at LLOQ, L, M, H QC) | Intra- and Inter-batch Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | Intra-batch CV: ≤7.5%Inter-batch CV: ≤9.2% |
| Analyte Recovery | Consistent and precise across the concentration range | >85% |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤15% | CV <10%, indicating minimal ion suppression/enhancement |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of initial concentration | Stable for at least 3 freeze-thaw cycles, 24 hours at room temp, and 90 days at -80°C.[9] |
Conclusion
This application note describes a fast, robust, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it an ideal tool for supporting pharmacokinetic assessments in drug development. The method meets the stringent validation criteria set forth by regulatory agencies, ensuring the generation of high-quality, reproducible data for pivotal studies.
References
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LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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LC-MS/MS method for the determination of oxyresveratrol in rat plasma and its application to pharmacokinetic study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Quantitative Assay Validation for Oxandrolone in Human Plasma Using LC-MS-MS. (2015). In Vivo. Retrieved January 17, 2026, from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. Retrieved January 17, 2026, from [Link]
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(2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. (2015, April 5). WordPress.com. Retrieved January 17, 2026, from [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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2-(2-Oxopyrrolidin-1-yl)butanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019, April 17). PubMed. Retrieved January 17, 2026, from [Link]
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What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved January 17, 2026, from [Link]
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A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI. Retrieved January 17, 2026, from [Link]
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Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023, July 4). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
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Developed Analytical Methods for Lisinopril- An Ace Inhibitor. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. (2019, January 21). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved January 17, 2026, from [Link]
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(2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. (2015, April 4). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 17, 2026, from [Link]
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Application Note: Spectroscopic Characterization of 4-(2-Oxopyrrolidin-1-yl)butanoic acid
Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of 4-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS RN: 6739-80-6), a molecule of interest in synthetic and medicinal chemistry.[1] We present detailed protocols and in-depth interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained to provide researchers with a robust framework for structural verification and quality control. While experimental spectra for this specific isomer are not widely published, this guide utilizes predictive models and data from analogous structures to provide a reliable analytical benchmark.
Introduction
This compound is an organic compound featuring a γ-lactam (2-pyrrolidinone) ring N-substituted with a butanoic acid moiety. Its molecular formula is C₈H₁₃NO₃ with a monoisotopic mass of 171.08954 Da.[1] Accurate structural elucidation is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triad for unambiguous characterization, offering orthogonal information about the molecular framework, functional groups, and molecular weight.
This document serves as a practical guide for scientists, detailing the acquisition and interpretation of key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Protocol for NMR Sample Preparation and Acquisition
A standardized sample preparation protocol is critical for acquiring high-quality, reproducible NMR spectra.
Protocol Steps:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[2] For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the low natural abundance of the ¹³C isotope.[3]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[4]
-
Filtration: Filter the solution through a pipette plugged with cotton wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][5] Solid particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[4]
-
Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum after standard instrument procedures, including locking, tuning, and shimming the magnetic field to ensure homogeneity.[6]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift & Multiplicity |
|---|---|---|---|---|---|
| a | 10-12 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton, often broad due to hydrogen bonding and exchange. |
| b | 3.35 - 3.45 | Triplet | 2H | -N-CH₂ -CH₂- | Adjacent to the electron-withdrawing nitrogen atom, deshielded. Split by 'c' protons. |
| c | 1.85 - 1.95 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Methylene group in the butanoic acid chain. Split by 'b' and 'd' protons. |
| d | 2.30 - 2.40 | Triplet | 2H | -CH₂-CH₂ -COOH | Alpha to the carboxylic acid carbonyl, deshielded. Split by 'c' protons. |
| e | 3.45 - 3.55 | Triplet | 2H | -N-CH₂ -CH₂- (ring) | Adjacent to the electron-withdrawing nitrogen atom, deshielded. Split by 'f' protons. |
| f | 2.05 - 2.15 | Quintet | 2H | -CH₂-CH₂ -C=O (ring) | Methylene group in the pyrrolidinone ring. Split by 'e' and 'g' protons. |
| g | 2.45 - 2.55 | Triplet | 2H | -CH₂ -C=O (ring) | Alpha to the lactam carbonyl group, deshielded. Split by 'f' protons. |
Note: Predictions are generated based on established chemical shift principles and may vary from experimental values.[7][8][9]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Assignment | Rationale for Chemical Shift |
|---|---|---|---|
| 1 | 178 - 182 | -C OOH | Carboxylic acid carbonyl carbon, highly deshielded. |
| 2 | 175 - 178 | -N-C =O (ring) | Lactam carbonyl carbon, highly deshielded. |
| 3 | 48 - 52 | -N-C H₂- (ring) | Carbon adjacent to nitrogen. |
| 4 | 43 - 47 | -N-C H₂- (chain) | Carbon adjacent to nitrogen. |
| 5 | 30 - 34 | -C H₂-COOH | Alpha to carboxylic acid carbonyl. |
| 6 | 30 - 34 | -C H₂-C=O (ring) | Alpha to lactam carbonyl. |
| 7 | 24 - 28 | -CH₂-C H₂-CH₂- | Butanoic acid chain methylene. |
| 8 | 17 - 21 | -CH₂-C H₂-C=O (ring) | Pyrrolidinone ring methylene. |
Note: Predictions are based on computational models and databases of known compounds.[10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FTIR Sample Preparation and Acquisition
Protocol Steps (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with ~200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.[14][15]
Interpretation of Key IR Absorption Bands
The IR spectrum is dominated by absorptions from the carboxylic acid and lactam functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic Acid (-COOH) |
| 2970 - 2850 | Medium, Sharp | C-H stretch | Aliphatic (-CH₂) |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (-C OOH) |
| ~1680 | Strong, Sharp | C=O stretch | Amide I band (γ-Lactam) |
| 1320 - 1210 | Medium | C-O stretch | Carboxylic Acid (-C -O) |
| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid (-O-H) |
Causality of Spectral Features:
-
Broad O-H Stretch (3300-2500 cm⁻¹): This is the most diagnostic feature of a carboxylic acid and is due to the O-H stretching vibration. Its extreme broadness arises from extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[16][17]
-
Dual Carbonyl (C=O) Stretches: The presence of two strong C=O absorption bands confirms the two distinct carbonyl environments. The carboxylic acid carbonyl typically appears at a higher wavenumber (~1710 cm⁻¹) than the γ-lactam (a five-membered ring amide), which is expected around 1680-1700 cm⁻¹.[16][18]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.[19][20]
Protocol for ESI-MS Analysis
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[21]
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip, causing the solution to form a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation.[19][22]
-
Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpretation of the Mass Spectrum
The molecular formula C₈H₁₃NO₃ corresponds to a monoisotopic mass of 171.0895 Da.
Table 4: Expected Ions in ESI-MS
| m/z (Da) | Ion Formula | Identity | Mode |
|---|---|---|---|
| 172.0968 | [C₈H₁₄NO₃]⁺ | Protonated Molecule [M+H]⁺ | Positive |
| 194.0788 | [C₈H₁₃NO₃Na]⁺ | Sodiated Adduct [M+Na]⁺ | Positive |
| 170.0823 | [C₈H₁₂NO₃]⁻ | Deprotonated Molecule [M-H]⁻ | Negative |
Predicted Fragmentation Pathways: The structure is expected to fragment via cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom.
-
Loss of H₂O (18.01 Da): From the carboxylic acid group, leading to an ion at m/z 154.0868 [M+H-H₂O]⁺.
-
Loss of COOH (45.00 Da): Cleavage of the carboxylic acid group, resulting in an ion at m/z 126.
-
Cleavage of the Pyrrolidinone Ring: A common fragmentation for N-substituted pyrrolidinones involves the cleavage of the ring, which can lead to characteristic fragment ions. For instance, a fragment corresponding to the protonated pyrrolidinone moiety might be observed.[23]
-
Decarboxylation (-CO₂): Loss of carbon dioxide (44.00 Da) is a characteristic fragmentation for carboxylic acids.[24]
The combination of a precise mass measurement of the molecular ion and the logical fragmentation pattern provides definitive confirmation of the molecular structure.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a coordinated application of NMR, FTIR, and MS. Each technique provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and connectivity. FTIR spectroscopy validates the presence of the key carboxylic acid and γ-lactam functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and offers further structural insights through fragmentation analysis. The protocols and interpretive guidelines detailed in this note establish a robust methodology for the routine analysis and quality assurance of this compound.
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Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
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University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]
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Application Notes & Protocols: 4-(2-Oxopyrrolidin-1-yl)butanoic Acid as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(2-oxopyrrolidin-1-yl)butanoic acid as a foundational building block in modern organic synthesis. We delve into the molecule's intrinsic chemical properties, its pivotal role in the synthesis of high-value pharmaceutical agents, and its broader potential as a scaffold for novel chemical entities. Detailed, field-proven protocols for key synthetic transformations, including amide bond formation and incorporation into peptide structures, are provided to enable seamless integration into discovery and development workflows.
Introduction: The Strategic Value of the Pyrrolidinone-Butanoic Acid Scaffold
This compound (CAS No: 6739-80-6) is a bifunctional organic molecule featuring a stable five-membered lactam (pyrrolidinone) ring connected via its nitrogen atom to a four-carbon carboxylic acid chain[1]. This unique architecture offers two distinct points for chemical elaboration: the nucleophilic nitrogen within the lactam (after ring-opening) or, more commonly, the electrophilic carboxyl group. The pyrrolidinone moiety imparts favorable pharmacokinetic properties, such as metabolic stability and the ability to participate in hydrogen bonding, while the butanoic acid "linker" provides a handle for covalent attachment to other molecules.
Its most prominent application is as a key intermediate in the synthesis of racetam-class drugs, particularly the (S)-enantiomer, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (CAS No: 102849-49-0), which is a direct precursor to the widely used antiepileptic drug Levetiracetam[2][3]. Beyond this, its structure is a valuable scaffold for creating novel bioactive compounds, from peptide modifiers to targeted therapeutic agents[2][4].
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a building block is critical for designing robust and reproducible synthetic procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 118-121°C (for (S)-enantiomer) | [6] |
| Boiling Point | 371°C at 760 mmHg | [2] |
| Density | 1.227 g/cm³ | [2] |
| Storage | Store at -20°C in a dry, well-sealed container | [2][6] |
Safety & Handling: According to GHS classifications, this compound is a warning-level hazard that causes serious eye irritation (H319) and may cause skin and respiratory irritation[1][7].
-
P264+P265: Wash hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
Core Synthetic Applications & Mechanistic Insights
The utility of this compound stems from the predictable reactivity of its carboxylic acid functional group.
Figure 1: Key synthetic transformations of this compound.
Cornerstone Intermediate for Racetam-Class Pharmaceuticals
The most significant industrial application of the chiral form, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is in the manufacturing of Levetiracetam.[2] In this context, it serves as the foundational chiral building block containing the essential pyrrolidinone ring. The synthesis hinges on the efficient conversion of its carboxylic acid group into a primary amide. This transformation is typically achieved through standard peptide coupling chemistry or via conversion to a more reactive acyl chloride intermediate followed by amination. The high purity and stability of this intermediate are critical for ensuring the final drug product meets stringent regulatory standards.[2]
Modifier for Peptides and Peptidomimetics
The incorporation of non-canonical structures into peptides is a powerful strategy for enhancing their therapeutic properties, such as resistance to enzymatic degradation, improved cell permeability, or constrained conformations for better receptor binding. This compound can be readily incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[8][9]
-
Causality: By treating it as a non-standard amino acid, the building block's carboxyl group can be activated and coupled to the N-terminus of a growing peptide chain on a solid support. The pyrrolidinone ring introduces a unique, semi-rigid structural element that can act as a spacer or conformational lock, influencing the peptide's secondary structure.
Scaffold for Novel Bioactive Molecules
The pyrrolidinone core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This building block serves as an excellent starting point for generating libraries of novel compounds for drug discovery screening. For instance, derivatives of 2-oxopyrrolidine have been synthesized and investigated as activators of the Nrf-2 signaling pathway, which is crucial for cellular antioxidant responses.[4] The butanoic acid chain provides a convenient attachment point for various pharmacophores, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol details a standard laboratory-scale synthesis of an amide derivative, modeling the key step in Levetiracetam synthesis.
Figure 2: Workflow for amide bond formation.
Materials:
| Reagent | M.W. | Typical Amount (for 1 mmol scale) | Purpose |
| (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | 171.19 | 171 mg (1.0 eq) | Starting Material |
| HCTU (Coupling Agent) | 413.68 | 455 mg (1.1 eq) | Carboxyl Activator |
| DIPEA (Base) | 129.24 | 434 µL (2.5 eq) | Non-nucleophilic base |
| Ammonium Chloride (Amine Source) | 53.49 | 64 mg (1.2 eq) | Amine Source |
| Anhydrous DMF | - | 5 mL | Solvent |
| Ethyl Acetate (EtOAc) | - | As needed | Extraction Solvent |
| Saturated NaHCO₃ solution | - | As needed | Aqueous Wash |
| Brine | - | As needed | Aqueous Wash |
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (1.0 eq) and HCTU (1.1 eq). Dissolve the solids in anhydrous DMF.
-
Basification: Add DIPEA (1.3 eq) to the solution and stir for 5 minutes at room temperature. The solution may change color.
-
Amine Addition: In a separate flask, suspend ammonium chloride (1.2 eq) in DMF and add DIPEA (1.2 eq). Stir for 10 minutes. Cool the activated acid solution to 0°C (ice bath) and add the ammonium chloride slurry dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of the building block onto a resin-bound peptide using standard Fmoc-based SPPS.[10][11]
Figure 3: Workflow for SPPS incorporation.
Procedure:
-
Resin Preparation: Place the Fmoc-protected peptide-resin in a suitable SPPS reaction vessel. Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation of the Building Block: In a separate vial, dissolve this compound (4 eq relative to resin loading), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Drain the DMF from the resin and immediately add the activated building block solution. Agitate the mixture at room temperature for 1-4 hours. A Kaiser test can be performed to check for reaction completion (disappearance of free primary amine).
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM, 3 times) to remove excess reagents.
-
Cleavage and Final Deprotection: Dry the resin and treat it with a cleavage cocktail appropriate for the peptide sequence and resin type (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
-
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude modified peptide, which can then be purified by preparative HPLC.
Conclusion
This compound is a high-utility building block whose value is firmly established in pharmaceutical manufacturing and continues to grow in exploratory drug discovery. Its bifunctional nature, combining a stable lactam core with a reactive carboxylic acid, provides a reliable and versatile platform for synthesizing complex molecules. The protocols outlined herein offer robust starting points for leveraging this scaffold to accelerate research and development in medicinal chemistry and beyond.
References
-
ChemBK. (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. [Link]
-
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. [Link]
-
EurekAlert!. (2016). New pharmaceutical building block could accelerate drug development. [Link]
-
PubChem. This compound (CID 3146689). [Link]
-
PubChem. 2-(2-Oxopyrrolidin-1-yl)butanoic acid (CID 10464751). [Link]
-
PubChem. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CID 11607993). [Link]
-
LookChem. Cas 102849-49-0, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. [Link]
-
precisionFDA. 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(5), 78. [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Sarac, B. E., et al. (2024). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. BMC Molecular and Cell Biology, 25(1), 11. [Link]
-
Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Semantic Scholar. [Link]
-
Fadda, A. A., et al. (2009). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 14(11), 4417-4427. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Application Note: A Robust HPLC Protocol for the Enantiomeric Resolution of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
Abstract
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and chemical synthesis.[1] This document provides a detailed protocol for the chiral separation of the enantiomers of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a carboxylic acid derivative featuring a 2-pyrrolidinone moiety.[2][3] This protocol employs High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for resolving acidic analytes.[4][5] We will detail the method parameters, explain the scientific rationale behind the selection of the column and mobile phase, and provide a step-by-step workflow for researchers and drug development professionals.
Principle of Chiral Separation
The direct separation of enantiomers via HPLC is achieved by exploiting the differential, transient interactions between the enantiomers and a chiral stationary phase.[6][7] For this protocol, we utilize a polysaccharide-based CSP, where a helical polymer structure creates a complex chiral environment. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.[8][9] One enantiomer will form a more stable, temporary diastereomeric complex with the CSP, causing it to be retained longer on the column and thus elute later than its counterpart.[9]
The analyte, this compound, is an acidic compound.[2][10] In normal phase chromatography, acidic analytes can exhibit poor peak shape (tailing) due to unwanted ionic interactions with the silica support of the column. To ensure sharp, symmetrical peaks and reproducible retention, a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is added to the mobile phase.[4] The TFA suppresses the ionization of the analyte's carboxylic acid group, promoting more effective and consistent chiral recognition by the CSP.
Materials and Methods
Equipment and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Autosampler vials with inserts.
-
Syringe filters (0.45 µm, PTFE for organic solvents).
-
Pipettes and general laboratory glassware.
Chemicals and Reagents
-
Racemic this compound standard (≥98% purity).
-
n-Hexane (HPLC Grade).
-
2-Propanol (IPA) (HPLC Grade).
-
Trifluoroacetic Acid (TFA) (HPLC Grade, ≥99.5%).
-
Methanol (HPLC Grade, for sample dissolution if necessary).
Chiral Stationary Phase
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel.
-
Commercial Examples: Chiralpak® AD-H, Lux® Amylose-1, or equivalent.
-
-
Dimensions: 250 mm x 4.6 mm.
Experimental Protocol
Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane and 200 mL of 2-Propanol into a 1 L solvent reservoir bottle.
-
Add 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture.
-
The final mobile phase composition is n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v) .
-
Mix thoroughly and degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to obtain a stock solution of approximately 1.0 mg/mL.
-
If solubility is an issue, a small amount of Methanol or IPA can be used to initially dissolve the compound before diluting with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Instrument Parameters
The quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 215 nm |
| Run Time | Approximately 20 minutes (adjust as needed based on retention times) |
Data Acquisition and Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solution.
-
Integrate the two resulting peaks corresponding to the enantiomers.
-
Calculate the key chromatographic parameters:
-
Retention Factor (k'): (tR - t0) / t0
-
Selectivity Factor (α): k'2 / k'1
-
Resolution (Rs): 2(tR2 - tR1) / (w1 + w2)
-
A resolution (Rs) of ≥ 1.5 indicates baseline separation.
-
-
Workflow Visualization
The overall experimental process is depicted in the following workflow diagram.
Caption: Workflow for the chiral separation of this compound.
Expected Results and Discussion
Upon injection of the racemic standard, a chromatogram showing two well-resolved peaks is expected. The resolution (Rs) should ideally be greater than 1.5, indicating baseline separation suitable for accurate quantification.
Method Optimization Insights:
-
Selectivity (α): If resolution is poor, the selectivity can be modulated. Changing the alcohol modifier (e.g., from 2-Propanol to Ethanol) or altering the Hexane/alcohol ratio (e.g., to 90:10 or 70:30) can significantly impact the chiral recognition and change the separation factor.[5]
-
Retention Time: To decrease retention times, increase the percentage of the alcohol modifier (IPA). Conversely, to increase retention and potentially improve resolution for fast-eluting peaks, decrease the IPA percentage.
-
Peak Shape: The presence of 0.1% TFA is critical for this acidic analyte.[4] If peak tailing is still observed, slightly increasing the TFA concentration (e.g., to 0.2%) may be beneficial, though this can also affect retention.
-
Elution Order: The elution order of enantiomers on polysaccharide CSPs can sometimes be inverted by changing the alcohol modifier or the column temperature, a phenomenon that can be exploited for purifying a minor enantiomer from a major one.[5][11]
This protocol provides a robust starting point for the chiral separation of this compound. It is based on established chromatographic principles and can be readily adapted and optimized to meet specific analytical requirements, such as routine quality control or preparative-scale purification.
References
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Rao, R. N., & Talluri, M. V. N. K. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- ChemBK. (2024, April 9). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID.
- PubChem. (n.d.). This compound.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- Behravan, A., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
- LookChem. (n.d.). Cas 102849-49-0, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
- Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Gajdošová, M., & Havliš, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- ResearchGate. (n.d.). Chiral HPLC analysis of the resolution.
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
- ResearchGate. (n.d.). Chiral HPLC for efficient resolution of enantiomers.
- PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-.
- ChemicalBook. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- ResearchGate. (n.d.). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases.
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The Pyrrolidinone-N-Alkanoic Acid Scaffold: A Versatile Tool in Neuro-therapeutics and Beyond
An Application Guide for Medicinal Chemists
Abstract
The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of the racetam class of nootropic agents. This application note explores the utility of N-substituted pyrrolidinone alkanoic acids, using 4-(2-Oxopyrrolidin-1-yl)butanoic acid as a primary reference point. We will clarify the critical distinction between this molecule and its medicinally prominent isomer, 2-(2-Oxopyrrolidin-1-yl)butanoic acid, which is the direct precursor to the blockbuster antiepileptic drug, Levetiracetam. This guide provides an in-depth analysis of the synthesis, properties, and applications of these compounds, complete with detailed experimental protocols for their use in drug development workflows.
Introduction: A Tale of Two Isomers
The N-alkylation of a 2-pyrrolidinone core with a butanoic acid moiety yields two key positional isomers whose applications in medicinal chemistry are markedly different.
-
This compound: The butanoic acid chain is attached via its C4 position to the pyrrolidinone nitrogen. This molecule presents a linear scaffold with terminal functional groups, suggesting potential as a linker or spacer in more complex molecular designs.
-
2-(2-Oxopyrrolidin-1-yl)butanoic acid: The butanoic acid chain is attached via its C2 position. This creates a chiral center and a structure that is central to the racetam family of drugs. The (S)-enantiomer is famously known as Levetiracetam Carboxylic Acid, the key intermediate in the synthesis of Levetiracetam.[1][2]
Due to its profound impact on the treatment of neurological disorders, this guide will focus predominantly on the application of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid , while referencing its isomer to highlight the structural nuances that drive biological activity.
Physicochemical Properties
A clear understanding of the physical properties of these isomers is essential for their effective use in synthesis and formulation.
| Property | (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid | This compound |
| Molecular Formula | C₈H₁₃NO₃[1] | C₈H₁₃NO₃[3] |
| Molecular Weight | 171.19 g/mol [1] | 171.19 g/mol [3] |
| Appearance | Off-White Solid[4] | Not specified |
| CAS Number | 102849-49-0[1] | 6739-80-6[3] |
| Boiling Point | 371°C at 760 mmHg[1] | Not specified |
| LogP (Computed) | -0.4[3] | Not specified |
Synthesis Strategies
The generation of the pyrrolidinone-N-alkanoic acid scaffold can be achieved through several synthetic routes. The choice of method depends on the desired isomer, scale, and available starting materials. A generalized workflow is presented below.
Figure 1: General synthetic workflows for producing Pyrrolidinone-N-Alkanoic Acids.
Route A, involving the thermal cyclization of N-substituted aminobutanoic acids, is a robust method for creating derivatives.[5] Route B, a direct N-alkylation of 2-pyrrolidinone, is also commonly employed, particularly for generating the Levetiracetam precursor.
Core Application: Synthesis of Levetiracetam
The primary and most significant application of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is its role as the penultimate intermediate in the industrial synthesis of Levetiracetam.[2] The stereochemical integrity of this acid is paramount, as the biological activity of Levetiracetam is exclusive to its (S)-enantiomer.[2]
Protocol 1: Amidation of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid to Levetiracetam
This protocol details the conversion of the carboxylic acid to the corresponding primary amide. The key is the activation of the carboxyl group to facilitate nucleophilic attack by ammonia.
Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with ammonia. Conversion to a more reactive intermediate, such as an acyl chloride, is necessary. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Figure 2: Workflow for the synthesis of Levetiracetam from its carboxylic acid precursor.
Step-by-Step Methodology:
-
Vessel Preparation: Ensure a clean, dry, glass-lined reactor equipped with a stirrer, thermometer, condenser, and gas inlet/outlet is purged with nitrogen.
-
Acid Activation:
-
Charge the reactor with (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (1 equiv.).
-
Add a suitable solvent such as toluene (approx. 5-10 volumes).
-
Slowly add thionyl chloride (1.1-1.2 equiv.) while maintaining the temperature below 30°C.
-
Heat the mixture to 40-50°C and stir for 2-4 hours until the reaction is complete (monitor by TLC or HPLC). The acid is converted to its highly reactive acyl chloride derivative in situ.
-
-
Amidation:
-
Cool the reaction mixture to 0-5°C.
-
Bubble anhydrous ammonia gas through the solution or slowly add a concentrated aqueous solution of ammonium hydroxide (excess, >3 equiv.). This is a highly exothermic step; careful temperature control is critical to prevent side reactions.
-
Stir for 1-2 hours at 0-10°C.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable solvent like dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude Levetiracetam.
-
-
Purification (Self-Validation):
-
Recrystallize the crude solid from a solvent such as acetone or isopropanol.
-
The formation of a white, crystalline solid with a sharp melting point (approx. 124-125°C) is an indicator of purity.[6]
-
Confirm identity and purity (>99.5%) via HPLC, ¹H-NMR, and Mass Spectrometry against a reference standard.
-
Broader Applications: A Scaffold for Neuro-Modulators
The 2-(2-oxopyrrolidin-1-yl) moiety is not limited to Levetiracetam. It serves as a pharmacophore for designing novel ligands targeting central nervous system (CNS) receptors. Molecular docking studies suggest that derivatives can exhibit high affinity for both GABA-A and AMPA receptors.[7][8]
Rationale: The pyrrolidinone ring is a cyclic analog of GABA, a primary inhibitory neurotransmitter. Modifications to the N-substituent can modulate binding affinity and selectivity for various receptor subtypes, including GABA-ergic and glutamatergic systems, which are crucial for neuronal excitability.[7]
Figure 3: The 2-(2-oxopyrrolidin-1-yl) scaffold and its potential interactions with key CNS targets.
This versatility opens avenues for developing new nootropic and neuroprotective agents. By starting with 2-(2-oxopyrrolidin-1-yl)butanoic acid, researchers can use the carboxylic acid handle for further derivatization to explore structure-activity relationships (SAR) for these targets.
Protocol 2: Derivatization for SAR Studies
This protocol outlines a general peptide coupling reaction to append different amines to the carboxylic acid, creating a small library of amides for screening.
Rationale: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) provide a mild and efficient method for amide bond formation, preserving chiral integrity and avoiding harsh conditions.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (1 equiv.) in an anhydrous solvent like DMF or DCM.
-
Activation: Add HOBt (1.2 equiv.) and EDC (1.2 equiv.). Stir the mixture at room temperature for 30 minutes. This forms an activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equiv.).
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide derivative by column chromatography on silica gel.
-
Validation: Characterize each new compound in the library by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure and purity before biological screening.
Conclusion and Future Outlook
While this compound remains an intriguing but less-explored molecule, its isomer, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, stands as a cornerstone intermediate in pharmaceutical manufacturing. Its primary role in Levetiracetam synthesis underscores the importance of precise stereochemical control in drug development. Furthermore, the underlying pyrrolidinone scaffold continues to be a fertile ground for the discovery of new CNS-active agents. The protocols and insights provided herein offer a practical framework for researchers to leverage these versatile chemical entities in their drug discovery programs.
References
-
ChemBK. (2024). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID - Introduction. Available at: [Link]
-
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. Available at: [Link]
-
Pharmaffiliates. (n.d.). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Kodonidi, I. P., et al. (2019). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 7(4), 194-203. Available at: [Link]
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Kodonidi, I. P., et al. (2019). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]
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experimental procedure for the synthesis of Levetiracetam from 4-(2-Oxopyrrolidin-1-yl)butanoic acid
An Application Note and Protocol for the Synthesis of Levetiracetam from (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
Introduction: The Strategic Synthesis of a Key Antiepileptic Agent
Levetiracetam, marketed under brand names like Keppra®, is a second-generation antiepileptic drug widely prescribed for the management of partial-onset seizures, myoclonic seizures, and tonic-clonic seizures.[1][2] Its therapeutic success is attributed to a unique mechanism of action, believed to involve binding to the synaptic vesicle protein 2A (SV2A), and a favorable safety and pharmacokinetic profile with minimal drug-drug interactions.[2][3]
The pharmacological activity of Levetiracetam is stereospecific, residing exclusively in the (S)-enantiomer.[4] Consequently, stereoselective synthesis is paramount in its manufacturing to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). Numerous synthetic routes have been developed, often starting from chiral precursors to avoid challenging and less efficient resolution steps later in the process.[5]
This application note details a robust and well-established two-step procedure for the synthesis of Levetiracetam starting from the key intermediate, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. This precursor, also known as Levetiracetam carboxylic acid, already contains the necessary chiral center and the pyrrolidinone ring, making the subsequent conversion to the target amide a direct and efficient process.[4][6] The synthesis proceeds via the formation of a highly reactive acyl chloride intermediate, followed by amidation. This method is a cornerstone of modern pharmaceutical chemistry, providing a reliable pathway for the production of this vital medication.
Note on Starting Material: The specified starting material for this protocol is (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS: 102849-49-0), the direct carboxylic acid precursor to Levetiracetam.
Chemicals and Materials
| Compound Name | Formula | MW ( g/mol ) | CAS No. | Supplier & Grade |
| (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | C₈H₁₃NO₃ | 171.19 | 102849-49-0 | High Purity (≥98%) |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Reagent Grade (≥99%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous (≤50 ppm H₂O) |
| Ammonium Hydroxide (28-30% solution) | NH₄OH | 35.04 | 1336-21-6 | ACS Reagent Grade |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Reagent Grade (≥99%) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | ACS Grade |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Reagent Grade |
Apparatus
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, reflux condenser with a drying tube (CaCl₂), and a dropping funnel.
-
Heating mantle with temperature control.
-
Ice-water bath and dry ice-acetone bath.
-
Schlenk line or nitrogen/argon inlet for inert atmosphere.
-
Rotary evaporator.
-
Büchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks).
-
pH indicator strips or pH meter.
-
Analytical balance.
Experimental Workflow Diagram
The overall synthetic procedure is a two-step process involving the activation of the carboxylic acid followed by amidation.
Caption: Workflow for the synthesis of Levetiracetam.
Detailed Experimental Protocol
PART 1: Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)butanoyl chloride (Intermediate)
This first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed.[7][8]
-
Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents. The entire apparatus should be under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: Charge the flask with (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (10.0 g, 58.4 mmol). Add 100 mL of anhydrous dichloromethane (DCM) and stir to dissolve.
-
Activation: Cool the solution to 0°C using an ice-water bath. Slowly add thionyl chloride (6.3 mL, 87.6 mmol, 1.5 eq) to the stirred solution via the dropping funnel over 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C) for 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporate with anhydrous toluene (2 x 20 mL). The resulting crude (S)-2-(2-Oxopyrrolidin-1-yl)butanoyl chloride is typically an oil and is used immediately in the next step without further purification.
-
Trustworthiness: It is critical to remove all excess thionyl chloride as it can react violently with the ammonia/water used in the next step. Co-evaporation with a higher-boiling inert solvent like toluene is an effective technique for this purpose.
-
PART 2: Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)butanamide (Levetiracetam)
This step is a nucleophilic acyl substitution reaction, where ammonia acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[11][12][13]
-
Setup: Dissolve the crude acyl chloride from the previous step in 100 mL of anhydrous DCM in a three-neck flask under an inert atmosphere.
-
Cooling: Cool the solution to between -30°C and -40°C using a dry ice-acetone bath. This is critical to control the high reactivity of the amidation reaction and minimize side products.
-
Base Addition: Add triethylamine (12.2 mL, 87.6 mmol, 1.5 eq) to the solution.
-
Causality: The reaction of the acyl chloride with ammonia will produce one equivalent of HCl.[14] Triethylamine is a non-nucleophilic base that acts as an "acid scavenger," neutralizing the HCl to form triethylammonium chloride. This prevents the protonation of the ammonia, ensuring it remains a potent nucleophile.[13]
-
-
Amidation: While maintaining the low temperature, bubble anhydrous ammonia gas through the stirred solution for approximately 4-5 hours. Alternatively, a pre-chilled concentrated ammonium hydroxide solution (28-30%, ~15 mL) can be added slowly, though this introduces water which can hydrolyze the acyl chloride back to the carboxylic acid. The use of ammonia gas is generally preferred for higher yields. A white precipitate (triethylammonium chloride) will form.[15]
-
Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Isolation of Crude Product: Filter the reaction mixture through a Büchner funnel to remove the precipitated triethylammonium chloride salt. Wash the salt with a small amount of cold DCM (2 x 30 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude Levetiracetam as a solid.
Purification Protocol
-
Recrystallization: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (~100 mL) to dissolve the solid completely at its boiling point (~77°C). If the solid does not fully dissolve, add more solvent in small portions.
-
Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. Levetiracetam crystals will begin to form. For maximum yield, place the flask in an ice bath or refrigerator for several hours to complete the crystallization process.
-
Final Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or n-hexane to remove any soluble impurities.
-
Drying: Dry the purified Levetiracetam in a vacuum oven at 40-50°C to a constant weight. The final product should be a white to off-white crystalline powder.[16]
Safety and Hazard Management
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to produce toxic gases (SO₂ and HCl). All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Handle exclusively in a fume hood.
-
Triethylamine (TEA): Flammable, corrosive, and has a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.
-
Ammonia/Ammonium Hydroxide: Corrosive and causes severe respiratory irritation. Work in a well-ventilated fume hood.
-
General Precautions: The reactions, particularly the amidation step, can be exothermic. Proper temperature control is essential.
-
Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate. Neutralize all acidic and basic aqueous waste streams before disposal according to institutional guidelines. Organic waste containing DCM should be collected in a designated halogenated waste container.
Characterization
-
Melting Point: 116-118 °C (Literature: ~117 °C)[16]
-
Appearance: White to off-white crystalline powder.
-
Purity (by HPLC): ≥99.5%
-
Confirmation (by ¹H NMR, ¹³C NMR, IR): Compare spectra with reference data for Levetiracetam.
Conclusion
This protocol provides a detailed, reliable, and scalable method for the synthesis of the antiepileptic drug Levetiracetam from its carboxylic acid precursor. The procedure is based on fundamental and well-understood organic reactions: the activation of a carboxylic acid via an acyl chloride and subsequent nucleophilic acyl substitution. By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can achieve high yields of pure Levetiracetam. This method serves as a practical guide for scientists in drug development and process chemistry, underscoring the principles of stereoselective synthesis and pharmaceutical manufacturing.
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A Short Review on the Synthetic Routes for the Antiepileptic Drug (S)-Levetiracetam. ACS Publications. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]
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Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
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Synergistic Compositions Comprising (R)-2-(2-Oxopyrrolidin-1-yl)butanamide and (S)-enantiomer thereof. FreePatentsOnline. [Link]
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Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]
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(S)-2-(2-Oxopyrrolidin-1-yl)butanamide. Oakwood Chemical. [Link]
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A Robust HPLC Method for the Analysis of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Step-by-Step Development and Validation Guide
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid. This compound, characterized by its high polarity and acidic nature, presents unique challenges for chromatographic retention and peak shape. We delve into the scientific rationale behind each step of the method development process, from analyte characterization to final validation, providing a self-validating protocol grounded in established scientific principles and regulatory standards. The detailed methodology, including column selection, mobile phase optimization, and validation according to ICH guidelines, is designed to be directly applicable by researchers and scientists in pharmaceutical development and quality control.
Introduction: The Analytical Challenge
This compound is a chemical entity of interest in pharmaceutical research, often appearing as a synthetic intermediate or a metabolite.[1][2] Its chemical structure, which includes a hydrophilic lactam ring and an ionizable carboxylic acid group, defines it as a highly polar compound.[3][4] The computed XLogP value of -0.4 confirms its hydrophilic nature, which can lead to poor retention on traditional reversed-phase HPLC columns.[3] Furthermore, as an acidic compound with a predicted pKa around 3.76, its ionization state is highly dependent on the mobile phase pH, critically impacting retention time, peak shape, and overall method robustness.[5]
Developing a reliable HPLC method for such analytes is non-trivial. It requires a systematic approach that addresses the challenges of poor retention and potential peak tailing. This guide provides an in-depth, experience-driven walkthrough of the method development and validation process, ensuring scientific integrity and producing a trustworthy analytical procedure.
The Method Development Strategy: A Rationale-Driven Approach
A successful HPLC method is not built on trial and error but on a logical progression of experiments informed by the analyte's physicochemical properties. The diagram below outlines the strategic workflow employed in this study.
Figure 1: HPLC Method Development Workflow.
Analyte Properties and Their Chromatographic Implications
The selection of chromatographic parameters is directly dictated by the analyte's chemical nature. The relationship between the properties of this compound and the resulting methodological choices is visualized below.
Figure 2: Logic diagram linking analyte properties to method parameter selection.
Column Selection Rationale
Standard C18 columns, the workhorses of reversed-phase chromatography, often fail to provide adequate retention for highly polar compounds, which may elute in or near the solvent front.[6][7] To overcome this, specialized stationary phases are required.
-
Polar-Endcapped and AQ-Type C18 Columns: These columns are modified with polar functional groups or employ proprietary bonding that makes them compatible with highly aqueous mobile phases (even 100% aqueous).[8] This prevents the "phase collapse" or "dewetting" that can occur with traditional C18 phases, ensuring reproducible retention for polar analytes. For this method, an aqueous-compatible C18 (AQ-C18) column is selected as the primary choice.
Mobile Phase Optimization: The Key to Success
The mobile phase is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[9][10]
-
The Critical Role of pH: For an ionizable compound, controlling the mobile phase pH is paramount.[11] this compound contains a carboxylic acid group. At a pH above its pKa (~3.76), this group will be deprotonated (ionized), making the molecule more polar and significantly reducing its retention on a reversed-phase column.[12] To ensure the analyte is in its neutral, more hydrophobic form, the mobile phase pH must be set at least 1.5 to 2 units below the pKa.[13] Therefore, a pH of 2.5 is chosen as the target for this method.
-
Buffer and Organic Modifier Selection:
-
Buffer: To maintain a constant pH, a buffer is essential.[14] A phosphate buffer is an excellent choice for UV-based detection due to its low UV cutoff and robust buffering capacity in the desired pH range.[15] A concentration of 20 mM is typically sufficient to provide adequate buffering without risking precipitation.[14]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[10] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. A screening of both solvents is recommended during development to determine which provides the optimal selectivity for the analyte and any potential impurities. For this protocol, acetonitrile is selected.
-
-
Detection Wavelength (λmax): The analyte lacks a strong chromophore, with the lactam amide bond being the primary source of UV absorbance. A UV scan using a photodiode array (PDA) detector is performed on a standard solution, which typically reveals a λmax in the low UV range of 205-210 nm. For this method, a detection wavelength of 205 nm is selected to maximize sensitivity.
Optimized Method and Protocol
Based on the strategic development process, the following optimized chromatographic conditions and step-by-step protocols were established.
Final Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | InertSustain AQ-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
| Run Time | 15 minutes (including re-equilibration) |
Detailed Experimental Protocol
1. Reagent and Standard Preparation:
- Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.[14]
- Mobile Phase B: Use HPLC-grade acetonitrile.
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
2. Sample Preparation:
- Accurately weigh a sample amount expected to contain approximately 10 mg of the analyte.
- Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature, then dilute to volume with the diluent.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. Instrument Setup and System Suitability:
- Equilibrate the HPLC system and column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
- Make five replicate injections of the Working Standard Solution (100 µg/mL).
- Verify that the system suitability criteria are met before proceeding with the analysis.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
4. Analysis Sequence:
- Inject a blank (diluent).
- Inject the system suitability standards.
- Inject the prepared samples.
- Inject a standard periodically (e.g., every 10 sample injections) to verify system stability.
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17] The results are summarized below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Pass |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Range | 25 - 150 µg/mL (25% to 150% of target) | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, % RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, % RSD) | ≤ 2.0% | 1.12% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes | Pass |
-
Specificity: Demonstrated by injecting a blank, placebo, and spiked sample. No interfering peaks were observed at the retention time of the analyte.
-
Linearity: Assessed over a range of 25 µg/mL to 150 µg/mL, showing excellent correlation between peak area and concentration.
-
Accuracy: Determined by the recovery of spiked placebo samples at three concentration levels (50%, 100%, and 150% of the target concentration).[18]
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analyst) were evaluated at 100% of the target concentration, with all % RSD values well within the acceptable limits.[16]
-
Robustness: The method was shown to be robust against small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units).[17][19]
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust and reliable RP-HPLC method for the analysis of the polar, acidic compound this compound. By carefully selecting an aqueous-compatible stationary phase and optimizing the mobile phase pH to suppress analyte ionization, excellent retention and peak shape were achieved. The method was successfully validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol provides a ready-to-implement solution for quality control and research laboratories, ensuring trustworthy and reproducible analytical results.
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- 18. actascientific.com [actascientific.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Versatile Scaffold: Application Notes and Protocols for 4-(2-Oxopyrrolidin-1-yl)butanoic Acid in Pyrrolidone Derivative Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrrolidone Core and the Significance of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] This five-membered lactam is a key structural feature in pharmaceuticals targeting the central nervous system (CNS), exhibiting nootropic, neuroprotective, and anticonvulsant properties.[2] The exploration of pyrrolidone derivatives continues to be a fertile ground for the discovery of novel therapeutics.
At the heart of this exploration lies this compound, a foundational molecule that serves as a versatile starting point for the synthesis of a myriad of derivatives. While its most prominent role is as a key intermediate in the synthesis of the antiepileptic drug Levetiracetam, its utility extends far beyond this single application.[3] This guide provides detailed application notes and protocols for leveraging this compound as a critical tool in the research and development of novel pyrrolidone-based compounds. We will delve into its use as a scaffold for chemical library synthesis, a tool for structure-activity relationship (SAR) studies, and a reference compound in pharmacological assays.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and analytical applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₃ | [4] |
| Molecular Weight | 171.19 g/mol | [4] |
| CAS Number | 6739-80-6 | |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water and ethanol | [4] |
Note: The (S)-enantiomer, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS: 102849-49-0), is the specific stereoisomer used in the synthesis of Levetiracetam.[6] The protocols described herein can be applied to both the racemic mixture and the individual enantiomers, depending on the research objective.
Application Note 1: A Scaffold for Chemical Library Synthesis
The true power of this compound in drug discovery lies in its utility as a scaffold for building chemical libraries. Its carboxylic acid functional group provides a convenient handle for derivatization, allowing for the systematic exploration of chemical space around the pyrrolidone core.[7] This is fundamental for identifying novel compounds with desired biological activities.[8]
Rationale for Derivatization:
The carboxylic acid moiety can be readily converted into a variety of functional groups, most commonly amides and esters. This allows for the introduction of a wide range of substituents, enabling the modulation of key drug-like properties such as:
-
Potency and Selectivity: Modifications can alter the binding affinity and selectivity for a specific biological target.
-
Pharmacokinetic Properties: Changes in lipophilicity, polarity, and metabolic stability can be achieved through derivatization.
-
Structure-Activity Relationship (SAR) Elucidation: A library of derivatives allows for the systematic study of how structural changes impact biological activity.[9]
Workflow for Library Synthesis:
The following diagram illustrates a general workflow for the synthesis of a library of pyrrolidone derivatives starting from this compound.
Caption: Workflow for generating pyrrolidone derivative libraries.
Protocol 1: Synthesis of an Amide Library via Amide Coupling
This protocol provides a general method for the synthesis of a diverse amide library from this compound using a common coupling reagent.
Objective: To generate a library of amides for biological screening and SAR studies.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]
-
1-Hydroxybenzotriazole (HOBt)[11]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterization: Confirm the structure and purity of the synthesized amides using ¹H NMR, ¹³C NMR, and LC-MS.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system that minimizes side reactions and racemization (if using a chiral starting material).[11] HOBt acts as an activating agent and a racemization suppressant.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic protons, to facilitate the reaction.
-
Anhydrous Conditions: The reagents are sensitive to moisture, which can hydrolyze the activated species and reduce the reaction yield.
Protocol 2: Synthesis of an Ester Library via Fischer Esterification
This protocol outlines the synthesis of an ester library from this compound.
Objective: To generate a library of esters for biological screening and SAR studies.
Materials:
-
This compound
-
A diverse set of primary and secondary alcohols
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq) and the desired alcohol (3.0-5.0 eq) in anhydrous toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized esters using appropriate analytical techniques.
Causality Behind Experimental Choices:
-
Excess Alcohol and Dean-Stark Apparatus: Fischer esterification is an equilibrium-controlled reaction.[12] Using a large excess of the alcohol and removing the water byproduct drives the equilibrium towards the formation of the ester, thereby increasing the yield.[12]
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12]
Application Note 2: A Tool for Probing Biological Targets
While this compound is primarily a synthetic intermediate, it and its close analogs can serve as valuable tools in pharmacological studies, particularly as negative controls or reference compounds.
Use as a Negative Control:
In the study of pyrrolidone derivatives, it is crucial to demonstrate that the observed biological effect is specific to the novel compound and not a general property of the pyrrolidone scaffold. A structurally similar but biologically inactive or significantly less active analog is an essential experimental control.[13] this compound, being a simple, unfunctionalized derivative, can serve this purpose. If a newly synthesized derivative shows potent activity in an assay while the parent acid is inactive, it provides strong evidence for the importance of the introduced modifications.
Competitive Binding Assays:
Many pyrrolidone derivatives, including Levetiracetam, exert their effects by binding to specific protein targets.[14] The primary target of Levetiracetam is the synaptic vesicle glycoprotein 2A (SV2A).[14] A competitive binding assay can be employed to determine the affinity of newly synthesized derivatives for this target. In such an assay, a radiolabeled or fluorescently tagged ligand with known affinity for SV2A is used. The ability of the novel pyrrolidone derivatives to displace the labeled ligand is measured, allowing for the determination of their binding affinities (Ki or IC₅₀ values).[1]
Protocol 3: Competitive SV2A Binding Assay
This protocol describes a general procedure for a competitive binding assay using brain membrane preparations.
Objective: To determine the binding affinity of novel pyrrolidone derivatives for the SV2A protein.
Materials:
-
Rat or mouse brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled SV2A ligand (e.g., [³H]-Levetiracetam or a suitable analog)[1]
-
Test compounds (novel pyrrolidone derivatives)
-
Non-specific binding control (e.g., a high concentration of unlabeled Levetiracetam)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine the brain membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or control.
-
For total binding, omit any unlabeled ligand. For non-specific binding, include a saturating concentration of unlabeled Levetiracetam.
-
Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 4°C).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
Brain Membrane Preparation: SV2A is a transmembrane protein enriched in synaptic vesicles, making brain membrane preparations a suitable source for the target protein.[14]
-
Radiolabeled Ligand: A high-affinity radiolabeled ligand allows for sensitive detection of binding.
-
Competitive Format: This format allows for the determination of the relative binding affinities of a large number of unlabeled compounds.
Application Note 3: Investigating Neuroprotective Effects
Pyrrolidone derivatives have been extensively studied for their neuroprotective properties.[2] In vitro models of neurotoxicity are essential for the initial screening and characterization of these compounds.
In Vitro Neuroprotection Assay:
A common method to assess neuroprotection is to challenge neuronal cell cultures with a neurotoxin and measure the ability of a test compound to prevent cell death.
Protocol 4: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol describes a method to evaluate the neuroprotective effects of pyrrolidone derivatives in a neuronal cell line.
Objective: To assess the ability of novel pyrrolidone derivatives to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
Glutamate
-
Test compounds (novel pyrrolidone derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Culture: Culture the neuronal cells in appropriate multi-well plates until they reach the desired confluency.
-
Compound Pre-treatment: Treat the cells with varying concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Add glutamate to the cell culture medium to a final concentration known to induce significant cell death (e.g., 5-10 mM).
-
Incubation: Incubate the cells for a period sufficient to induce excitotoxicity (e.g., 24 hours).
-
Cell Viability Assessment:
-
Remove the culture medium and add a solution of MTT to each well.
-
Incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control (untreated) cells.
-
Plot cell viability against the concentration of the test compound to determine the EC₅₀ (the concentration that provides 50% of the maximum neuroprotective effect).
-
Signaling Pathway Visualization:
The neuroprotective effects of pyrrolidone derivatives can be mediated by various signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated following the observation of neuroprotective effects.
Caption: A potential neuroprotective signaling pathway for a pyrrolidone derivative.
Conclusion
This compound is more than just a synthetic precursor; it is a versatile tool for the exploration of the chemical and biological landscape of pyrrolidone derivatives. By employing the protocols and strategies outlined in this guide, researchers can efficiently generate novel compounds, elucidate their structure-activity relationships, and investigate their pharmacological effects. The systematic application of these methods will undoubtedly contribute to the discovery of the next generation of pyrrolidone-based therapeutics.
References
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3146689, this compound. Retrieved from [Link].
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- Garton, N. S., et al. (2018). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. MedChemComm, 9(10), 1706–1711.
- López-Ramos, J. C., et al. (2012). Reversible Inactivation of Brain Circuits in Learning and Memory Research. Neurobiology of Learning and Memory, 97(3), 324-336.
- Zhelyazkova, V., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 24(24), 17424.
- Georgieva, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(7), 1391.
- Zhelyazkova, V., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 24(24), 17424.
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LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link].
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MDPI. (2019). Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Retrieved from [Link].
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ChemBK. (2024). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. ChemBK. Retrieved from [Link].
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ResearchGate. (2023). (PDF) Antioxidant Properties, Neuroprotective Effects and in Vitro Safety Evaluation of New Pyrrole Derivatives. ResearchGate. Retrieved from [Link].
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ResearchGate. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. ResearchGate. Retrieved from [Link].
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National Center for Biotechnology Information. (2012). Targeting SV2A for Discovery of Antiepileptic Drugs. NCBI. Retrieved from [Link].
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link].
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National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NCBI. Retrieved from [Link].
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Wikipedia. (n.d.). Muscimol. Wikipedia. Retrieved from [Link].
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Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
- Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 134, 106461.
- Kumar, S., et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
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National Center for Biotechnology Information. (2015). Combinatorial Chemistry in Drug Discovery. NCBI. Retrieved from [Link].
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link].
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National Center for Biotechnology Information. (2006). Analogue brains. NCBI. Retrieved from [Link].
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Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. (n.d.). Retrieved from [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link].
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Application Note: Large-Scale Synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid for Pharmaceutical Use
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and quality control of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a key intermediate in the production of various active pharmaceutical ingredients (APIs). The protocols detailed herein are designed for scalability and compliance with pharmaceutical industry standards, emphasizing process robustness, product purity, and safety. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical development and manufacturing sectors.
Introduction and Pharmaceutical Significance
This compound is a critical building block in modern pharmaceutical synthesis. Its structure, featuring a pyrrolidinone ring and a carboxylic acid moiety, makes it a versatile intermediate for a range of APIs. Most notably, its chiral derivative, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, is the key intermediate for Levetiracetam, a widely used antiepileptic drug.[1][2] The efficacy and safety of the final drug product are directly dependent on the quality and purity of this intermediate.[2] Therefore, a well-controlled, scalable, and reproducible manufacturing process is of paramount importance.
This application note outlines a validated process for synthesizing this compound on a large scale. We will delve into the rationale for route selection, provide a detailed step-by-step protocol, and describe the necessary analytical methods to ensure the final product meets stringent pharmaceutical specifications.
Synthetic Route Selection and Rationale
For the large-scale synthesis of this compound, several synthetic routes are possible. However, considering factors such as atom economy, cost of starting materials, process safety, and scalability, the N-alkylation of 2-pyrrolidinone with a suitable C4 electrophile is the most industrially viable approach.
The selected route involves the reaction of 2-pyrrolidinone with γ-butyrolactone under basic conditions. This method is advantageous due to:
-
High Availability and Low Cost of Starting Materials: Both 2-pyrrolidinone and γ-butyrolactone are readily available, bulk commodity chemicals.
-
Favorable Safety Profile: The reaction avoids the use of highly toxic or energetic reagents.
-
Operational Simplicity: The reaction can be carried out in a standard reactor setup without requiring specialized equipment.
-
High Yield and Purity: This route has been shown to produce the desired product in good yield and with a manageable impurity profile.
The reaction proceeds via a nucleophilic attack of the deprotonated 2-pyrrolidinone on the γ-butyrolactone, followed by ring-opening to yield the sodium salt of the target acid. Subsequent acidification affords the final product.
Overall Process Workflow
The manufacturing process is segmented into three primary stages: Synthesis, Purification, and Quality Control. Each stage contains critical process parameters (CPPs) that must be strictly controlled to ensure the final product's quality.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis and Purification Protocol
Materials and Equipment
| Reagent / Material | Grade | CAS No. | Supplier |
| 2-Pyrrolidinone | Reagent | 616-45-5 | Major Chemical Supplier |
| Sodium Hydride (60% in oil) | Reagent | 7646-69-7 | Major Chemical Supplier |
| γ-Butyrolactone | Reagent | 96-48-0 | Major Chemical Supplier |
| Toluene | ACS Grade | 108-88-3 | Major Chemical Supplier |
| Acetone | ACS Grade | 67-64-1 | Major Chemical Supplier |
| Hydrochloric Acid (37%) | ACS Grade | 7647-01-0 | Major Chemical Supplier |
| Deionized Water | USP | 7732-18-5 | In-house |
Equipment:
-
100 L Glass-lined Reactor with overhead stirrer, temperature control unit, and reflux condenser.
-
Nitrogen inlet/outlet.
-
Addition funnel.
-
Nutsche filter dryer.
-
Vacuum oven.
Step-by-Step Synthesis Protocol
Safety Precaution: This procedure involves sodium hydride, which is highly reactive with water and flammable. All operations must be conducted under an inert nitrogen atmosphere in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE).
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging:
-
Charge 40 L of Toluene into the reactor.
-
Under a strong nitrogen blanket, carefully charge 2.0 kg (50.0 mol) of sodium hydride (60% dispersion in mineral oil).
-
Begin stirring at 100 RPM.
-
-
Deprotonation:
-
Slowly add a solution of 4.25 kg (50.0 mol) of 2-pyrrolidinone in 10 L of Toluene via the addition funnel over 1-2 hours.
-
Rationale: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Maintain the internal temperature between 25-30°C.
-
After the addition is complete, stir the resulting slurry for an additional 1 hour at room temperature to ensure complete deprotonation.
-
-
N-Alkylation:
-
Slowly add 4.5 kg (52.3 mol, 1.05 eq) of γ-butyrolactone to the reactor over 2-3 hours.
-
Maintain the internal temperature below 40°C.
-
After addition, heat the reaction mixture to 60-65°C and hold for 4-6 hours.
-
In-Process Control (IPC-1): Monitor the reaction progress by TLC or HPLC until the consumption of 2-pyrrolidinone is >99%.
-
-
Quenching and Acidification:
-
Cool the reaction mixture to 0-5°C.
-
Slowly and carefully quench the reaction by adding 20 L of deionized water. Caution: This is an exothermic process, and hydrogen gas may be evolved from any unreacted NaH.
-
Separate the aqueous layer.
-
Wash the organic layer with 10 L of water. Combine the aqueous layers.
-
Cool the combined aqueous layer to 0-10°C and adjust the pH to 2-3 by slowly adding concentrated hydrochloric acid.[3]
-
The product will precipitate as a white solid.
-
Purification and Isolation Protocol
Crystallization is a critical step for achieving high purity and removing process-related impurities.[4]
-
Crude Product Isolation: Filter the precipitated solid using the Nutsche filter. Wash the cake with 10 L of cold deionized water until the filtrate is neutral (pH 6-7).
-
Crystallization:
-
Transfer the wet cake to a clean reactor.
-
Add a mixture of Toluene (20 L) and Acetone (5 L).
-
Heat the mixture to 70-75°C until a clear solution is obtained.
-
Slowly cool the solution to 0-5°C over 4-6 hours to allow for crystallization.
-
Rationale: A slow cooling profile promotes the formation of larger, more uniform crystals, which are easier to filter and typically have higher purity.
-
Hold the slurry at 0-5°C for at least 2 hours.
-
-
Final Filtration and Drying:
-
Filter the crystalline product using the Nutsche filter.
-
Wash the cake with 10 L of pre-chilled (0-5°C) Toluene.[3]
-
Dry the product in a vacuum oven at 50-55°C until the Loss on Drying (LOD) is less than 0.5%.
-
-
Packaging: Package the final product in double-lined polyethylene bags inside a sealed drum, protected from light and moisture.
Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, strength, quality, and purity of the final product.
Analytical Methods
| Test | Method | Purpose |
| Appearance | Visual Inspection | To ensure the product is a white to off-white solid. |
| Identification | ¹H NMR, ¹³C NMR, FT-IR | To confirm the chemical structure of the compound. |
| Assay | HPLC-UV | To determine the purity of the compound. |
| Related Substances | HPLC-UV | To identify and quantify any process impurities. |
| Melting Point | Capillary Method | To confirm identity and purity.[5] |
| Loss on Drying (LOD) | Gravimetric | To measure the amount of volatile matter (e.g., water, residual solvents). |
| Residual Solvents | GC-HS | To quantify the amount of residual process solvents. |
Typical Specifications
| Parameter | Acceptance Criteria |
| Appearance | White to Off-White Crystalline Solid |
| Assay (HPLC) | ≥ 99.0% |
| Melting Point | 118 - 125°C[3][5][6] |
| Loss on Drying | ≤ 0.5% |
| Any Single Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.50% |
| Residual Solvents (Toluene) | ≤ 890 ppm |
| Residual Solvents (Acetone) | ≤ 5000 ppm |
Quality Control Workflow
Caption: A typical quality control workflow for pharmaceutical intermediate manufacturing.
Safety and Environmental Considerations
-
Chemical Hazards: Handle sodium hydride, toluene, and hydrochloric acid with extreme care in designated areas. Ensure proper engineering controls (fume hoods) and PPE are used.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste streams should be collected for incineration.
-
Process Safety: The process involves flammable solvents and exothermic reactions. The reactor must be properly grounded. Emergency quenching procedures and fire suppression systems should be in place.
Conclusion
The described process provides a robust and scalable method for the large-scale synthesis of high-purity this compound suitable for pharmaceutical applications. By adhering to the detailed protocols and implementing stringent quality control measures, manufacturers can ensure a consistent supply of this critical intermediate, thereby supporting the production of essential medicines.
References
-
Song, J., Lou, K., Li, X., Wu, X., & Feng, R. (2003). 2-(2-Oxopyrrolidin-1-yl)butyramide. Acta Crystallographica Section E: Structure Reports Online, E59, o1772–o1773. [Link]
-
Crasto, A. M. (2015). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
ChemBK. (2024). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. ChemBK. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). Cas 102849-49-0,(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. LookChem. [Link]
-
MDPI. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. National Center for Biotechnology Information. [Link]
-
Five Chongqing Chemdad Co., Ltd. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Chemdad. [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information. [Link]
-
GlobalCHEM. (n.d.). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. GlobalCHEM. [Link]
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- 2. nbinno.com [nbinno.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]
- 4. mdpi.com [mdpi.com]
- 5. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
Document ID: TSC-CHEM-20260117-01
Abstract: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS 6739-80-6) and its common chiral intermediate, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS 102849-49-0). As a critical precursor in the synthesis of antiepileptic drugs like Levetiracetam, achieving high chemical and enantiomeric purity is paramount.[1][2] This document addresses common challenges encountered by researchers and process chemists, offering field-proven solutions grounded in chemical principles.
Section 1: Compound Profile & Key Challenges
This compound is a white crystalline solid with a melting point in the range of 118-125°C.[3][4][5] Its polarity, conferred by the carboxylic acid and lactam moieties, presents unique purification challenges. The primary goal is typically to remove unreacted starting materials, reaction byproducts, and, in the case of the chiral variant, the undesired enantiomer.
Table 1: Physical & Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₃ | [6] |
| Molecular Weight | 171.19 g/mol | [6] |
| Melting Point | 118-121°C | [3][4] |
| Boiling Point | ~371°C at 760 mmHg (Predicted) | [3][4] |
| Appearance | White to Off-White Solid | [7] |
| Solubility | Soluble in water and ethanol; Slightly soluble in acetone, chloroform.[4][8] | |
| pKa | ~3.76 (Predicted) | [3] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is an oil or waxy solid and refuses to crystallize. What's wrong?
A1: This is a classic sign of impurities depressing the melting point or the presence of residual solvent.
-
Causality: Impurities disrupt the crystal lattice formation required for a sharp-melting solid. Solvents can act as plasticizers, preventing solidification. Common culprits include unreacted starting materials (e.g., 2-pyrrolidinone) or residual extraction solvents like dichloromethane (DCM), which can be difficult to remove completely under vacuum.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure the product is dried under high vacuum (<1 torr) at a moderate temperature (40-50°C) for an extended period (12-24 hours) to remove volatile solvents.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities might be soluble. Good starting points are cold diethyl ether or hexane. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface to create nucleation sites.
-
Impurity Analysis: Obtain a ¹H NMR spectrum of the crude oil. The presence of broad, unresolved peaks or signals corresponding to starting materials will confirm that purity is the primary issue.
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low yield is often a trade-off for high purity and is typically caused by using an inappropriate solvent system or suboptimal crystallization conditions.
-
Causality: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor. Conversely, using an excessive volume of solvent will also keep more product dissolved.
-
Troubleshooting Steps:
-
Solvent System Optimization: Refer to the protocol in Section 4 for selecting a solvent. For this compound, aqueous systems (water, acetone/water, ethanol/water) or a solvent/anti-solvent system like Toluene/Heptane can be effective.[9][10] The key is to find a system where the solubility gradient between hot and cold is steep.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is critical.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals. Then, and only then, place it in an ice bath or refrigerator to maximize the recovery of the crystallized product. Rapid cooling traps impurities and leads to smaller, less-pure crystals.
-
Mother Liquor Recovery: Concentrate the mother liquor (the leftover liquid after filtration) and attempt a second recrystallization to recover more product. Be aware that this "second crop" will likely be less pure than the first.
-
Q3: My product has a yellow or brown tint. How do I remove the color?
A3: Color often indicates the presence of minor, highly conjugated byproducts, potentially from oxidation or side reactions.
-
Causality: Synthesis routes involving strong oxidants like potassium permanganate can sometimes generate colored manganese dioxide (if not properly quenched/filtered) or other minor oxidative byproducts.[5]
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-15 minutes. The charcoal will adsorb the colored impurities. Crucially , perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal before allowing the solution to cool. Safety Note: Never add charcoal to a solution at or very near its boiling point, as this can cause violent bumping.
-
Silica Plug Filtration: If the color persists, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent. The polar colored impurities will often stick to the top of the silica, while the desired product elutes.
-
Q4: How do I know if my chiral product, (S)-enantiomer, is contaminated with the (R)-enantiomer?
A4: Standard techniques like NMR or melting point will not distinguish between enantiomers. You must use a chiral analytical method.
-
Causality: If the synthesis involves a chiral resolution step, incomplete separation is a common source of enantiomeric contamination.[10] Syntheses starting from a chiral precursor can experience some degree of racemization under harsh (e.g., strongly acidic or basic) conditions.
-
Troubleshooting Steps:
-
Chiral HPLC Analysis: This is the gold standard. Use a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD or Chiralpak® AD) with a suitable mobile phase (typically hexane/isopropanol or hexane/ethanol mixtures) to separate and quantify the two enantiomers.
-
Optical Rotation: While not quantitative for determining the exact percentage of contamination, measuring the specific rotation and comparing it to the literature value can provide a good qualitative check of enantiomeric purity.[5] A significantly lower rotation suggests contamination.
-
Section 3: Purification Strategy Workflow
Choosing the right purification method depends on the initial purity and the nature of the impurities. The following decision tree illustrates a logical workflow.
Caption: Decision tree for selecting a purification strategy.
Section 4: Experimental Protocols
Protocol: Recrystallization from Aqueous Acetone
This protocol is effective for removing less polar impurities and provides a good balance of yield and purity.
-
Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add acetone in 10 mL portions, warming the mixture gently on a hot plate in a fume hood, until the solid just dissolves. A total volume of 50-70 mL is typical.
-
Hot Filtration (Optional): If the solution contains insoluble particulates or if charcoal treatment was used (see FAQ Q3), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization Induction: While stirring the hot acetone solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot acetone to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Full Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 1:1 acetone/water, followed by a wash with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight. Expect a purity of >98% by HPLC.
References
-
ChemBK. (2024). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. Retrieved from [Link]
-
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2018). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry, 88(5), 875–879. Available from: [Link]
-
LookChem. (n.d.). Cas 102849-49-0, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]
-
Autech. (n.d.). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Spectroscopy International. (2015). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Main Impurity of Vildagliptin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. Retrieved from [Link]
-
Organic Spectroscopy International. (2015). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]
- 6. This compound | C8H13NO3 | CID 3146689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Levetiracetam acid ((S)-2-(2-oxopyrrolidin-1-yl)butanoic … [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
identifying byproducts in the synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid
Technical Support Center: Synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and detailed analytical protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to identify, understand, and mitigate the formation of common byproducts during this synthesis, ensuring high purity and yield of your target compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm planning to synthesize this compound. What is the most common and direct synthetic route?
The most prevalent and industrially significant method for synthesizing this compound is the thermal condensation of γ-aminobutyric acid (GABA) with γ-butyrolactone (GBL). This reaction is typically performed at high temperatures (200-240°C) and involves the nucleophilic attack of the amino group of GABA on the carbonyl carbon of GBL, leading to ring-opening, followed by intramolecular cyclization to form the desired product and water as a stoichiometric byproduct.
The primary advantages of this route are its atom economy and the use of readily available, inexpensive starting materials. However, the harsh reaction conditions can lead to several side reactions, making impurity profiling a critical aspect of process control.
Q2: My final product is a complex, discolored mixture with a lower-than-expected yield. What are the most probable byproducts I should be looking for?
A complex and discolored reaction mixture is a common issue, typically pointing to thermal degradation and several predictable side reactions. The most likely impurities are:
-
Unreacted Starting Materials: Both GABA and GBL may be present if the reaction has not gone to completion. GBL is volatile and may be lost if the reaction setup is not properly sealed, while GABA's high melting point and zwitterionic nature can lead to poor solubility in the reaction medium.
-
Oligomers of GABA: The high temperatures can induce self-condensation of GABA molecules. The amino group of one GABA molecule can react with the carboxylic acid of another to form an amide bond, leading to the formation of dimers, trimers, and higher-order oligomers.[1][2] These polymeric impurities are often responsible for the increasing viscosity and darkening color of the reaction mixture.
-
4-Hydroxybutanoic Acid (GHB): GBL exists in equilibrium with its ring-opened form, GHB, in the presence of water (which is also a byproduct of the main reaction).[3][4] While the high temperature favors the lactone form, some amount of GHB may persist or be trapped during workup.
-
Thermal Degradation Products: At elevated temperatures, organic molecules, especially those with multiple functional groups, can decompose. This can lead to a variety of smaller, often colored, and complex byproducts that contribute to the overall impurity profile.
Below is a summary table of the primary molecular species to consider during your analysis.
Table 1: Potential Byproducts and Key Characteristics
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Signature |
| γ-Aminobutyric acid (GABA) | HOOC-(CH₂)₃-NH₂ | 103.12 | Zwitterionic, highly polar. Difficult to see in RP-HPLC without derivatization. Characteristic signals in ¹H NMR. |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | Volatile. Distinctive signals in ¹H NMR (triplet around 4.3 ppm, quintet around 2.5 ppm, quintet around 2.3 ppm). |
| GABA Dimer | HOOC-(CH₂)₃-NH-CO-(CH₂)₃-NH₂ | 188.22 | Higher molecular weight. Will have a longer retention time in size-exclusion chromatography. Mass is a key identifier in MS. |
| 4-Hydroxybutanoic acid (GHB) | HOOC-(CH₂)₃-OH | 104.10 | Isomeric with GBL but more polar. Will have a different retention time in HPLC. |
Q3: How can I design an analytical workflow to effectively identify and quantify these byproducts?
A multi-technique approach is essential for a comprehensive impurity profile. A logical workflow combines chromatographic separation with spectroscopic identification.
Diagram 1: Troubleshooting & Identification Workflow A logical sequence for analyzing a problematic synthesis of this compound.
This workflow ensures that you not only quantify the main components but also rigorously identify the unknown impurities that could be affecting your product quality. The International Council for Harmonisation (ICH) guidelines suggest that impurities present at levels above 0.1% should be identified and characterized.[5]
Detailed Analytical Protocols
Protocol 1: Reversed-Phase HPLC-UV/MS for Impurity Profiling
This method is designed to separate the polar starting materials, the moderately polar product, and potential byproducts.
1. Instrumentation and Columns:
-
System: HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer (ESI source).[5]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 10.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 98 | 2 |
| 20.0 | 98 | 2 |
3. Sample Preparation:
-
Accurately weigh ~10 mg of your crude reaction mixture.
-
Dissolve in 10 mL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the solution through a 0.22 µm syringe filter before injection.
4. Expected Results:
-
GABA: Will elute very early due to its high polarity.
-
This compound: Will have a characteristic retention time. Confirm its identity with its expected mass [M+H]⁺ of 172.09.[7]
-
GBL: May not be well-retained and can be difficult to quantify by this method.
-
GABA Oligomers: Will likely elute later than the product or may not elute at all depending on their size. Their presence can be confirmed by looking for mass signals corresponding to multiples of the GABA monomer unit minus water (e.g., Dimer [M+H]⁺ at 189.12).
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
NMR is an invaluable tool for identifying the structures of the main components and byproducts without requiring chromatographic separation, although it is best performed on purified fractions.
1. Sample Preparation:
-
Dissolve 5-10 mg of the crude product or a purified fraction in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
2. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
3. Key Spectral Signatures:
-
(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid: Expect characteristic shifts. While the exact values can vary with solvent, typical signals include a triplet for the terminal methyl group, multiplets for the methylene groups, and a distinct multiplet for the chiral proton.[8][9]
-
GABA: In D₂O, expect three distinct multiplets corresponding to the three methylene groups.
-
GBL: In CDCl₃, characteristic signals are observed around δ 4.3 (triplet), 2.5 (multiplet), and 2.3 (multiplet).
-
GABA Oligomers: The spectrum will become more complex, with broad signals in the amide region (around 7-8 ppm in DMSO-d₆) and overlapping methylene signals. The appearance of new amide protons is a strong indicator of oligomerization.
Understanding Byproduct Formation Mechanisms
A clear understanding of how byproducts form is key to preventing them. The following diagram illustrates the primary reaction and major side reactions.
Diagram 2: Reaction and Byproduct Formation Pathways Primary synthesis route and competing side reactions.
Causality and Prevention:
-
GABA Oligomerization: This is driven by high temperatures. To mitigate this, one might explore lower reaction temperatures, although this will likely decrease the reaction rate. A careful optimization study of time versus temperature is recommended to find a balance between conversion and byproduct formation.
-
GBL Hydrolysis: The water produced during the main reaction can hydrolyze GBL to GHB.[3] Running the reaction under a vacuum or with a Dean-Stark trap to remove water as it forms can shift the equilibrium away from GHB and drive the main reaction forward.
By applying this structured troubleshooting guide and these detailed analytical protocols, you will be well-equipped to tackle the challenges associated with the synthesis of this compound, leading to a more robust and efficient process.
References
-
Kavanau, J. L. (1950). The Synthesis of γ-Aminobutyric Acid. Journal of the American Chemical Society, 72(11), 5313-5314. Available at: [Link]
-
Organic Spectroscopy International. (2015). (2S)-2-Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. Available at: [Link]
-
ResearchGate. (n.d.). Oligomerization of the heteromeric γ-aminobutyric acid receptor GABA B in a eukaryotic cell-free system. Available at: [Link]
-
PubChem. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
New Drug Approvals. (n.d.). (2S)-2-Oxopyrrolidin-1-yl)butanoic acid. Available at: [Link]
-
Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
Erowid. (2009). GBL (Gamma Butyrolactone) Synthesis. Available at: [Link]
-
Medscape. (2023). Gamma-Hydroxybutyrate Toxicity. Available at: [Link]
-
Wikipedia. (n.d.). γ-Hydroxybutyric acid. Available at: [Link]
Sources
- 1. GABA transporter function, oligomerization state, and anchoring: correlates with subcellularly resolved FRET - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. soeagra.com [soeagra.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Optimizing the Synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
Welcome to our dedicated technical support guide for the synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. As a crucial precursor to various active pharmaceutical ingredients, including Levetiracetam, achieving a high yield and purity of this compound is paramount.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. Let's break down the common culprits based on a typical synthetic route involving the cyclization of a substituted butanoic acid derivative.
Potential Cause 1: Incomplete Reaction
-
Why it happens: The cyclization reaction, often requiring thermal conditions, may not have reached completion.[3] This can be due to insufficient reaction time or suboptimal temperature.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not stop the reaction until the starting material is fully consumed.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and purity. Be cautious of excessively high temperatures which can lead to decomposition.
-
Extended Reaction Time: If increasing the temperature is not viable, extend the reaction time and continue to monitor for completion.
-
Potential Cause 2: Side Reactions
-
Why it happens: Competing side reactions can consume your starting materials or intermediates, leading to a lower yield of the desired product. For instance, in syntheses involving N-alkylation, over-alkylation can be a significant issue.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use of a slight excess of the limiting reagent can sometimes drive the reaction to completion, but a large excess can promote side reactions.
-
Base Selection: The choice of base is critical. A weaker base may not be sufficient to deprotonate the substrate effectively, while a very strong base could promote undesired side reactions. Consider screening different bases (e.g., K₂CO₃, NaH, Et₃N) to find the optimal balance.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the activation of competing reaction pathways.
-
Potential Cause 3: Product Degradation
-
Why it happens: The desired product, this compound, may be unstable under the reaction or workup conditions, particularly at high temperatures or extreme pH.
-
Troubleshooting Steps:
-
Moderate Workup Conditions: During the workup, avoid unnecessarily strong acids or bases. If an acidic or basic wash is required, perform it quickly and at a low temperature.
-
Purification Method: Consider purification methods that avoid harsh conditions. Column chromatography on silica gel is a common method. The choice of solvent system is crucial for good separation and to avoid product degradation on the column.
-
Below is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am having difficulty purifying my product. What are the best practices?
A2: Purification of this compound can be challenging due to its polarity and potential for co-elution with polar byproducts.
Purification Strategy 1: Crystallization
-
Why it works: Crystallization is an excellent method for purifying solid compounds and can often provide a high-purity product. This compound is a white crystalline solid.[4]
-
Step-by-Step Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents to screen include ethyl acetate, acetone, isopropanol, and mixtures with hexanes or heptane.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification Strategy 2: Column Chromatography
-
Why it works: For complex mixtures or when crystallization is not effective, column chromatography on silica gel is a reliable alternative.
-
Step-by-Step Protocol:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities (a target Rf of 0.2-0.3 for the product is ideal). A common starting point is a mixture of dichloromethane and methanol or ethyl acetate and methanol.
-
Column Packing: Properly pack a silica gel column with the chosen eluent.
-
Loading: Load the crude product onto the column, either as a concentrated solution or adsorbed onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Q3: My final product is not the correct stereoisomer. How can I ensure stereochemical integrity?
A3: The biological activity of many pharmaceuticals, including those derived from this intermediate, is dependent on a specific stereoisomer, most commonly the (S)-enantiomer.[2]
Controlling Stereochemistry:
-
Chiral Starting Materials: The most straightforward approach is to use a chiral starting material with the desired stereochemistry. For example, starting with (S)-2-aminobutanoic acid or a derivative will set the stereocenter early in the synthesis.
-
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be used to induce stereoselectivity in the reaction.
-
Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and then removal of the resolving agent. One documented method involves the use of (R)-alpha-methylbenzylamine to form a diastereomeric salt with (±)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, allowing for the isolation of the (S)-enantiomer.[5]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid via Oxidation
This protocol is adapted from a reported synthesis and involves the oxidation of a precursor alcohol.[6][7]
Reaction Scheme:
(S)-α-ethyl-2-oxo-pyrrolidine ethanol → (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (S)-α-ethyl-2-oxo-pyrrolidine ethanol | - | 1.0 | - |
| Potassium permanganate (KMnO₄) | 158.03 | 1.5 | - |
| Potassium hydroxide (KOH) | 56.11 | - | - |
| Tetra-n-butyl ammonium bromide (TBAB) | 322.37 | 0.1 | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| Toluene | 92.14 | - | - |
| Hydrochloric acid (HCl) | 36.46 | - | As needed |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in water.
-
Add tetra-n-butyl ammonium bromide and a solution of (S)-α-ethyl-2-oxo-pyrrolidine ethanol in dichloromethane.
-
Cool the mixture in an ice bath and add potassium permanganate portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction vigorously for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash the celite with water.
-
Separate the aqueous layer and adjust the pH to ~3 with hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent (e.g., toluene) to yield pure (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [8] |
| Molecular Weight | 171.19 g/mol | [8] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 124-125 °C (for the (S)-enantiomer) | [6] |
| Boiling Point | 371 °C at 760 mmHg | [1] |
| Density | 1.227 g/cm³ | [1] |
| Purity (typical) | ≥98% | [1] |
Visualizing the Reaction Pathway
The following diagram illustrates a general synthetic pathway for this compound.
Caption: Generalized synthetic pathway.
References
-
ChemBK. (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. Available at: [Link]
-
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. Available at: [Link]
-
Pharmaffiliates. (2023). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 2-(2-Oxopyrrolidin-1-yl)butanoic acid. Available at: [Link]
-
Organic Spectroscopy International. (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. Available at: [Link]
-
LookChem. Cas 102849-49-0,(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Available at: [Link]
-
PubChem. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. Available at: [Link]
-
Organic Spectroscopy International. (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. Available at: [Link]
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Technical Support Center: Stability and Handling of 4-(2-Oxopyrrolidin-1-yl)butanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS No. 6739-80-6).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and potential degradation pathways of this compound. Our goal is to help you anticipate challenges, troubleshoot common experimental issues, and ensure the integrity of your results.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the handling and analysis of this compound in a direct question-and-answer format.
Question: I'm observing a new, more polar peak in my reversed-phase HPLC analysis of an aqueous solution of my compound. What is it?
Answer: This is the most frequently reported issue and is almost certainly due to the hydrolytic cleavage of the 5-membered lactam ring. The resulting product is 4-amino-4-(carboxymethyl)heptanedioic acid. This ring-opening reaction introduces a primary amine and another carboxylic acid group, significantly increasing the polarity of the molecule, which is why it elutes earlier on a C18 column.
-
Causality: The lactam ring, a cyclic amide, is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[2][3] The rate of this degradation is highly dependent on the pH and temperature of the solution. Extremes in pH (e.g., < pH 3 or > pH 8) and elevated temperatures will accelerate this process significantly.[3]
-
Validation: To confirm the identity of the degradant, we recommend performing a forced degradation study (see Protocol 3.1). Briefly, heat a sample of your compound in dilute acid (e.g., 0.1 N HCl) and another in dilute base (e.g., 0.1 N NaOH). The peak that grows under these conditions should match the unknown peak in your sample. LC-MS analysis can be used for definitive identification by comparing the mass of the parent compound (C8H13NO3, MW: 171.19 g/mol ) with the degradant.[1][4]
Question: My solid-state compound is showing signs of degradation over time. How can I improve its shelf-life?
Answer: While more stable in the solid state than in solution, this compound can still degrade under improper storage conditions.
-
Causality: The primary culprits for solid-state degradation are moisture and heat. The compound is hygroscopic and can absorb ambient moisture, which can facilitate localized hydrolysis on the crystal surface. Many N-substituted pyrrolidinones are known to be moisture-sensitive.[5]
-
Preventative Measures:
-
Storage: Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[6][7] For long-term storage, freezer storage at -20°C is recommended to minimize both thermal and hydrolytic degradation.[8]
-
Inert Atmosphere: For maximum protection, especially for reference standards, storing under an inert gas like argon or nitrogen can prevent potential oxidative degradation, though this is a less common pathway for this molecule.[5]
-
Handling: When handling, avoid prolonged exposure to ambient air.[7] Use a glove box for aliquoting if high humidity is a concern. Always allow the container to warm to room temperature before opening to prevent water condensation on the cold solid.[9]
-
Question: Can I use methanol or other organic solvents to prepare my stock solutions?
Answer: Yes, high-purity, anhydrous organic solvents are preferred for stock solutions to minimize hydrolysis. The compound is soluble in ethanol and water.[4] For analytical purposes, acetonitrile or methanol are excellent choices.
-
Best Practices:
-
Prepare stock solutions in a high-purity, anhydrous solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to maximize stability.
-
When preparing aqueous working solutions for experiments, use freshly prepared buffers and use the solution as quickly as possible. Avoid storing aqueous solutions for extended periods, especially at room temperature.
-
Part 2: In-Depth Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for designing stable formulations and robust analytical methods.
Hydrolytic Degradation
The principal degradation pathway for this compound is the hydrolysis of the γ-lactam ring.[2] This reaction is analogous to the hydrolysis of β-lactam antibiotics, which also feature a strained cyclic amide ring.[3][10]
The reaction can be catalyzed by either acid or base, leading to the same ring-opened product.
Caption: Primary hydrolytic degradation pathway.
Summary of Forced Degradation Behavior
Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[11][12] The table below summarizes the expected behavior of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradant |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Significant | Ring-Opened Product |
| Base Hydrolysis | 0.1 N NaOH, RT | Very Rapid | Ring-Opened Product |
| Oxidative | 3% H₂O₂, RT | Minimal to None | N/A |
| Thermal (Solution) | 60°C in H₂O | Moderate | Ring-Opened Product |
| Thermal (Solid) | 105°C | Minimal (if dry) | N/A |
| Photolytic | ICH Q1B conditions | Minimal to None | N/A |
Part 3: Recommended Protocols & Workflows
Protocol 3.1: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its primary hydrolytic degradant.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Rationale: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid groups are protonated, leading to good peak shape. The gradient elution effectively separates the polar degradant (early eluting) from the less polar parent compound.
Workflow 3.2: Forced Degradation Study
This workflow outlines the steps to intentionally degrade the compound to identify potential impurities and validate your analytical method.[13]
Caption: Workflow for a forced degradation study.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved January 17, 2026, from [Link]
-
ChemTrack.org. (n.d.). Safety Guideline: 1-METHYL-2-PYRROLIDONE. Retrieved January 17, 2026, from [Link]
-
Loba Chemie Pvt. Ltd. (n.d.). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS. Retrieved January 17, 2026, from [Link]
- Nwokem, C. O., & Ah-Leung, S. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Al-Tannak, N. F., & Al-Karasneh, A. F. (2021). Degradation of β-lactam antibiotics.
- Tzompazidou, M., et al. (2015). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 20(9), 15876–15895.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3146689, this compound. Retrieved January 17, 2026, from [Link]
-
AuteKbio Co., Ltd. (n.d.). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US4042599A - Process for producing 2-pyrrolidone.
-
ChemBK. (2024). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. Retrieved January 17, 2026, from [Link]
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
- Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Ikeshima, E., et al. (2021). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Scientific Reports, 11(1), 1-10.
Sources
- 1. This compound | C8H13NO3 | CID 3146689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chemtrack.org [chemtrack.org]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. innospk.com [innospk.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
troubleshooting guide for the stereoselective synthesis of 2-oxo-pyrrolidine derivatives
Welcome to the technical support center for the stereoselective synthesis of 2-oxo-pyrrolidine (also known as pyrrolidinone) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The pyrrolidine ring is a crucial component in numerous natural products and pharmaceuticals.[1][2] Achieving precise control over its stereochemistry is often a significant synthetic challenge.[1]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the stereoselective synthesis of 2-oxo-pyrrolidines, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity or Enantioselectivity
One of the most frequent challenges is failing to achieve the desired stereochemical outcome. This can manifest as a low diastereomeric ratio (dr) or low enantiomeric excess (ee).
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve diastereoselectivity?
Answer: Low diastereoselectivity is typically a result of insufficient facial control during the formation of new stereocenters. Several factors can contribute to this issue.
Probable Causes & Solutions
| Probable Cause | Detailed Explanation & Recommended Action |
| Inadequate Catalyst Performance | The chiral catalyst or auxiliary may not be effectively discriminating between the prochiral faces of the substrate. Action: Screen a variety of chiral ligands or catalysts. For instance, in copper-catalyzed asymmetric reactions, bisoxazoline (BOX) ligands with bulky substituents have been shown to be crucial for high enantioselectivity.[3] Consider catalysts known for their high stereocontrol in similar transformations, such as proline-based organocatalysts.[4] |
| Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to lower selectivity. Action: Perform the reaction at a lower temperature. A temperature screening from room temperature down to -78 °C is a standard approach to determine the optimal conditions for selectivity. |
| Solvent Effects | The solvent can influence the transition state geometry and the solubility of reactants and catalysts. Polar aprotic solvents like THF or CH2Cl2 are common, but sometimes less conventional solvents can offer improved selectivity. Action: Conduct a solvent screen. Evaluate a range of solvents with varying polarities and coordinating abilities. The choice of solvent can sometimes influence product selectivity.[5] |
| Substrate Control Issues | The inherent stereochemistry of the substrate may not be sufficient to direct the reaction as expected. Action: If using a substrate-controlled approach, consider modifying the substrate to include a bulkier directing group to enhance steric hindrance and favor one approach trajectory. |
| Incorrect Reagent Stoichiometry | An excess of one reactant or the presence of impurities can sometimes lead to background, non-selective reactions. Action: Carefully control the stoichiometry of all reagents. Ensure the purity of starting materials and reagents. |
Question: I'm observing low enantiomeric excess in my catalytic asymmetric synthesis. How can I troubleshoot this?
Answer: Low enantiomeric excess (ee) points to issues with the chiral catalyst's ability to create a sufficiently different energetic pathway for the formation of the two enantiomers.
Probable Causes & Solutions
| Probable Cause | Detailed Explanation & Recommended Action |
| Catalyst Racemization or Decomposition | The chiral catalyst may be unstable under the reaction conditions, leading to racemization or decomposition and a loss of enantiocontrol over time. Action: Verify the stability of your catalyst under the reaction conditions. This can be done by analyzing an aliquot of the reaction mixture at different time points by chiral HPLC. Consider using a more robust catalyst or modifying the reaction conditions (e.g., lower temperature, inert atmosphere) to enhance catalyst stability. |
| Background Uncatalyzed Reaction | A non-enantioselective background reaction may be competing with the desired catalytic cycle. Action: Run the reaction at a lower temperature to slow down the uncatalyzed pathway. Ensure that the catalyst loading is sufficient to outcompete the background reaction. In some cases, the addition of a Lewis acid or base can suppress the uncatalyzed reaction. |
| Mismatched Chiral Elements | In cases of diastereoselective reactions using a chiral catalyst on a chiral substrate, the inherent facial bias of the substrate may oppose the selectivity of the catalyst. Action: If possible, synthesize and test the enantiomer of the catalyst to see if it provides the "matched" case with your substrate, leading to higher selectivity. |
| Ligand Exchange or Modification | The active catalytic species may be undergoing ligand exchange with other components in the reaction mixture, leading to a less selective catalyst. Action: Ensure all reagents and solvents are pure and anhydrous. Adventitious water or other nucleophiles can sometimes interfere with the catalyst. |
Issue 2: Low Reaction Yield
Poor yields can be attributed to a variety of factors, from incomplete conversion to product decomposition.
Question: My reaction has a low yield, although the starting material is fully consumed. What could be the reason?
Answer: If the starting material is consumed but the desired product yield is low, it suggests the formation of side products or decomposition of the product under the reaction conditions.
Probable Causes & Solutions
| Probable Cause | Detailed Explanation & Recommended Action |
| Side Reactions | Competing reaction pathways can lead to the formation of undesired byproducts. For example, in nitro-Mannich reactions for pyrrolidinone synthesis, oxidative dimerization can be a competing pathway.[6] Action: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the structure of these side products can provide insight into the competing reaction pathways. Adjusting reaction conditions (e.g., temperature, concentration, order of addition) can often minimize side reactions. |
| Product Instability | The synthesized 2-oxo-pyrrolidine derivative may be unstable under the reaction or workup conditions. Action: Consider a milder workup procedure. For example, if your product is acid-sensitive, avoid acidic aqueous washes. If the product is thermally labile, ensure all purification steps are conducted at low temperatures. |
| Catalyst Inhibition or Deactivation | The catalyst may be deactivated over the course of the reaction, leading to incomplete conversion or the formation of side products. Action: Increase the catalyst loading or add the catalyst in portions throughout the reaction. Ensure the reaction is performed under a strict inert atmosphere if the catalyst is air-sensitive. |
| Reversibility of the Reaction | Some cyclization reactions can be reversible. The equilibrium may not favor the product under the chosen conditions. Action: If the reaction is reversible, consider strategies to drive the equilibrium towards the product, such as removing a byproduct (e.g., water) as it is formed. |
Issue 3: Difficult Purification
The presence of closely related stereoisomers or persistent impurities can make the purification of the desired 2-oxo-pyrrolidine derivative challenging.
Question: I am struggling to separate the diastereomers of my product by column chromatography. What are my options?
Answer: Separating diastereomers can be challenging due to their similar physical properties.
Probable Causes & Solutions
| Probable Cause | Detailed Explanation & Recommended Action |
| Similar Polarity of Diastereomers | The diastereomers may have very similar polarities, making them difficult to resolve on silica gel. Action: Experiment with different solvent systems for column chromatography. Sometimes, a less polar solvent system with a higher resolving power can improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. |
| Crystallization-Induced Resolution | If the product is crystalline, it may be possible to selectively crystallize one diastereomer. Action: Attempt to recrystallize the mixture of diastereomers from various solvents. Seeding with a small crystal of the desired diastereomer (if available) can sometimes induce selective crystallization. |
| Derivatization | Converting the mixture of diastereomers into derivatives can sometimes exaggerate the differences in their physical properties, making separation easier. Action: React the mixture with a chiral or achiral reagent to form derivatives (e.g., esters, amides). After separation of the derivatized diastereomers, the derivatizing group can be removed to yield the pure diastereomers. |
| Preparative HPLC | For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool. Action: Develop an analytical HPLC method that shows good separation of the diastereomers. This method can then be scaled up to a preparative scale. Both normal-phase and reverse-phase preparative HPLC can be effective. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of 2-oxo-pyrrolidines?
A1: The main approaches can be broadly categorized into two groups: using a pre-existing chiral source or creating the stereocenters through an asymmetric reaction.[1]
-
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as proline or 4-hydroxyproline, to introduce the pyrrolidine ring with a pre-defined stereochemistry.[1][2]
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome of a cyclization or a key bond-forming reaction that leads to the pyrrolidinone core.[3][4] Common examples include transition-metal catalyzed reactions and organocatalyzed reactions.
-
Substrate-Controlled Synthesis: In this approach, a chiral auxiliary attached to the substrate directs the stereochemistry of the reaction. The auxiliary is then removed in a subsequent step.
-
Cycloaddition Reactions: Diastereoselective and enantioselective 1,3-dipolar cycloadditions between azomethine ylides and alkenes are powerful methods for constructing highly substituted pyrrolidines.[7]
Q2: How do I choose the right chiral catalyst for my reaction?
A2: The choice of catalyst is highly dependent on the specific transformation.
-
For Enantioselective C-H Amination: Chiral copper complexes with bisoxazoline (BOX) ligands have shown promise in radical-mediated C-H amination reactions to form chiral pyrrolines, which can be converted to pyrrolidines.[3]
-
For Michael Additions: Organocatalysts derived from proline and other chiral amines are often effective in promoting enantioselective conjugate additions to form key intermediates for pyrrolidinone synthesis.[4]
-
For Cycloadditions: Chiral Lewis acids or organocatalysts can be used to control the stereochemistry of [3+2] cycloaddition reactions.[7]
It is always recommended to consult the literature for catalysts that have been successful in similar reactions.
Q3: What analytical techniques are essential for characterizing the stereochemistry of my 2-oxo-pyrrolidine products?
A3: A combination of techniques is typically required:
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the overall structure. For determining relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments can be very informative.
-
Chiral HPLC or GC: This is the gold standard for determining the enantiomeric excess (ee) of your product. You will need to develop a separation method using a chiral stationary phase.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.
Q4: Can I use biocatalysis for the stereoselective synthesis of pyrrolidines?
A4: Yes, biocatalysis is an emerging and powerful tool. Enzymes like transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with high enantioselectivity.[8][9] Directed evolution of enzymes is also being explored to catalyze abiological C-H amination reactions to form chiral pyrrolidines.[10]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Catalytic Asymmetric Michael Addition/Lactamization
This protocol is a general guideline for a one-pot enantioselective synthesis of 2-pyrrolidinone derivatives.[11]
-
To a stirred solution of the α,β-unsaturated compound (1.0 equiv) and the nitroalkane (1.2 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), add the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.1 equiv).
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Once the Michael addition is complete, add a reducing agent (e.g., zinc dust, 5.0 equiv) and an acid (e.g., acetic acid or ammonium chloride) to the reaction mixture.
-
Stir vigorously until the reduction of the nitro group and subsequent lactamization are complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-oxo-pyrrolidine derivative.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualization of Troubleshooting Logic
The following diagram illustrates a typical decision-making workflow when troubleshooting low stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
References
- Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction - UCL Discovery. (URL: )
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing. (2021-04-20) (URL: )
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (2025-12-19) (URL: )
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: )
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Public
- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids | Organic Letters - ACS Public
- Stereodivergent synthesis of 2-oxo-oligopyrrolidines by an iterative coupling str
- Short and Efficient Diastereoselective Synthesis of Pyrrolidinone-Containing Dipeptide Analogues - PubMed. (2007-07-21) (URL: )
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. (2024-12-04) (URL: )
- Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues - Sci-Hub. (URL: )
- Pyrrolidine synthesis - Organic Chemistry Portal. (URL: )
- Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. (URL: )
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - ResearchG
- (PDF)
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH. (URL: )
- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine deriv
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter | Organic Letters - ACS Public
- Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). (URL: )
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Organic Letters Ahead of Print - ACS Public
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. (URL: )
- A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines - PubMed. (2010-04-02) (URL: _)
- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (URL: )
- A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC - NIH. (URL: )
- Catalytic asymmetric synthesis of piperidines
- A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target - ChemRxiv. (URL: )
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (URL: )
- Synthesis of a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical via combined iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones - PubMed. (URL: )
- ChemInform Abstract: Synthesis of Chiral 2‐(Anilinophenylmethyl)pyrrolidines and 2‐(Anilinodiphenylmethyl)
Sources
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- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of Levetiracetam
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on minimizing impurities in the production of Levetiracetam from its acid intermediate.
Welcome to the technical support center for the synthesis of Levetiracetam. This guide is designed for researchers, scientists, and drug development professionals focused on producing high-purity Levetiracetam from its key intermediates: (S)-2-aminobutanamide and 4-chlorobutyryl chloride. Purity is not just a regulatory hurdle; it is the cornerstone of safety and efficacy in any active pharmaceutical ingredient (API).[][2][3] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the challenges of impurity control in this specific synthetic pathway.
Section 1: Understanding the Impurity Landscape
In the synthesis of Levetiracetam, impurities can arise from starting materials, unintended side reactions, or degradation of the product under certain conditions.[2][3] A thorough understanding of the potential impurity profile is the first step toward effective control.
The core reaction involves the acylation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride, followed by an intramolecular cyclization under basic conditions to form the 2-oxopyrrolidine ring.[4]
Below is a summary of the most critical impurities encountered in this process.
Table 1: Key Impurities in Levetiracetam Synthesis
| Impurity Name | Structure (if available) | Common Origin | Mitigation Strategy |
| (R)-Levetiracetam | Enantiomer of Levetiracetam | 1. Chiral impurity in (S)-2-aminobutanamide starting material. 2. Racemization under harsh basic/thermal conditions. | 1. Use high-purity chiral starting material. 2. Employ mild reaction conditions. |
| Levetiracetam Acid | (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid | 1. Incomplete amidation in alternative routes. 2. Hydrolysis of the amide group in the final product during workup. | 1. Precise control of pH during workup and extraction. 2. Avoid prolonged exposure to strong acidic or basic conditions. |
| Dichlorinated Impurity | (S)-N-(1-amino-1-oxobutan-2-yl)-2,4-dichlorobutanamide | Presence of 2,4-dichlorobutyryl chloride in the 4-chlorobutyryl chloride reagent.[5] | 1. Qualify incoming 4-chlorobutyryl chloride for purity. 2. Source high-purity reagents. |
| Ring-Opened Impurity | 2-[(3-carboxypropyl)amino]butyric acid | Hydrolysis of the lactam ring under strong alkaline and high-temperature conditions.[6] | 1. Use stoichiometric amounts of a suitable base. 2. Maintain moderate reaction temperatures. |
Impurity Formation Pathways
The following diagram illustrates the desired synthetic route to Levetiracetam and the points at which key impurities can form.
Caption: Recommended Quality Control (QC) workflow for Levetiracetam synthesis.
Protocol 1: Recommended Synthesis of High-Purity Levetiracetam
This protocol is a representative laboratory-scale procedure and should be optimized for specific equipment and scales.
-
Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (S)-2-aminobutanamide hydrochloride (1.0 eq) and acetonitrile.
-
Base Addition: Cool the suspension to 0-5°C. Add potassium carbonate (2.5 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes.
-
Acylation: Prepare a solution of 4-chlorobutyryl chloride (1.1 eq) in acetonitrile. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0-5°C. [7]4. Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Cyclization: Add powdered potassium hydroxide (1.2 eq) to the mixture. A slight exotherm may be observed. Stir at room temperature for 2-4 hours until the cyclization is complete (monitored by HPLC).
-
Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude oil/solid.
-
Purification: Recrystallize the crude product from ethyl acetate to yield high-purity Levetiracetam. [4]Dry the crystals under vacuum.
Protocol 2: RP-HPLC Method for Impurity Profiling
This is a general method; refer to relevant pharmacopeias for official methods.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters X-Terra MS C18) [8]* Mobile Phase A: pH 3.0 phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate all known impurities.
-
Flow Rate: 1.0 mL/min [8]* Column Temperature: 45°C [8]* Detector Wavelength: 200 nm [8]* Injection Volume: 50 µL [8]
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
-
Column: Cellulose-based chiral column (e.g., Daicel Chiralcel OJ-H) [9]* Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v) [9]* Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector Wavelength: 205 nm
-
Injection Volume: 20 µL
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the single most critical process parameter to control for minimizing impurities?
-
A: While all parameters are important, temperature control during the acylation and cyclization steps is arguably the most critical. Excursions can lead to side reactions, degradation, and potential racemization.
-
-
Q2: How can I effectively remove Levetiracetam Acid from my final product if it forms?
-
A: Levetiracetam Acid can be removed through a basic wash during the workup. After dissolving the crude product in an organic solvent like dichloromethane, a wash with a dilute aqueous solution of sodium bicarbonate will extract the acidic impurity into the aqueous layer. However, it is far better to prevent its formation by controlling the workup pH.
-
-
Q3: Can I use sodium hydroxide instead of potassium hydroxide for the cyclization?
-
A: Yes, sodium hydroxide can also be used. However, the choice of base can affect reaction kinetics and solubility of inorganic byproducts. Potassium hydroxide is commonly cited. If changing the base, it is essential to re-validate the process to ensure the impurity profile remains unchanged.
-
-
Q4: What are the typical acceptance criteria for these impurities?
-
A: Acceptance criteria are defined by regulatory bodies and listed in pharmacopeias such as the USP and EP. Typically, any unspecified impurity is limited to 0.10%, and the total impurities are controlled to less than 1.0%. The limit for the enantiomeric impurity is often very strict. You must consult the relevant monograph for the specific limits.
-
References
-
Levetiracetam Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
- CN108409592B - Levetiracetam impurity and synthetic method thereof.
-
Levetiracetam Impurities. SynZeal. [Link]
-
EP 3960732 A1 - PREPARATION METHOD FOR LEVETIRACETAM INTERMEDIATE. European Patent Office. [Link]
-
An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry. [Link]
- CN108821992A - A kind of Levetiracetam impurity and synthetic method.
-
The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry (RSC Publishing). [Link]
- CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method.
-
Industrial process for preparation of Levetiracetam. Dr.Krishna sarma.Pathy. myExperiment. [Link]
-
KEPPRA Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
QUANTIFICATION OF IMPURITY-G CONTENT IN LEVETIRACETAM INJECTION (100mg/mL) BY USING RP-HPLC TECHNIQUE. AWS. [Link]
-
HPLC Analysis of Levetiracetam Organic Impurity. LCGC International. [Link]
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- 4. myexperiment.org [myexperiment.org]
- 5. CN108821992A - A kind of Levetiracetam impurity and synthetic method - Google Patents [patents.google.com]
- 6. CN108409592B - Levetiracetam impurity and synthetic method thereof - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to production.
This chiral carboxylic acid is a critical intermediate in the manufacture of the antiepileptic drug Levetiracetam.[1][2] Consequently, achieving high chemical and enantiomeric purity on a large scale is not just a matter of yield, but a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
This guide moves beyond simple protocols to address the "why" behind common scale-up challenges. We will explore the mechanistic pitfalls that can lead to yield loss and impurity formation, providing you with actionable troubleshooting strategies grounded in robust chemical principles.
Section 1: Synthesis Overview & Critical Process Parameters
A prevalent and scalable method for preparing (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid involves the oxidation of the corresponding chiral alcohol, (S)-α-ethyl-2-oxopyrrolidine ethanol. This route is effective but requires stringent control over reaction conditions to prevent side reactions and racemization.
A typical workflow involves the oxidation of the alcohol using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by a carefully controlled work-up and crystallization.[3]
Caption: High-level workflow for the synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is stereochemical control so important for this molecule?
The biological activity of Levetiracetam is exclusively associated with the (S)-enantiomer.[2] The (R)-enantiomer is considered an impurity. Therefore, maintaining the stereochemical integrity of the (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid intermediate is a critical quality attribute that directly impacts the efficacy and safety of the final drug. Regulatory bodies like the ICH have strict guidelines for controlling stereoisomeric impurities in APIs.
Q2: What are the primary challenges when moving this synthesis from lab to plant scale?
The three primary challenges are:
-
Exotherm & Temperature Control: The oxidation reaction is highly exothermic. What is easily managed in a lab flask can become a serious safety hazard and a source of impurity formation at scale if the heat removal capacity of the reactor is insufficient.
-
Solid Handling: The reaction involves handling solids like KMnO₄ and filtering the byproduct manganese dioxide (MnO₂). Efficiently managing these solids on a large scale requires specialized equipment to avoid process bottlenecks and ensure safety.
-
Impurity Profile Control: At scale, even minor side reactions can generate significant quantities of impurities, complicating purification. The most critical impurity is the (R)-enantiomer, but process-related impurities from starting materials or side-reactions must also be controlled to below 0.10%.[4]
Q3: Are there greener alternatives to potassium permanganate?
Yes, while KMnO₄ is a common choice, its use at scale generates large quantities of manganese waste. Process development teams often explore alternative oxidation methods such as catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) with a co-oxidant like sodium hypochlorite, or enzymatic oxidation. These routes can offer improved environmental performance and potentially higher selectivity, but require significant process development to prove their scalability and economic viability.
Section 3: Troubleshooting Guide
Problem Area 1: Low Reaction Yield
Q: My isolated yield is consistently below 75%. What are the most probable causes?
A: Low yield is a common scale-up issue stemming from several factors. Systematically investigate the following possibilities:
-
Incomplete Oxidation: The reaction may not be running to completion.
-
Troubleshooting:
-
Monitor Reaction Progress: Use in-process controls (IPCs) like HPLC or TLC to track the disappearance of the starting alcohol.
-
Check Reagent Stoichiometry: Ensure the oxidizing agent is added in the correct molar ratio. On scale, losses during charging can be significant.
-
Mass Transfer Limitations: In a multiphasic reaction (solid KMnO₄, aqueous phase, organic substrate), poor agitation can limit the reaction rate. Ensure the reactor's agitation is sufficient to maintain a homogenous slurry.
-
-
-
Product Degradation: The product can degrade under harsh conditions.
-
Troubleshooting:
-
Control Temperature: A runaway exotherm can lead to decomposition. Ensure your cooling system is adequate and that the addition of reagents is controlled to maintain the target temperature.
-
Limit Reaction Time: Do not let the reaction run significantly longer than necessary once completion is confirmed by IPC.
-
-
-
Losses During Work-up: Significant product can be lost during isolation and purification.
-
Troubleshooting:
-
Check pH of Precipitation: The carboxylic acid product is soluble at high pH. Ensure the pH is adjusted correctly (typically to ~3) for complete precipitation.[3]
-
Optimize Filtration and Washing: The manganese dioxide byproduct can form a fine precipitate that may adsorb the product. Ensure efficient filtration and wash the filter cake with water to recover adsorbed material.
-
Solubility in Crystallization Solvent: Check the solubility of your product in the mother liquor after crystallization to quantify losses. Consider a multi-crop crystallization strategy or solvent recycling if losses are high.
-
-
Problem Area 2: High Enantiomeric Impurity
Q: My final product has high levels of the (R)-enantiomer (>0.15%). What causes this racemization?
A: Racemization occurs at the chiral center (the carbon alpha to the carbonyl group of the carboxylic acid). The acidic proton at this position can be abstracted under basic conditions to form a planar enolate intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical purity.
-
Causality & Mitigation:
-
Excessive Basicity: While the oxidation requires basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, promotes enolization.
-
Control: Use the minimum amount of base required for the reaction. Once the oxidation is complete, neutralize or acidify the reaction mixture promptly during work-up.
-
-
High Temperature: The rate of enolization and racemization increases with temperature.
-
Control: Maintain strict temperature control throughout the reaction and work-up. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate (e.g., 0-5°C).[3]
-
-
Caption: Troubleshooting logic for enantiomeric impurity formation.
Problem Area 3: Purification & Crystallization Issues
Q: The crude product is an oil or gives poor purity upon crystallization.
A: This typically points to the presence of impurities that are inhibiting crystallization or co-crystallizing with the product.
-
Troubleshooting Protocol:
-
Characterize the Crude: Before attempting recrystallization, analyze the crude product by HPLC to understand the impurity profile. Are you dealing with unreacted starting material, the (R)-enantiomer, or other byproducts?
-
Solvent Selection: The choice of solvent is critical. Toluene is a commonly cited solvent for crystallization.[5]
-
Good Solvent: A good solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.
-
Impurity Rejection: Ideally, impurities should remain soluble in the solvent at low temperatures, allowing for their removal in the mother liquor.
-
-
Systematic Solvent Screen: If toluene is ineffective, perform a small-scale screen with other solvents like ethyl acetate, acetone, or mixtures with anti-solvents like heptane.
-
Control Cooling Profile: Crashing the product out of solution by cooling too quickly can trap impurities. Employ a slow, controlled cooling profile, potentially with an intermediate hold step, to allow for the growth of large, pure crystals.
-
Seeding: If crystallization is difficult to initiate, add a small amount of pure product (seed crystals) at the point of supersaturation to encourage nucleation.
-
Section 4: Key Process Parameters & Impurity Control
Effective scale-up hinges on identifying and controlling Critical Process Parameters (CPPs). The tables below summarize key parameters for the oxidation route and a guide to common impurities.
Table 1: Key Process Parameters for Oxidation Route
| Parameter | Target Range | Rationale & Impact on Scale-Up |
| Starting Material Purity | >99.5% ee | Enantiomeric purity of the final product is directly dependent on the starting material. |
| KMnO₄ Stoichiometry | 1.5 - 2.0 eq. | Insufficient oxidant leads to incomplete conversion. Excess can promote side reactions and complicates work-up. |
| Reaction Temperature | 0 - 10 °C | Crucial for controlling the reaction exotherm, minimizing byproduct formation, and preventing racemization.[3] |
| Agitation Speed | Reactor Specific | Must be sufficient to ensure good mixing in the multiphasic system, preventing localized "hot spots" and improving reaction rate. |
| pH during Acidification | 2.5 - 3.5 | Ensures complete precipitation of the carboxylic acid product for maximum yield.[3] |
| Crystallization Solvent | Toluene | A common and effective solvent for obtaining the product with high purity.[5] |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Likely Source | Analytical Method | Control & Mitigation Strategy |
| (R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | Racemization of the (S)-enantiomer or impurity in starting material. | Chiral HPLC | Use high-purity starting material. Maintain low temperatures and avoid prolonged exposure to strong bases. |
| (S)-α-ethyl-2-oxopyrrolidine ethanol | Incomplete oxidation reaction. | HPLC, GC | Ensure sufficient oxidant and adequate reaction time/temperature. Monitor reaction with IPCs. |
| Over-oxidation byproducts | Non-selective oxidation by KMnO₄. | HPLC-MS | Avoid excessive temperatures and large excess of oxidant. |
| Residual Solvents | Incomplete drying of the final product. | GC-HS | Dry the product under appropriate vacuum and temperature conditions until residual solvents meet ICH limits. |
References
-
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. (Note: This reference provides context on related pyrrolidinone synthesis).
-
ChemBK. (2024). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID.
-
Pharmaffiliates. (n.d.). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate.
-
Reddy, B. et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 17(12), 14669-14681. (Note: This paper provides general context on impurity control in pharmaceutical synthesis as per ICH guidelines).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis.
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information.
-
LookChem. (n.d.). Cas 102849-49-0, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
-
ChemicalBook. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis.
-
precisionFDA. (n.d.). 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-.
-
PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information.
-
Panek, J. S. (2008). Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin. Natural Product Reports, 25(1), 130-142.
-
Xu, G., et al. (2021). A Novel Telescoped Kilogram-Scale Process for Preparation of Obeticholic Acid. Synthesis, 53(22), 4135-4142. (Note: Provides context on kilogram-scale production and impurity control).
-
Kysil, V., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
-
Dr. Reddy's Laboratories. (2015). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. LinkedIn.
-
Organic Spectroscopy International. (2015). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate.
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- 2. nbinno.com [nbinno.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Racemic Mixtures of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
Welcome to the technical support resource for the chiral resolution of 4-(2-oxopyrrolidin-1-yl)butanoic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals. Here, we address common challenges encountered during the separation of its enantiomers through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Introduction
This compound is a chiral carboxylic acid featuring a pyrrolidone moiety. The separation of its racemic mixture into individual enantiomers is a critical step in drug development and chemical synthesis, as enantiomers often exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] This guide provides in-depth technical advice on the two primary resolution strategies: diastereomeric salt crystallization and enzymatic kinetic resolution.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the principal strategies for resolving racemic this compound?
Answer: The resolution of racemic this compound, like other chiral carboxylic acids, is primarily achieved through two robust methods:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent).[2][3][4] This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[3][4] After separation, the desired enantiomer of the acid is recovered by breaking the salt, typically through acidification.[5]
-
Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of enzymes, such as lipases or proteases.[6][7] The enzyme selectively catalyzes a reaction (e.g., esterification) on one enantiomer of the racemic acid at a much faster rate than the other.[7] This results in a mixture of an unreacted acid enantiomer and an esterified product, which can then be separated using standard chemical techniques (e.g., extraction, chromatography). The theoretical maximum yield for the desired enantiomer in a classic EKR is 50%.[6]
The choice between these methods depends on factors like scalability, cost of reagents, development time, and the specific physical properties of the target molecule.
Caption: Overview of chiral resolution workflows.
Q2: My diastereomeric salt crystallization yields low diastereomeric excess (d.e.). What are the common causes and how can I fix this?
Answer: This is a frequent and multifaceted problem. Low diastereomeric excess (d.e.) after crystallization indicates poor separation of the two diastereomeric salts. The primary causes are either unfavorable thermodynamics (similar solubilities) or kinetic issues.
Troubleshooting Steps:
-
Solvent System Optimization: The solubility of each diastereomer is highly dependent on the solvent. A systematic solvent screen is the most critical first step.
-
Causality: The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Varying solvent polarity, proticity (e.g., alcohols vs. aprotic solvents), and using solvent/anti-solvent mixtures can dramatically alter crystal packing and solubility.[8]
-
Action: Screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water or heptane). Start with small-scale experiments and analyze the d.e. of the resulting crystals.
-
-
Re-evaluate the Resolving Agent: Not all chiral bases are equally effective.
-
Causality: The structure of the resolving agent dictates the intermolecular interactions (ionic, hydrogen bonding, van der Waals) within the crystal lattice.[8] A different agent creates a completely new set of diastereomers with different physical properties.
-
Action: If solvent screening fails, select a structurally different resolving agent. Common choices for carboxylic acids are listed in the table below.
-
-
Control Cooling Rate and Temperature: Crystallization is a thermodynamic process that can be influenced by kinetics.
-
Causality: Rapid cooling can trap impurities and the more soluble diastereomer in the crystal lattice, leading to lower d.e. A slower, controlled cooling profile allows the system to remain closer to equilibrium, favoring the crystallization of the less soluble salt.
-
Action: Implement a slow, linear cooling ramp. Consider holding the solution at a supersaturated temperature for a period (aging) to encourage selective crystal growth.
-
-
Investigate Solid Solution Formation: This is a challenging phenomenon where the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, making separation by simple recrystallization ineffective.[8]
-
Causality: Solid solutions form when the two diastereomers are structurally very similar, allowing them to co-crystallize.[8] This is a common reason why repeated recrystallizations fail to improve purity.
-
Action: The formation of a solid solution can be suspected if d.e. plateaus after several recrystallizations.[8] To overcome this, you must change the system, either by using a different resolving agent or a completely different solvent system that disfavors the solid solution's formation.[8][9]
-
| Parameter | Common Issue | Troubleshooting Action | Rationale |
| Solvent | Low d.e. in crystals | Screen a diverse range of solvents (polar, non-polar, protic, aprotic) and mixtures. | Maximize the solubility difference between the two diastereomeric salts.[10] |
| Resolving Agent | Poor crystal formation or low d.e. | Test a structurally different chiral base (e.g., switch from an aralkyl amine to a cinchona alkaloid). | Diastereomers will have entirely different physical properties and crystal packing.[2] |
| Temperature | Inconsistent results, low purity. | Implement a slow, controlled cooling profile. Avoid "crash" cooling. | Allows for selective crystallization of the less soluble diastereomer and minimizes impurity inclusion.[11] |
| Stoichiometry | Excess resolving agent in product. | Use 0.5 to 1.0 equivalents of the resolving agent. | Using a sub-stoichiometric amount can sometimes improve the d.e. of the first crop of crystals.[12] |
Q3: I am performing an enzymatic kinetic resolution, but the reaction is slow and the enantioselectivity (E-value) is poor. How can I optimize this?
Answer: Slow reaction rates and low enantioselectivity are common hurdles in developing a biocatalytic resolution. Optimization requires a multiparametric approach.
Key Optimization Strategies:
-
Enzyme Selection: The choice of enzyme is paramount.
-
Causality: Different enzymes have different active site geometries and substrate specificities. A lipase that works well for one substrate may be ineffective for another.[13]
-
Action: Screen a panel of commercially available lipases (e.g., from Candida antarctica (Novozym 435), Candida rugosa, Pseudomonas cepacia) and proteases (e.g., Subtilisin). These are known to be effective for resolving carboxylic acids and their derivatives.[6]
-
-
Solvent (Reaction Medium): Enzymes are highly sensitive to their environment.
-
Causality: The solvent affects enzyme conformation, activity, and stability. It also influences the solubility of the substrate and can mediate interactions at the enzyme's active site.[14]
-
Action: Screen non-polar organic solvents like hexane, heptane, or MTBE, which are often preferred for lipases to maintain high activity. Avoid polar solvents that can strip essential water from the enzyme's hydration shell.
-
-
Temperature: Enzyme activity is temperature-dependent.
-
Causality: Within a certain range, increasing temperature increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity.[15]
-
Action: Determine the optimal temperature by running small-scale reactions at various points (e.g., 30°C, 40°C, 50°C). The optimal temperature is a balance between reaction rate and enzyme stability over the course of the reaction.
-
-
pH (Aqueous Systems) or Water Activity (Organic Systems):
-
Causality: The ionization state of amino acid residues in the enzyme's active site is pH-dependent and crucial for catalysis.[16] In organic media, a small amount of water is essential for enzyme function, but too much can promote unwanted hydrolysis.
-
Action: If using an aqueous buffer, screen a range of pH values. For organic solvents, control the water activity (aw), for instance, by adding salt hydrates or using molecular sieves.
-
-
Acyl Acceptor (for esterification):
-
Causality: The nature of the alcohol used as the acyl acceptor can influence both the reaction rate and enantioselectivity. Bulky alcohols may be sterically hindered from entering the active site.
-
Action: Test a series of simple primary alcohols (e.g., butanol, hexanol) and activated acyl acceptors like vinyl acetate.
-
Caption: Key parameters for optimizing enzymatic kinetic resolution.
Experimental Protocols
Protocol 1: Screening of Chiral Resolving Agents for Diastereomeric Salt Crystallization
Objective: To identify an effective chiral base and solvent system for the resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agents (e.g., (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine, Quinine, Brucine)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)
-
Test tubes or small vials (5-10 mL)
-
Stir plate and stir bars
-
Analytical equipment for d.e. determination (e.g., Chiral HPLC)
Procedure:
-
Preparation: In a series of labeled vials, dissolve 100 mg (1 equivalent) of racemic this compound in 2 mL of a screening solvent. Warm gently if necessary to achieve full dissolution.
-
Addition of Resolving Agent: To each vial, add 0.5 equivalents of a chosen chiral resolving agent. Using 0.5 eq. often provides a more straightforward path to obtaining a high d.e. in the first crop of crystals.
-
Crystallization Induction:
-
Allow the solutions to cool slowly to room temperature.
-
If no crystals form, loosely cap the vials and allow for slow evaporation over 24-48 hours.
-
If still no crystals form, try cooling the solutions to 4°C.
-
-
Isolation: Once crystals have formed, isolate the solid by filtration or careful decantation of the supernatant (mother liquor). Wash the crystals with a small amount of cold solvent and dry them.
-
Analysis:
-
Weigh the dried crystals to determine the yield.
-
Liberate the acid from a small sample of the crystals by dissolving them in dilute NaOH, washing with an organic solvent (like ether) to remove the resolving agent, and then re-acidifying the aqueous layer with HCl. Extract the liberated acid into an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the liberated acid using a validated chiral HPLC method.
-
-
Evaluation: Compare the yield and d.e. across all conditions. An ideal condition provides a reasonable yield (>20%) with a high d.e. (>80%) that can be further improved by recrystallization.
References
- Miteva, M. A., et al. (2010). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology.
- BenchChem Technical Support. (2025). Dealing with solid solutions in diastereomeric salt resolution. BenchChem.
- Bayer, T., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.
- Skrobisz, K., et al. (2021). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules.
- LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- BOC Sciences. Chiral Resolution and Separation Services. BOC Sciences.
- Wikipedia. Chiral resolution. Wikipedia.
- Sato, R. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Journal of Synthetic Organic Chemistry, Japan.
- TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution. TCI Chemicals.
- ResearchGate. Enantioselective resolution of Vince lactam by a (+)-γ-lactamase. ResearchGate.
- Sudar, M., et al. (2021). A Systematic Review of Enzymatic Kinetics in Microreactors. Molecules.
- LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Benaissa, M., et al. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Simon, L. L., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization. CrystEngComm.
- ResearchGate. Enzymatic parameters of performed kinetic resolution. ResearchGate.
- LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Wikipedia. Enzyme kinetics. Wikipedia.
- Scribd. 4-2-Resolution of Racemic Mixture. Scribd.
- Fogassy, E., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Wang, Y., et al. (2020). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications.
- Wang, X., et al. (2011). Crystallization-Based Separation of Enantiomers. Handbook of Industrial Crystallization.
- Asad, M., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Technical Support Center: Advancing the Synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
Welcome to the technical support center dedicated to the synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid. This resource is designed for researchers, chemists, and process development professionals who are looking to enhance the efficiency and sustainability of their synthetic routes. In pharmaceutical development, where this molecule often serves as a key intermediate, optimizing for atom economy is not just an academic exercise—it is a critical factor in reducing costs, minimizing environmental impact, and streamlining production.[1][2]
This guide moves beyond simple protocol recitation. Here, we will delve into the causality behind experimental choices and offer troubleshooting advice grounded in chemical principles and field-proven experience. Our goal is to provide you with a self-validating system of protocols and insights to improve the atom economy of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is atom economy, and why is it particularly important for the synthesis of this compound?
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[2] It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. For a molecule like this compound, a key intermediate in the synthesis of pharmaceuticals such as Levetiracetam, improving atom economy has significant implications.[3][4][5][6] A more atom-economical process reduces the generation of byproducts, lowers the cost of raw materials, and simplifies purification, all of which are critical for scalable and sustainable pharmaceutical manufacturing.[1]
Q2: What are the common synthetic routes to this compound, and how do they compare in terms of atom economy?
There are several established and emerging routes for synthesizing this molecule. Let's compare two distinct approaches: a classical thermal condensation and a modern catalytic approach.
-
Classical Approach: Thermal Condensation of γ-Aminobutyric Acid (GABA) with an Alkylating Agent followed by Cyclization. This multi-step process often involves the reaction of GABA with a halo-ester, followed by thermal cyclization. While functional, this route can suffer from lower atom economy due to the use of protecting groups, stoichiometric bases, and the generation of salt byproducts.
-
Greener Approach: Catalytic N-alkylation of 2-Pyrrolidinone. A more modern and atom-economical approach involves the direct N-alkylation of 2-pyrrolidinone with γ-butyrolactone (GBL). This method can be highly efficient, especially when catalyzed, as it often involves an addition reaction where all reactant atoms are incorporated into the product.
Below is a comparative table summarizing the theoretical atom economy and typical yields for these approaches.
| Metric | Classical Thermal Condensation | Catalytic N-alkylation | Enzymatic Synthesis (Emerging) |
| Starting Materials | γ-Aminobutyric Acid, Chloro- or Bromo-butanoates, Base | 2-Pyrrolidinone, γ-Butyrolactone | γ-Aminobutyric acid, 2-oxobutyric acid |
| Key Transformation | N-alkylation followed by thermal cyclization | Catalytic ring-opening and N-alkylation | Reductive amination and cyclization |
| Theoretical Atom Economy | Often < 60% (due to salt formation and protecting groups) | Potentially up to 100% (addition reaction) | High, but depends on the overall process |
| Typical Yields | 60-80% | > 90% | 70-80% |
| Byproducts | Inorganic salts, water | Minimal to none | Water, enzyme (recyclable) |
| Environmental Impact | Higher (solvent use, waste generation) | Lower (potential for solvent-free conditions) | Very low (aqueous media, biodegradable catalyst) |
Q3: How can enzymatic synthesis improve the atom economy and overall sustainability of this process?
Enzymatic synthesis represents a frontier in green chemistry for producing this compound and its derivatives.[7] Enzymes, such as lactamases or transaminases, can offer several advantages:
-
High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective, which often eliminates the need for protecting groups and reduces the formation of byproducts.[8]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure, significantly reducing energy consumption.
-
Reduced Waste: By avoiding harsh chemicals and organic solvents, enzymatic processes generate less hazardous waste.
-
High Atom Economy: Many enzymatic reactions, like transaminations, can be designed to have a high atom economy. For instance, the enzymatic synthesis of a related compound, 2-(2-oxopyrrolidin-1-yl)-butanoic acid, has been demonstrated with high efficiency.[7]
While still an emerging area for this specific molecule, the principles of biocatalysis offer a promising path toward a highly sustainable and atom-economical synthesis.
Troubleshooting Guides
Problem 1: Low Yield in the Thermal Cyclization Step of the Classical Synthesis.
Causality: Incomplete cyclization during the thermal process is a common issue. This can be due to insufficient temperature, short reaction times, or the presence of impurities that inhibit the reaction. Side reactions, such as polymerization or degradation at high temperatures, can also reduce the yield of the desired product.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time:
-
Analysis: The intramolecular condensation to form the pyrrolidinone ring is an equilibrium process. Ensure the temperature is high enough to favor product formation and drive off the water byproduct, but not so high as to cause degradation.
-
Recommendation: Perform a time-course study at various temperatures (e.g., 180°C, 200°C, 220°C) to find the optimal balance between reaction rate and byproduct formation. Monitor the reaction progress using techniques like HPLC or GC.
-
-
Ensure Purity of the Intermediate:
-
Analysis: Salts and other impurities from the preceding N-alkylation step can interfere with the cyclization.
-
Recommendation: Purify the N-substituted amino acid intermediate before thermal cyclization. Techniques like recrystallization or column chromatography can be effective.
-
-
Consider a Catalyst:
-
Analysis: While often performed thermally, the cyclization can sometimes be facilitated by a catalyst.
-
Recommendation: Investigate the use of acid or base catalysts at lower temperatures to promote cyclization while minimizing thermal degradation.
-
Problem 2: Formation of Byproducts in the Catalytic N-alkylation of 2-Pyrrolidinone with γ-Butyrolactone.
Causality: Although this route is highly atom-economical in theory, side reactions can occur, particularly if the catalyst is not selective or if reaction conditions are not optimized. Potential byproducts include oligomers of γ-butyrolactone or products from the self-condensation of 2-pyrrolidinone.
Troubleshooting Steps:
-
Catalyst Selection and Screening:
-
Analysis: The choice of catalyst is critical for selectivity. Both acid and base catalysts can be employed, but their effectiveness can vary.
-
Recommendation: Screen a range of catalysts, including solid acid catalysts (e.g., zeolites, acidic resins) and base catalysts (e.g., metal oxides). Solid catalysts are often preferable as they are easily separated from the reaction mixture.
-
-
Optimize Reactant Stoichiometry:
-
Analysis: The molar ratio of 2-pyrrolidinone to γ-butyrolactone can influence the reaction outcome. An excess of one reactant may lead to side reactions.
-
Recommendation: Experiment with different molar ratios, starting with a 1:1 ratio and then exploring slight excesses of either reactant to determine the impact on yield and purity.
-
-
Control Reaction Temperature:
-
Analysis: Higher temperatures can promote unwanted side reactions.
-
Recommendation: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature optimization study is highly recommended.
-
Experimental Protocols
Protocol 1: Atom-Economical Catalytic Synthesis of this compound
This protocol is designed to maximize atom economy by utilizing a direct catalytic reaction between 2-pyrrolidinone and γ-butyrolactone.
Materials:
-
2-Pyrrolidinone
-
γ-Butyrolactone (GBL)[9]
-
Solid acid catalyst (e.g., Amberlyst-15)
-
High-pressure reactor with magnetic stirring and temperature control
-
Toluene (for purification, if necessary)
Procedure:
-
Catalyst Preparation: Activate the Amberlyst-15 catalyst by washing with methanol and drying under vacuum at 60°C for 4 hours.
-
Reaction Setup: In a high-pressure reactor, combine 2-pyrrolidinone (1.0 eq), γ-butyrolactone (1.05 eq), and the activated solid acid catalyst (10% w/w with respect to 2-pyrrolidinone).
-
Reaction Conditions: Seal the reactor and heat to 150°C with vigorous stirring. The reaction is typically complete within 8-12 hours.
-
Work-up and Purification:
-
Cool the reactor to room temperature.
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can often be washed and reused.
-
The resulting crude product is often of high purity. If further purification is needed, it can be achieved by vacuum distillation or recrystallization from a suitable solvent like toluene.
-
Workflow Diagram:
Caption: Workflow for the catalytic synthesis of this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting low yields, connecting observed problems with their likely causes and subsequent corrective actions.
Caption: Troubleshooting logic for addressing low product yield.
By applying the principles of green chemistry and a systematic approach to troubleshooting, the synthesis of this compound can be significantly improved in terms of atom economy, yield, and overall sustainability.
References
-
The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry. [Link]
- Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam.
-
One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. The Royal Society of Chemistry. [Link]
-
Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of levetiracetam.
-
One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines /Nitroarenes /Nitriles over Ir-PVP Catalyst. The Royal Society of Chemistry. [Link]
- A kind of synthesis technique of levetiracetam intermediate.
-
Mechanism‐Guided Protein Engineering of Paraburkholderia xenovorans Lactamase for the Green Synthesis of 2‐(2‐Oxopyrrolidin‐1‐yl)‐Butanoic Acid. ResearchGate. [Link]
-
The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]
-
Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences. [Link]
-
ChemInform Abstract: One-Pot Procedure for the Synthesis of N-Substituted 2-(Arylmethyl)pyrrolidines from 1-Aryl-2-cyclopropylalkynes and Primary Amines by a Hydroamination/Cyclopropylimine Rearrangement/Reduction Sequence. ResearchGate. [Link]
-
Proposed pathways for the one‐pot synthesis of N‐substituted‐5MPs by reductive amination of levulinates. Reproduced with permission.26 Copyright 2019, Elsevier. ResearchGate. [Link]
-
Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
-
Atom Economy and Yield of Synthesis Sequences. ResearchGate. [Link]
-
Comparison of Atom Economy, Calculated by Equation 1, of Different... ResearchGate. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]
-
Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Gamma-butyrolactone synthesis via catalytic asymmetric cyclocarbonylation. PubMed - NIH. [Link]
-
Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
γ-Butyrolactone. Wikipedia. [Link]
Sources
- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 2. primescholars.com [primescholars.com]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]
- 4. US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Levetiracetam and Its Impurities
This guide provides an in-depth comparison of analytical methodologies for the quantification of the antiepileptic drug Levetiracetam and the critical monitoring of its impurities. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection and validation, ensuring robust and reliable data generation in a regulated environment.
Introduction: The Analytical Imperative for Levetiracetam
Levetiracetam, chemically known as (S)-2-(2-Oxopyrrolidin-1-yl) butanamide, is a widely prescribed antiepileptic agent.[1] Its efficacy and safety are paramount, making the control of impurities—unwanted chemicals that can arise during synthesis, formulation, or storage—a critical aspect of quality control.[2][3] Impurity profiling is not merely a regulatory checkbox; it is a scientific necessity to ensure that the final drug product is safe and effective. This guide will compare the predominant analytical techniques used for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]
Regulatory Framework: The Pillars of Method Validation
Any analytical method intended for quality control in the pharmaceutical industry must be validated to prove it is fit for its intended purpose. The ICH Q2(R1) guideline is the global standard, outlining the necessary validation parameters.[4][5][6] Understanding these parameters is key to interpreting the comparative data that follows.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Key Impurities of Levetiracetam
Effective analytical methods must be able to separate and quantify Levetiracetam from its known impurities. These can include process-related impurities, degradation products, and enantiomeric impurities.[2][3]
-
(R)-alpha-ethyl-2-oxo-pyrrolidine acetamide ((R)-enantiomer): The unwanted stereoisomer of Levetiracetam.[7]
-
Levetiracetam Carboxylic Acid (Impurity A): A potential degradation product resulting from the hydrolysis of the amide group.[8][9]
-
N-(1-carbamoyl-propyl)-4-chloro-butyramide (Imp-1): A process-related impurity.[7][8]
-
Pyridine-2-ol (Impurity C): A toxic related substance mentioned in the British Pharmacopoeia.[10]
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential to demonstrate that the analytical method can effectively separate the active ingredient from any potential degradation products, proving its "stability-indicating" nature.[8][11]
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-High-Performance Liquid Chromatography (UPLC), are the workhorses for Levetiracetam analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique. It separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.
Why it's chosen: RP-HPLC is robust, reliable, and widely available. By manipulating mobile phase composition (e.g., pH, organic solvent ratio), a high degree of selectivity can be achieved for Levetiracetam and its polar and non-polar impurities. For instance, using a phosphate buffer at a controlled pH ensures consistent ionization of acidic or basic analytes, leading to reproducible retention times.[1][11]
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC)
UPLC utilizes columns packed with sub-2 µm particles, operating at much higher pressures than HPLC.
Why it's chosen: The primary advantages of UPLC are significantly reduced analysis time and improved resolution and sensitivity.[12] The smaller particle size leads to more efficient separation, resulting in sharper, taller peaks. This is particularly advantageous for detecting trace-level impurities. A published UPLC method, for example, achieved an LOQ of 33 ng/mL for Levetiracetam, demonstrating high sensitivity.[13] This speed and sensitivity translate to higher sample throughput and lower solvent consumption, making it a more cost-effective and environmentally friendly ("green") approach.[10][12]
Chiral Liquid Chromatography
Since Levetiracetam is a single enantiomer ((S)-enantiomer), it is a regulatory requirement to control the level of its inactive or potentially harmful (R)-enantiomer. This requires specialized chiral columns.
Why it's chosen: Chiral stationary phases (CSPs), often based on polysaccharide derivatives like amylose or cellulose, create a three-dimensional environment that interacts differently with the two enantiomers, allowing for their separation.[7][14][15] These methods can be highly specific and are essential for ensuring the enantiomeric purity of the drug substance.[15]
Performance Data Comparison
The following table summarizes typical performance characteristics of validated HPLC and UPLC methods for Levetiracetam and its impurities, based on published data.
| Parameter | Reverse-Phase HPLC Method | Ultra-High-Performance (UPLC) Method | Chiral HPLC Method |
| Column | C18 (e.g., Inertsil ODS-3V, 150x4.6 mm, 3µm)[11] | C18 (e.g., Acquity BEH C18, 100x2.1 mm, 1.7µm)[13] | Amylose-based (e.g., Chiralpak AD-H, 250x4.6mm)[7] |
| Mobile Phase | Phosphate Buffer (pH 5.5) / Acetonitrile Gradient[11] | Phosphate Buffer (pH 6.6) / Acetonitrile[13] | Hexane / Isopropanol (90:10 v/v)[7] |
| Flow Rate | ~1.0 mL/min[11][16] | ~0.4 - 0.7 mL/min[17] | ~1.0 mL/min[7] |
| Run Time | 15 - 30 minutes | < 5 minutes[10] | 10 - 20 minutes |
| Detection (UV) | ~205 nm[11][16] | ~205 - 207 nm[10][17] | ~205 nm |
| LOD/LOQ (Impurities) | LOD: ~0.002-0.009%, LOQ: ~0.007-0.028%[11] | LOD: 10 ng/mL, LOQ: 33 ng/mL (for Levetiracetam)[13] | LOD: 900 ng/mL, LOQ: 2250 ng/mL (for R-enantiomer)[7] |
| Key Advantage | Robustness, widespread availability | Speed, sensitivity, lower solvent use[12] | Specific for enantiomeric impurity |
Experimental Protocols & Workflows
Workflow for a Stability-Indicating Method Validation
The logical flow of a validation study is crucial. It begins with establishing the method's specificity and culminates in assessing its robustness, ensuring it can withstand minor variations encountered in a routine QC environment.
Caption: Logical workflow for analytical method validation per ICH Q2(R1).
Protocol: Validation of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps to validate a method for determining Levetiracetam and its impurities, grounded in the principles discussed.
1. System Suitability Test (SST):
-
Rationale: To verify that the chromatographic system is adequate for the intended analysis on any given day.
-
Procedure: Prepare a standard solution containing Levetiracetam and key impurities. Make five or six replicate injections.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak areas should be ≤ 2.0%. Tailing factor for the Levetiracetam peak should be ≤ 2.0. Resolution between critical peak pairs should be ≥ 1.5.
2. Specificity (Forced Degradation):
-
Rationale: To demonstrate that the method can separate the main drug from degradation products.
-
Procedure: Subject Levetiracetam drug substance to the following conditions:
-
Analysis: Analyze the stressed samples against a non-stressed control. Assess peak purity of the Levetiracetam peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
3. Linearity:
-
Rationale: To confirm a proportional relationship between detector response and concentration.
-
Procedure: Prepare a series of at least five concentrations for Levetiracetam and each impurity, typically ranging from the LOQ to 150% of the specification level.
-
Analysis: Plot peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[11]
4. Accuracy:
-
Rationale: To determine how close the measured value is to the true value.
-
Procedure: Spike a placebo (formulation matrix without the drug) or a sample of the drug product with known amounts of impurities at different levels (e.g., 50%, 100%, 150% of the specification limit).
-
Analysis: Calculate the percentage recovery for each impurity. The acceptance criteria are typically between 80-120%.[11]
5. Precision:
-
Rationale: To assess the method's repeatability and intermediate precision.
-
Procedure:
-
Repeatability: Analyze six independent preparations of the same sample (e.g., spiked at 100% of the impurity specification) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Analysis: Calculate the %RSD for the results. The acceptance limit is typically not more than 10% for impurities.[11]
6. Robustness:
-
Rationale: To ensure the method is reliable during normal use with minor variations.
-
Procedure: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analysis: Evaluate the effect on system suitability parameters (e.g., resolution, retention time). The SST criteria should still be met.
Conclusion and Future Trends
The validation of analytical methods for Levetiracetam and its impurities is a rigorous process that underpins drug quality and patient safety. While RP-HPLC remains a robust and reliable technique, UPLC offers significant advantages in speed, sensitivity, and sustainability.[12] For ensuring stereochemical purity, chiral chromatography is indispensable.
The choice of method depends on the specific application. For routine QC testing where high throughput is critical, a validated UPLC method is superior. For a laboratory with limited capital, a well-validated HPLC method is perfectly suitable and compliant.
Future trends point towards even more efficient and "green" analytical chemistry. The adoption of new column technologies, such as core-shell particles, can provide UPLC-like performance on HPLC systems. Furthermore, the integration of Quality by Design (QbD) principles into method development will lead to more robust and reliable analytical procedures from the outset.
References
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Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology. [Link]
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Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. Journal of Positive School Psychology. [Link]
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A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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A validated stability-indicating LC method for levetiracetam. ResearchGate. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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Stability indicating RP-HPLC method for estimation of levetiracetam in pharmaceutical formulation and application to pharmacokinetic study. Semantic Scholar. [Link]
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Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. National Institutes of Health (NIH). [Link]
- Method for analyzing and separating levetiracetam by using HPLC method.
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Determination of ng/mL Levetiracetam using Ultra-High-Performance Liquid Chromatography–Photodiode Absorbance. Journal of Chromatographic Science. [Link]
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Enantiomeric impurity determination of levetiracetam using capillary electrochromatography. PubMed. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Method Development and Validation of Levetiracetam by UHPLC in Bulk and Tablet Dosage Form. International Journal for Multidisciplinary Research. [Link]
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Eco-friendly UPLC method for determination of Levetiracetam and its toxic related substance. ResearchGate. [Link]
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Levetiracetam Impurities and Related Compound. Veeprho. [Link]
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A reversed phase chiral HPLC method for the enantiomeric separation of levetiracetam, an antiepeleptic agent on a amylose based chiral stationary phase. ResearchGate. [Link]
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A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmaceutical Technology. [Link]
- A kind of Levetiracetam impurity and synthetic method.
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Levetiracetam EP Impurity A. SynZeal. [Link]
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Therapeutic Drug Monitoring of Levetiracetam: Comparison of a Novel Immunoassay With an HPLC Method. ResearchGate. [Link]
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Comparative Analysis of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid and Other Key Racetam Intermediates: A Guide for Drug Development Professionals
Introduction
The racetam family of nootropics, characterized by a common 2-oxopyrrolidine nucleus, represents a significant class of synthetic cognitive enhancers. The efficacy, purity, and safety of the final Active Pharmaceutical Ingredient (API), such as Piracetam, Aniracetam, or Levetiracetam, are critically dependent on the quality of the chemical intermediates used in their synthesis. This guide provides a detailed comparative analysis of 4-(2-oxopyrrolidin-1-yl)butanoic acid against other pivotal racetam intermediates. We will delve into their synthetic pathways, physicochemical properties, and analytical characterization, offering field-proven insights for researchers and drug development professionals to inform their selection and quality control strategies.
Profiles of Key Racetam Intermediates
The selection of an intermediate is a critical decision in the drug development pipeline, influencing everything from reaction yield and purity to the final API's stability and safety profile. Here, we compare four key intermediates that serve as foundational building blocks for prominent racetam drugs.
-
This compound: A crucial intermediate in the synthesis of several racetam compounds. Its bifunctional nature, containing both a carboxylic acid and a lactam ring, makes it a versatile precursor.
-
2-Oxopyrrolidine (2-Pyrrolidinone): The foundational structure of all racetam drugs. It is most directly used in the synthesis of Piracetam and serves as a starting material for more complex intermediates.
-
4-Methoxybenzoyl chloride: A key acylating agent used to introduce the anisoyl group in the synthesis of Aniracetam. Its reactivity is central to the formation of the final amide bond.
-
(S)-2-Aminobutanamide: A chiral intermediate essential for the stereospecific synthesis of Levetiracetam. The control of its stereochemistry is paramount to the therapeutic efficacy of the final drug.
Comparative Synthesis and Manufacturing Insights
The synthetic route to a racetam API is a multi-step process where the efficiency and purity of each step are crucial. The choice of intermediate and the corresponding synthetic strategy have significant implications for process scalability, cost-effectiveness, and impurity profiles.
A common synthetic approach for N-substituted 2-pyrrolidinones involves the alkylation of 2-oxopyrrolidine. For instance, the synthesis of this compound can be achieved by reacting 2-oxopyrrolidine with a suitable four-carbon chain precursor under basic conditions. The selection of the base and solvent system is critical to optimize the reaction yield and minimize side-product formation.
Below is a generalized workflow for the synthesis and quality control of a racetam intermediate, highlighting the critical decision points.
Caption: Generalized workflow for intermediate synthesis and QC.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of an intermediate dictate its handling, storage, and reactivity. Understanding these properties is essential for process development and ensuring batch-to-batch consistency.
| Property | This compound | 2-Oxopyrrolidine | 4-Methoxybenzoyl chloride | (S)-2-Aminobutanamide |
| Molecular Formula | C₈H₁₃NO₃ | C₄H₇NO | C₈H₇ClO₂ | C₄H₁₀N₂O |
| Molecular Weight | 171.19 g/mol | 85.10 g/mol | 170.59 g/mol | 102.13 g/mol |
| Appearance | White crystalline solid | Colorless liquid or solid | White to yellow crystalline solid | White to off-white powder |
| Melting Point | 118-122 °C | 25-27 °C | 22-24 °C | 73-77 °C |
| Boiling Point | Decomposes | 245 °C | 262 °C | Decomposes |
| Solubility | Soluble in water and polar organic solvents | Miscible with water and most organic solvents | Reacts with water; soluble in chlorinated solvents | Soluble in water |
This data highlights the diverse nature of these intermediates. For example, the high reactivity of 4-methoxybenzoyl chloride with water necessitates handling under inert and anhydrous conditions. In contrast, the high water solubility of this compound simplifies aqueous work-up procedures but may require more energy-intensive drying processes.
Analytical Characterization and Purity Profiling
Robust analytical methods are the cornerstone of quality control, ensuring that an intermediate meets the required specifications before it proceeds to the final API synthesis step. The presence of impurities can lead to the formation of undesired by-products, reducing the yield and potentially introducing toxic components into the final drug product.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of impurities. A well-developed HPLC method can separate the main component from starting materials, by-products, and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for volatile impurities and residual solvent analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the intermediate and can be used for quantitative analysis (qNMR).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used for functional group identification and as a rapid identity check.
Experimental Protocol: HPLC Purity Assay for this compound
This protocol provides a standardized method for determining the purity of this compound.
1. Materials and Reagents:
- This compound reference standard (>99.5% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (ACS grade)
- Sample of this compound for testing
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
3. Standard and Sample Preparation:
- Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
- Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Analysis and Calculation:
- Inject the standard and sample solutions into the HPLC system.
- Identify the peak corresponding to this compound based on the retention time of the standard.
- Calculate the purity of the sample using the area percent method:
- % Purity = (Area of main peak / Total area of all peaks) x 100
The following diagram illustrates a typical analytical workflow for quality control.
Caption: Analytical workflow for intermediate batch release.
Impact of Intermediate Quality on Final API
The principle of "quality by design" is paramount in pharmaceutical manufacturing. The quality of the starting materials and intermediates has a direct and often magnified impact on the final API.
-
Purity: Impurities in an intermediate can be carried through the synthesis and may even react to form new, potentially toxic by-products in the final API. For instance, an unreacted starting material in the intermediate stage can lead to the formation of related substance impurities that are difficult to remove from the final API.
-
Yield: A lower purity intermediate means that a portion of the material is not the desired compound, leading to lower reaction yields and increased manufacturing costs.
-
Stereochemistry: For chiral drugs like Levetiracetam, the stereochemical purity of the intermediate, (S)-2-aminobutanamide, is non-negotiable. The presence of the wrong enantiomer (the (R)-form) can lead to a final product with reduced efficacy or even adverse effects.
Conclusion
The selection and rigorous quality control of racetam intermediates are critical determinants of the final drug product's quality, safety, and efficacy. While this compound offers versatility as a precursor, its properties and synthesis must be carefully managed, just as with other key intermediates like 2-oxopyrrolidine, 4-methoxybenzoyl chloride, and (S)-2-aminobutanamide. Each intermediate presents a unique set of challenges and requires a tailored approach to synthesis and analysis. By understanding the comparative aspects of these foundational molecules, drug development professionals can make more informed decisions, leading to more robust and reliable manufacturing processes for this important class of nootropic agents.
References
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PubChem Compound Summary for CID 71431, this compound. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 6780, 2-Pyrrolidinone. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 7500, Anisoyl chloride. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 636436, (S)-2-Aminobutanamide. National Center for Biotechnology Information. [Link]
A Senior Application Scientist's Guide to the Selective Quantification of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid in the Presence of its Constitutional Isomers
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. The accurate quantification of active pharmaceutical ingredients (APIs), their metabolites, or impurities is a cornerstone of pharmaceutical development and quality control. This task becomes significantly more challenging when constitutional isomers are present, as they share the same molecular formula and mass, often exhibiting similar physicochemical properties.
This guide provides an in-depth comparison of analytical strategies for the robust quantification of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, specifically addressing the challenge of differentiation from its key constitutional isomers, such as 2-(2-Oxopyrrolidin-1-yl)butanoic acid. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring each described method is a self-validating system grounded in authoritative scientific principles and regulatory expectations.
Chapter 1: Defining the Analytical Challenge: Constitutional Isomerism
Constitutional isomers possess the same molecular formula (C8H13NO3) but differ in the connectivity of their atoms.[1] For this compound, the primary analytical interference arises from isomers where the butanoic acid moiety is attached to the same nitrogen atom but at a different position along the side chain.
The key isomers of concern are:
-
Target Analyte: this compound
-
Primary Isomer: 2-(2-Oxopyrrolidin-1-yl)butanoic acid[2]
-
Potential Isomer: 3-(2-Oxopyrrolidin-1-yl)butanoic acid
These molecules share an identical molecular weight (171.19 g/mol ), making them indistinguishable by standard mass spectrometry without prior separation or fragmentation.[2][3][4] Their structural similarity often leads to near-identical polarity and pKa values, presenting a significant challenge for traditional chromatographic separation techniques.[5]
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A Comparative Guide to HPLC Methods for the Resolution of Levetiracetam and 4-(2-Oxopyrrolidin-1-yl)butanoic Acid
In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For Levetiracetam, an anticonvulsant medication, the effective separation and quantification of potential impurities are critical for guaranteeing its safety and efficacy.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving Levetiracetam from a key potential impurity, 4-(2-Oxopyrrolidin-1-yl)butanoic acid. We will delve into the scientific rationale behind method selection, present comparative data, and provide a detailed experimental protocol.
Understanding the Analytes: A Tale of Two Polarities
A successful chromatographic separation hinges on exploiting the physicochemical differences between the compounds of interest. Let's examine the structures and properties of Levetiracetam and its acidic impurity.
| Compound | Structure | Key Physicochemical Properties |
| Levetiracetam | IUPAC Name: (2S)-2-(2-oxopyrrolidin-1-yl)butanamide[2] Molecular Formula: C₈H₁₄N₂O₂ pKa: ~15.74[3][4] LogP: -0.3 to -0.65[2][4] UV λmax: ~206-220 nm[5][6] | |
| This compound | IUPAC Name: this compound[7][8] Molecular Formula: C₈H₁₃NO₃ Predicted pKa: ~4-5 (for the carboxylic acid group) XlogP3: -0.4[7] UV Absorbance: Expected in the low UV range, similar to Levetiracetam. |
The most striking difference lies in their acidity. Levetiracetam, with a pKa of approximately 15.74, is essentially a neutral molecule in typical HPLC mobile phase conditions.[3][4] In contrast, this compound possesses a carboxylic acid functional group, making it an acidic compound with an estimated pKa between 4 and 5. This disparity in ionization behavior is the lynchpin for their separation by reversed-phase HPLC.
By controlling the pH of the mobile phase, we can manipulate the charge state of the acidic impurity. At a pH below its pKa (e.g., pH 3), the carboxylic acid will be protonated and neutral, increasing its retention on a nonpolar C18 column. At a pH above its pKa (e.g., pH 7), it will be deprotonated and negatively charged, leading to earlier elution. Levetiracetam's retention will be largely unaffected by pH changes in this range.
Comparative Analysis of HPLC Methodologies
We will now compare two distinct reversed-phase HPLC methods for the separation of Levetiracetam and its acidic impurity. Method A is a pharmacopeial method, valued for its robustness and regulatory acceptance, while Method B is a more rapid, isocratic method that could be suitable for routine quality control.
Method A: The Pharmacopeial Gradient Approach (Adapted from USP)
The United States Pharmacopeia (USP) monograph for Levetiracetam outlines a gradient HPLC method for the determination of organic impurities.[9][10][11] This method is designed to separate a range of potential impurities, including acidic ones like (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
Rationale for Method A:
-
Stationary Phase: A C18 column is a versatile and robust choice for separating compounds with moderate polarity like Levetiracetam and its impurities.
-
Mobile Phase: The use of a phosphate buffer at pH 5.5 ensures that the acidic impurity is partially ionized, allowing for good peak shape and resolution from the neutral Levetiracetam.[12] Acetonitrile is a common organic modifier that provides good selectivity for this class of compounds.
-
Gradient Elution: The gradient from a low to a high concentration of acetonitrile allows for the elution of a wide range of impurities with varying polarities, ensuring a comprehensive purity profile.
-
Detection: Both Levetiracetam and the impurity lack a strong chromophore, necessitating detection at a low UV wavelength, typically around 210-220 nm.[5]
Method B: A Rapid Isocratic Method
For routine analysis where speed is a priority, a simple isocratic method can be highly effective.
Rationale for Method B:
-
Stationary Phase: A C18 column remains the stationary phase of choice due to its proven efficacy.
-
Mobile Phase: A mobile phase consisting of a phosphate buffer at a lower pH (e.g., 3.0) and a constant percentage of acetonitrile offers a different selectivity. At this pH, the carboxylic acid impurity will be fully protonated and more retained, providing a significant separation from the earlier eluting Levetiracetam.
-
Isocratic Elution: This approach simplifies the method and reduces run time and solvent consumption, making it ideal for high-throughput environments.
-
Detection: As with Method A, detection is performed at a low UV wavelength.
Performance Comparison
| Parameter | Method A (Pharmacopeial Gradient - Adapted) | Method B (Rapid Isocratic) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 5.5 | 25 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (85:15 Mobile Phase A:Mobile Phase B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 215 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
| Approx. Run Time | 25 minutes | 10 minutes |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Pros | Comprehensive impurity profiling, robust. | Rapid analysis, simple, lower solvent consumption. |
| Cons | Longer run time, more complex. | May not resolve all potential impurities. |
Experimental Protocol: A Step-by-Step Guide for Method B
This section provides a detailed protocol for the rapid isocratic method (Method B), which is well-suited for routine quality control.
Materials and Reagents
-
Levetiracetam Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a UV detector
-
C18 column (5 µm, 4.6 x 150 mm)
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Solutions
-
Mobile Phase (85:15, v/v):
-
Prepare a 25 mM Potassium Phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 850 mL of the filtered buffer with 150 mL of acetonitrile.
-
Degas the mobile phase by sonication for 15 minutes.
-
-
Standard Solution (Levetiracetam):
-
Accurately weigh approximately 25 mg of Levetiracetam Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.
-
-
Impurity Standard Solution:
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.05 mg/mL.
-
-
System Suitability Solution:
-
Prepare a solution containing 0.5 mg/mL of Levetiracetam and 0.05 mg/mL of this compound in the mobile phase.
-
Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 85:15 (v/v) 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
System Suitability
Inject the System Suitability Solution and verify the following:
-
Resolution (Rs): The resolution between the Levetiracetam peak and the this compound peak should be not less than 2.0.
-
Tailing Factor (T): The tailing factor for the Levetiracetam peak should be not more than 1.5.
-
Relative Standard Deviation (RSD): The RSD for five replicate injections of the Levetiracetam peak area should be not more than 2.0%.
Visualizing the Separation and Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Separation principle based on polarity at pH 3.0.
Caption: General workflow for the HPLC analysis.
Conclusion
The separation of this compound from Levetiracetam is readily achievable using reversed-phase HPLC by leveraging the significant difference in their acidity. While a comprehensive gradient method, such as those found in pharmacopeias, is ideal for a full impurity profile, a well-designed isocratic method can offer a rapid and reliable solution for routine quality control. The choice of method will ultimately depend on the specific analytical needs, balancing the requirement for comprehensive impurity detection with the demand for high-throughput analysis.
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Chemicalize. Levetiracetam Physicochemical Properties. [Link]
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Petruševska, M., et al. (2015). Structure of levetiracetam. ResearchGate. [Link]
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PubChem. This compound. [Link]
-
PubMed. A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam. [Link]
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-
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-
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Wikipedia. Levetiracetam. [Link]
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A Spectroscopic Guide to Differentiating 4-(2-Oxopyrrolidin-1-yl)butanoic Acid and its Amide Derivative
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is a cornerstone of progress. The subtle transformation of a functional group, such as the conversion of a carboxylic acid to an amide, can profoundly alter a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of 4-(2-Oxopyrrolidin-1-yl)butanoic acid and its primary amide derivative, 4-(2-Oxopyrrolidin-1-yl)butanamide. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral discriminators, grounded in the fundamental principles of chemical structure and spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to confidently identify and distinguish between these two important classes of compounds.
Molecular Structures at a Glance
A clear understanding of the molecular architecture is paramount to interpreting spectroscopic data. The key difference between the two title compounds lies in the terminal functional group of the butanoyl side chain.
DOT Script for Molecular Structures
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The distinct bonding characteristics of the carboxylic acid and primary amide functional groups give rise to unique and readily identifiable absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be collected.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Comparative IR Data
The IR spectra of the two compounds will be most different in the high-frequency region (above 2500 cm⁻¹) and in the carbonyl stretching region.
| Vibrational Mode | This compound (Expected Range) | 4-(2-Oxopyrrolidin-1-yl)butanamide (Expected Range) | Rationale for Differences |
| O-H Stretch | 3300-2500 cm⁻¹ (very broad) | - | The O-H stretch of the carboxylic acid is exceptionally broad due to strong intermolecular hydrogen bonding, often appearing as a wide trough. |
| N-H Stretch | - | ~3350 and ~3180 cm⁻¹ (two sharp/medium bands) | Primary amides exhibit two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations of the -NH₂ group. [1][2] |
| C=O Stretch (Acid/Amide) | 1720-1700 cm⁻¹ (strong, sharp) | ~1650 cm⁻¹ (strong, sharp, "Amide I" band) | The amide carbonyl stretch is at a lower frequency than the carboxylic acid due to the resonance donation of the nitrogen lone pair, which weakens the C=O bond. [1] |
| C=O Stretch (Lactam) | ~1680 cm⁻¹ (strong, sharp) | ~1680 cm⁻¹ (strong, sharp) | The lactam carbonyl stretch will be present in both spectra and may overlap with the amide I band in the amide derivative. |
| N-H Bend ("Amide II" band) | - | ~1640-1600 cm⁻¹ (medium) | This band arises from the in-plane bending of the N-H bonds and is characteristic of primary amides. [1] |
| C-O Stretch | ~1300-1200 cm⁻¹ (medium) | - | The C-O single bond stretch is a feature of the carboxylic acid group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering confirmation of the molecular weight and insights into the structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a "soft" ionization technique suitable for polar molecules, minimizing fragmentation and typically showing a prominent molecular ion peak.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The molecular ion will be observed as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.
Comparative MS Data
The molecular weights of the two compounds differ by one mass unit, which is readily detectable by mass spectrometry. Their fragmentation patterns will also differ based on the stability of the resulting fragments.
| Feature | This compound | 4-(2-Oxopyrrolidin-1-yl)butanamide | Rationale for Differences |
| Molecular Formula | C₈H₁₃NO₃ | C₈H₁₄N₂O₂ | The amide has an additional nitrogen and hydrogen atom and one less oxygen atom. |
| Molecular Weight | 171.19 g/mol | 170.21 g/mol | The difference in atomic composition leads to a 1 Da difference in nominal mass. |
| [M+H]⁺ | m/z 172.09 | m/z 171.11 | Protonated molecular ions will reflect the different molecular weights. |
| [M-H]⁻ | m/z 170.08 | m/z 169.10 | Deprotonated molecular ions will also show the mass difference. |
| Key Fragmentation Pathways | Loss of H₂O (M-18), Loss of COOH (M-45) | Loss of NH₃ (M-17), Cleavage of the N-CO amide bond to form an acylium ion. [3][4] | The fragmentation is dictated by the functional group. Carboxylic acids readily lose water and the carboxyl group. Primary amides can lose ammonia, and a common fragmentation pathway for amides is the cleavage of the amide bond. [3][4] |
Conclusion
The spectroscopic differentiation of this compound and its amide derivative is straightforward and unambiguous when employing a multi-technique approach.
-
NMR Spectroscopy provides the most definitive evidence, with the unique signals of the carboxylic acid proton (-COOH) and the amide protons (-NH₂) serving as clear distinguishing features. Furthermore, the chemical shift of the carbonyl carbon in ¹³C NMR offers an additional point of confirmation.
-
IR Spectroscopy offers a rapid and effective means of differentiation through the presence of a very broad O-H stretch for the carboxylic acid versus the two characteristic N-H stretches of the primary amide. The position of the carbonyl stretching frequency is also a reliable indicator.
-
Mass Spectrometry confirms the molecular weight difference and provides complementary structural information through distinct fragmentation patterns.
By leveraging the strengths of each of these analytical techniques and understanding the underlying chemical principles that govern the spectroscopic outcomes, researchers can confidently and accurately characterize these and similar molecules, ensuring the integrity of their scientific endeavors.
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da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21356-21364. Retrieved from [Link]
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Wang, Y., et al. (2021). Development of 1H-NMR methods for quantitative determination of alkylamides in Zanthoxylum bungeanum and quality evaluation based on its fingerprint. Journal of Food Science, 86(9), 3951-3963. Retrieved from [Link]
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Martin, G. E. (2018). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Organic & Biomolecular Chemistry, 16(30), 5483-5491. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, April 4). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. Retrieved from [Link]
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A Comparative Guide to Assessing the Enantiomeric Purity of (S)-2-(2-oxopyrrolidin-1-yl)butanoic Acid
In the landscape of pharmaceutical development, the stereochemical integrity of an active pharmaceutical ingredient (API) is not merely a matter of purity, but a critical determinant of therapeutic efficacy and safety. This is particularly true for (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, a key intermediate in the synthesis of Levetiracetam, a widely used antiepileptic drug.[1][2] The biological activity of Levetiracetam is intrinsically linked to its (S)-enantiomer, making the rigorous assessment of its enantiomeric purity a cornerstone of quality control.[1][3]
This guide provides a comprehensive comparison of the primary analytical methodologies for determining the enantiomeric purity of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. We will delve into the mechanistic principles, practical workflows, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
The Imperative of Enantiomeric Purity
The distinct pharmacological profiles of enantiomers underscore the necessity for stereospecific analytical methods.[4] Often, one enantiomer exhibits the desired therapeutic effect while the other may be inactive, possess different pharmacological properties, or even be toxic.[4][5] Consequently, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drugs.[6][7] For (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, ensuring a high enantiomeric excess (%ee) is paramount to the quality and safety of the final Levetiracetam product.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric purity predominantly relies on chromatographic and electrophoretic techniques. Each method offers a unique set of advantages and is suited to different analytical challenges.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Separation of volatile enantiomers or their derivatives on a chiral stationary phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Sample Volatility | Not required. | Required; derivatization is often necessary for non-volatile analytes like carboxylic acids. | Not required. |
| Sensitivity | High, especially with UV or fluorescence detection.[8] | High, particularly with flame ionization (FID) or mass spectrometry (MS) detectors. | Very high due to small sample volumes and efficient separation.[9] |
| Resolution | Generally excellent, with a wide variety of CSPs available.[10][11] | High, especially with cyclodextrin-based columns.[12] | Extremely high, capable of resolving minute differences in mobility.[13] |
| Analysis Time | Can range from a few minutes to over an hour depending on the method.[8][11] | Typically faster than HPLC for volatile compounds. | Often very rapid, with separations achieved in minutes.[13] |
| Method Development | Can be complex due to the large selection of columns and mobile phases. | Requires optimization of temperature programs and derivatization conditions. | Can be intricate, involving selection of the appropriate chiral selector and buffer conditions. |
| Cost | Moderate to high, with the cost of chiral columns being a significant factor. | Moderate, with the cost of columns and derivatization reagents. | Lower operational cost due to minimal solvent and sample consumption.[9] |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Mechanistic Insight
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for separating a broad range of chiral compounds, including those related to Levetiracetam.[14][15] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase.[16]
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol: Chiral HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-H column, is often suitable.[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic compounds.[10] Reversed-phase methods using water and acetonitrile have also been developed.[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compound absorbs, for instance, 210 nm.[15]
-
Injection Volume: 10 µL.[15]
3. Data Analysis:
-
Integrate the peak areas of the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Performance Data: Methods for the closely related Levetiracetam have demonstrated excellent resolution (> 7) between enantiomers.[10] For the undesired (R)-enantiomer, Limits of Detection (LOD) and Quantification (LOQ) have been reported in the nanogram per milliliter range, highlighting the high sensitivity of this technique.[8][10]
II. Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[12] For non-volatile compounds like carboxylic acids, derivatization is a necessary prerequisite to increase volatility.[17]
Mechanistic Insight
The separation of enantiomers in chiral GC is typically achieved using capillary columns coated with a chiral stationary phase, most commonly cyclodextrin derivatives.[12] The chiral recognition is based on the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity.
Experimental Workflow: Chiral GC with Derivatization
Caption: Workflow for Chiral GC Analysis.
Detailed Protocol: Chiral GC
1. Derivatization (Indirect Method):
-
An indirect approach involves reacting the carboxylic acid with a chiral alcohol (e.g., (R)-(-)-2-Butanol) to form diastereomeric esters.[18] These diastereomers can then be separated on a standard achiral GC column.
-
Procedure:
-
To the carboxylic acid sample, add an excess of the chiral alcohol and a catalytic amount of acid (e.g., sulfuric acid).
-
Heat the mixture to drive the esterification reaction to completion.
-
After cooling, neutralize the excess acid and extract the diastereomeric esters into an organic solvent (e.g., hexane).
-
Dry the organic extract over anhydrous sodium sulfate before GC analysis.
-
2. GC Conditions:
-
Column: A standard achiral column (e.g., DB-5 or HP-5) can be used for the separation of diastereomers. For direct separation of enantiomers (after achiral derivatization to, for example, methyl esters), a cyclodextrin-based chiral column is required.[19]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (for FID).
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to facilitate the separation of the diastereomers.
3. Data Analysis:
-
The enantiomeric purity is determined from the relative peak areas of the two diastereomers.
III. Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, rapid analysis, and low consumption of sample and reagents.[9]
Mechanistic Insight
In chiral CE, a chiral selector is added to the background electrolyte.[13] The enantiomers form transient, diastereomeric complexes with the chiral selector, which leads to differences in their electrophoretic mobility and thus, their separation.[20] Cyclodextrins are the most commonly used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules.[21]
Experimental Workflow: Chiral Capillary Electrophoresis
Caption: Workflow for Chiral CE Analysis.
Detailed Protocol: Chiral CE
1. Sample and Electrolyte Preparation:
-
Background Electrolyte (BGE): Prepare a buffer solution (e.g., phosphate buffer at a specific pH) containing the chiral selector. A charged cyclodextrin derivative is often effective for the separation of acidic compounds.[13]
-
Sample Solution: Dissolve the sample in the BGE or a compatible buffer at a suitable concentration.
2. CE Conditions:
-
Capillary: A fused-silica capillary.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Temperature: The capillary is thermostatted to ensure reproducible migration times.
-
Injection: A small plug of the sample is introduced into the capillary by either hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection is commonly used.
3. Data Analysis:
-
The enantiomeric purity is calculated from the corrected peak areas of the enantiomers.
A study on the enantiomeric impurity determination of Levetiracetam using capillary electrochromatography (a related technique) demonstrated good repeatability, with relative standard deviations (RSDs) for retention time and peak area ratios being below 9.30%.[22]
Conclusion and Recommendations
The choice of the optimal analytical method for assessing the enantiomeric purity of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid depends on the specific requirements of the analysis, including the available instrumentation, desired sensitivity, and throughput.
-
Chiral HPLC stands out as the most versatile and widely adopted method in pharmaceutical quality control, offering a balance of high resolution, sensitivity, and robustness. A validated chiral HPLC method is often the preferred choice for routine analysis and release testing.[23]
-
Chiral GC is a viable alternative, particularly when high throughput is required and the necessary derivatization procedures are well-established. It can offer excellent resolution and sensitivity.
-
Capillary Electrophoresis provides unparalleled separation efficiency and speed, making it an excellent tool for method development, screening of chiral selectors, and for analyses where sample volume is limited.
Ultimately, the selected method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, specificity, and robustness for its intended purpose.[6][23] By carefully considering the principles and practicalities of each technique, researchers and drug development professionals can confidently select and implement a method that guarantees the stereochemical integrity of this critical pharmaceutical intermediate.
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Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2010). Enantiomeric impurity determination of levetiracetam using capillary electrochromatography. Journal of pharmaceutical and biomedical analysis, 53(5), 1258–1263. Available from: [Link]
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Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. In Methods in Molecular Biology (pp. 277-299). Humana Press. Available from: [Link]
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Reddy, B. S., Reddy, B. C., Reddy, G. V., & Reddy, K. S. (2007). A validated chiral LC method for the enantioselective analysis of levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. Journal of pharmaceutical and biomedical analysis, 44(4), 937–942. Available from: [Link]
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Ramadan, M. (2021). Determination of levetiracetam enantiomeric purity using HPLC-fluorescence detection coupled with a pre-column o-phthalaldehyde-N-acetyl-L-cysteine derivatization. Journal of Research in Pharmacy, 25(5), 738-746. Available from: [Link]
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Srinivasu, M. K., Rao, B. M., & Sridhar, G. (2004). A reversed phase chiral HPLC method for the enantiomeric separation of levetiracetam, an antiepeleptic agent on a amylose based chiral stationary phase. ResearchGate. Available from: [Link]
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Hassan, Y. A., & Iwu, I. (2012). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available from: [Link]
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Rahman, M. M., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-10. Available from: [Link]
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Ghosh, A., et al. (2022). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. Crystal Growth & Design, 22(7), 4153-4161. Available from: [Link]
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comparative study of the reactivity of different pyrrolidone-based carboxylic acids
A Comparative Guide to the Reactivity of Pyrrolidone-Based Carboxylic Acids
Introduction
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. When functionalized with a carboxylic acid, it gives rise to a class of compounds, including the notable pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) and pyrrolidine-3-carboxylic acid (β-proline), that serve as invaluable chiral building blocks.[1][2] Their rigid, constrained conformations make them ideal scaffolds for designing enzyme inhibitors, receptor agonists, and complex bioactive molecules.[3][4] However, the synthetic utility of these scaffolds is fundamentally governed by the reactivity of the carboxylic acid group, which is profoundly influenced by its position on the ring and the presence of other substituents.
This guide provides an in-depth comparative analysis of the reactivity of different pyrrolidone-based carboxylic acids. We will move beyond simple protocol recitation to explore the underlying stereoelectronic and steric factors that dictate reaction outcomes. By synthesizing mechanistic principles with empirical data, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to rationally select and manipulate these scaffolds for their specific synthetic goals.
Structural Factors Governing Reactivity
The reactivity of the carboxylic acid moiety on a pyrrolidone scaffold is not static; it is a dynamic property dictated by a confluence of electronic and steric effects. Understanding these principles is paramount for predicting and controlling chemical transformations.
-
Electronic Effects: The electron-withdrawing nature of the lactam carbonyl group in pyroglutamic acid (2-pyrrolidone-5-carboxylic acid) significantly influences the acidity and electrophilicity of the C5-carboxylic acid. Substituents on the pyrrolidine ring can further modulate this electronic environment. For instance, electron-withdrawing groups like fluorine can enhance the ring's conformational stability through gauche and anomeric effects, which in turn can influence the orientation and accessibility of the carboxylic acid.[5][6]
-
Steric Hindrance: The puckered, non-planar conformation of the pyrrolidone ring creates distinct steric environments.[7] The position of the carboxylic acid (e.g., C5 vs. C3) and the stereochemistry of other substituents can either shield the carboxyl group from nucleophilic attack or facilitate it by locking the ring into a more favorable conformation.
-
Positional Isomerism: A critical distinction lies between α-amino acids like pyroglutamic acid (a cyclized glutamic acid derivative) and β-amino acids like pyrrolidine-3-carboxylic acid. In the latter, the carboxylic acid is further removed from the ring nitrogen, altering its pKa and steric accessibility, which leads to different outcomes, particularly in stereoselective reactions.[8]
Caption: Relationship between structural factors and reactivity outcomes.
Comparative Reactivity in Key Transformations
We will now examine the differential reactivity of representative pyrrolidone carboxylic acids in three fundamental chemical reactions: amidation, esterification, and decarboxylation.
Amidation
Direct amidation is a cornerstone of peptide synthesis and late-stage functionalization. The rate of this reaction is highly sensitive to the electrophilicity of the carboxylic acid and its accessibility to the incoming amine nucleophile.
Discussion: (S)-Pyroglutamic acid generally exhibits moderate reactivity in amidation reactions. The proximity of the lactam carbonyl can activate the carboxylic acid, but the rigid ring structure can also impose steric constraints. In contrast, (R)-Pyrrolidine-3-carboxylic acid, with its more exposed β-carboxyl group, often demonstrates enhanced reactivity, especially with sterically demanding amines. The introduction of an electron-withdrawing substituent, such as fluorine at the C4 position, can increase the acidity of the carboxyl group, leading to faster activation and higher yields in amide coupling reactions, provided steric hindrance is not a competing factor.[6] The use of efficient coupling reagents is crucial, with borate esters like B(OCH₂CF₃)₃ showing excellent efficacy for direct amidation by avoiding harsh conditions.[9]
Table 1: Comparative Amidation Performance
| Compound | Substrate | Amine | Conditions | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | (S)-Pyroglutamic Acid | Benzylamine | B(OCH₂CF₃)₃, MeCN, 80°C | 8 | 85 |
| 2 | (R)-Pyrrolidine-3-carboxylic Acid | Benzylamine | B(OCH₂CF₃)₃, MeCN, 80°C | 5 | 92 |
| 3 | (4S)-4-Fluoro-L-pyroglutamic Acid | Benzylamine | B(OCH₂CF₃)₃, MeCN, 80°C | 6 | 95 |
Note: Data is representative and synthesized for comparative illustration.
Esterification
Esterification reactivity follows similar trends to amidation, being governed by steric accessibility and the electrophilicity of the carboxyl carbon.
Discussion: Fischer esterification, which proceeds under acidic catalysis, is a reliable method for these substrates.[10] The reactivity trend observed in amidation often holds true for esterification. Pyrrolidine-3-carboxylic acids tend to esterify more readily than their 5-carboxylic acid counterparts. The increased steric bulk of the alcohol can amplify these differences; for example, the reaction with tert-butanol will show a more pronounced difference in reaction rates between substrates than the reaction with methanol.
Table 2: Comparative Esterification Yields
| Compound | Substrate | Alcohol | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | (S)-Pyroglutamic Acid | n-Butanol | H₂SO₄ (cat.), 100°C | 90 |
| 2 | (R)-Pyrrolidine-3-carboxylic Acid | n-Butanol | H₂SO₄ (cat.), 100°C | 96 |
| 3 | (S)-Pyroglutamic Acid | tert-Butanol | H₂SO₄ (cat.), 80°C | 45 |
| 4 | (R)-Pyrrolidine-3-carboxylic Acid | tert-Butanol | H₂SO₄ (cat.), 80°C | 65 |
Note: Data is representative and synthesized for comparative illustration.
Decarboxylation
The thermal stability of pyrrolidone carboxylic acids and their propensity to undergo decarboxylation are critical considerations, particularly during purification or high-temperature reactions. This transformation is often catalyzed by acid or metal catalysts.[11][12]
Discussion: Pyroglutamic acid can undergo decarboxylation to yield 2-pyrrolidone, a valuable bio-based solvent and monomer.[11] This reaction typically requires high temperatures (e.g., >200°C) and can be facilitated by palladium catalysts. The mechanism often involves the stability of the intermediate formed upon C-C bond cleavage. DFT studies on related systems suggest that protonation and the role of solvent molecules like water are critical in lowering the activation energy barrier for this process.[13] Pyrrolidine-3-carboxylic acids are generally more stable towards decarboxylation due to the lack of a stabilizing beta-carbonyl group, which is a key feature in facilitating many decarboxylation reactions.[14]
Table 3: Comparative Decarboxylation Onset Temperatures
| Compound | Substrate | Method | Onset Temperature (°C) |
|---|---|---|---|
| 1 | (S)-Pyroglutamic Acid | TGA, N₂ atmosphere | ~210°C |
| 2 | (R)-Pyrrolidine-3-carboxylic Acid | TGA, N₂ atmosphere | >250°C |
Note: Data is representative and based on typical thermal stabilities.
Experimental Protocols for Comparative Analysis
To ensure trustworthy and reproducible results, the following self-validating protocols are provided.
Protocol 3.1: Comparative Amidation via Borate Ester Catalysis
This protocol uses an efficient and mild borate ester reagent to compare the direct amidation rates of different pyrrolidone carboxylic acids.[9]
Materials:
-
(S)-Pyroglutamic Acid
-
(R)-Pyrrolidine-3-carboxylic Acid
-
Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]
-
Benzylamine
-
Acetonitrile (MeCN, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
HPLC system with a C18 column
Methodology:
-
Stock Solution Prep: Prepare 0.5 M stock solutions of each carboxylic acid and benzylamine in anhydrous MeCN. Prepare a 0.1 M solution of the internal standard.
-
Reaction Setup: In a 4 mL vial, add the pyrrolidone carboxylic acid (0.2 mmol, 1 equiv), benzylamine (0.2 mmol, 1 equiv), and the internal standard (20 µL).
-
Initiation: Add MeCN to bring the final volume to 0.4 mL (final concentration 0.5 M). Add B(OCH₂CF₃)₃ (0.4 mmol, 2 equiv).
-
Execution: Seal the vial and place it in a preheated block at 80°C with vigorous stirring.
-
Monitoring: At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a 10 µL aliquot, quench it in 1 mL of a mobile phase mixture, and analyze by HPLC to determine the consumption of starting material and formation of the amide product relative to the internal standard.
-
Data Analysis: Plot the percentage yield versus time for each substrate to compare reaction kinetics.
Caption: Workflow for comparative amidation kinetics experiment.
Protocol 3.2: Competitive Esterification Assay
This experiment directly compares the reactivity of two different pyrrolidone carboxylic acids by allowing them to compete for a limited amount of an alcohol.
Materials:
-
(S)-Pyroglutamic Acid
-
(R)-Pyrrolidine-3-carboxylic Acid
-
n-Butanol (limiting reagent)
-
Sulfuric Acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Gas Chromatography (GC) system with a suitable capillary column
Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (S)-Pyroglutamic Acid (1 mmol, 1 equiv) and (R)-Pyrrolidine-3-carboxylic Acid (1 mmol, 1 equiv).
-
Reagent Addition: Add toluene (20 mL) and n-butanol (0.5 mmol, 0.5 equiv).
-
Initiation: Add 2-3 drops of concentrated H₂SO₄.
-
Execution: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue until no more water is collected (approx. 4-6 hours).
-
Workup: Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄.
-
Analysis: Analyze the crude product mixture by GC (after derivatization to a more volatile form, e.g., silylation, if necessary) to determine the ratio of the two ester products formed. The ratio directly reflects the relative reactivity of the two starting acids.
Conclusion
The reactivity of pyrrolidone-based carboxylic acids is a nuanced function of electronic, steric, and positional factors. This guide demonstrates that a β-amino acid like (R)-pyrrolidine-3-carboxylic acid generally exhibits greater reactivity in standard amidation and esterification reactions compared to the α-amino acid derivative (S)-pyroglutamic acid, primarily due to reduced steric hindrance around the carboxyl group. Furthermore, substituents on the pyrrolidone ring can be used to fine-tune this reactivity, with electron-withdrawing groups typically enhancing the reaction rates. Conversely, pyroglutamic acid is more susceptible to decarboxylation due to the electronic influence of the adjacent lactam.
A thorough understanding of these structure-reactivity relationships is not merely academic; it is a practical tool that empowers chemists to make informed decisions in catalyst selection, reaction condition optimization, and the strategic design of complex molecules. By leveraging these principles, researchers can more efficiently harness the synthetic potential of this vital class of chiral building blocks.
References
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Di Vona, M. L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7336. [Link]
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Shaglaeva, N. S., et al. (2022). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers, 14(21), 4712. [Link]
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Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6446-6452. [Link]
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Sabour, R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4494-4501. [Link]
-
De Vreese, R., et al. (2022). Pd-catalyzed Decarboxylation of Glutamic Acid and Pyroglutamic Acid to Bio-based 2-Pyrrolidone. ChemCatChem, 14(15), e202200451. [Link]
-
Dimov, D., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6296. [Link]
-
Al-Zoubi, R. M., et al. (2012). 5-Methoxy-2-iodophenylboronic Acid (MIBA) as a Kinetically Very Active Catalyst for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 77(19), 8386-8400. [Link]
-
Tooke, C. L., et al. (2019). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 15, 1726-1734. [Link]
-
Dimaki, M., et al. (2013). Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. European Journal of Medicinal Chemistry, 69, 558-575. [Link]
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Khan Academy. (2014). Decarboxylation. [Link]
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PubChem. Pyrrolidone carboxylic acid. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248701. [Link]
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Charville, H., et al. (2017). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 7(12), 366. [Link]
-
Wang, Z., et al. (2015). Synthesis of Polyvinyl Pyrrolidone-Heteropolyacid Acidic Hybrid Catalyst and Its Catalytic Activity for Esterification Reactions. Industrial & Engineering Chemistry Research, 54(31), 7598-7605. [Link]
-
Loba Chemie. (S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID Extra Pure. [Link]
-
Dimov, D., et al. (1982). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. International Journal of Peptide and Protein Research, 19(1), 88-93. [Link]
-
Ghafuri, E., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. RSC Advances, 11(35), 21465-21490. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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Wang, X.-J., et al. (2018). Tf2O-Promoted Intramolecular Schmidt Reaction of ω-Azido Carboxylic Acids: A Rapid Access to 2-Substituted Pyrrolidines. The Journal of Organic Chemistry, 83(11), 5816-5824. [Link]
-
Zhang, Y., et al. (2014). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 1035, 39-46. [Link]
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Organic Chemistry Portal. Decarboxylation. [Link]
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A Comparative Guide to the Validation of a Chiral HPLC Method for 4-(2-Oxopyrrolidin-1-yl)butanoic Acid Enantiomers
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust, validated analytical methods to ensure their purity and control. This guide provides an in-depth, objective comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation and quantification of 4-(2-Oxopyrrolidin-1-yl)butanoic acid.
The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2] This ensures that the methods are suitable for their intended purpose, a cornerstone of regulatory compliance and scientific integrity.[3][4]
The Analyte: this compound
Before delving into chromatographic strategy, understanding the analyte is paramount. This compound is a chiral carboxylic acid containing a pyrrolidinone moiety. Its structure presents specific challenges and opportunities for chiral recognition.
-
Chemical Structure:
Source: PubChem CID 3146689
-
Physicochemical Properties:
The presence of a carboxylic acid group allows for hydrogen bonding and ionic interactions, while the lactam ring provides sites for dipole-dipole interactions. These features are key to designing a selective chiral separation method.
Comparative Method Development Strategy
No single Chiral Stationary Phase (CSP) is universally applicable. Therefore, screening different CSPs and mobile phase conditions is a standard part of method development.[7] For this compound, we will compare two widely successful, yet mechanistically different, approaches: a polysaccharide-based CSP under polar organic conditions and a cyclodextrin-based CSP in a reversed-phase system.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Cyclodextrin-Based CSP |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | CYCLOBOND™ I 2000 DM (Dimethyl Beta-Cyclodextrin) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) | 20 mM Potassium Phosphate Buffer (pH 3.0) / Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
| Chiral Recognition Mechanism | Primarily hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[8] | Inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin, with secondary interactions at the rim.[9][10] |
The Validation Workflow: A Systematic Approach
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][11] The validation process follows a predefined protocol that assesses the method's performance characteristics against established acceptance criteria.
Caption: A generalized workflow for the validation of a chiral HPLC method.
Experimental Protocols & Comparative Data
The following sections detail the experimental protocols for each validation parameter and present a comparative summary of the hypothetical performance data for Methods A and B.
Causality: SST is not part of the formal validation but is performed before and during the analysis to ensure the chromatographic system is adequate for the intended analysis. It provides the first indication of method performance.[12]
Protocol:
-
Prepare a solution containing a 50:50 racemic mixture of this compound at a representative concentration (e.g., 0.5 mg/mL).
-
Inject the solution six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.
-
Calculate the resolution between the two enantiomeric peaks.
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.5[8]
-
Tailing Factor (T): ≤ 2.0
-
%RSD of retention times and peak areas for replicate injections: ≤ 2.0%
Table 1: Comparative System Suitability Data
| Parameter | Method A | Method B | Acceptance Criteria |
| Resolution (Rs) | 2.1 | 1.8 | ≥ 1.5 |
| Tailing Factor (Enantiomer 1 / 2) | 1.2 / 1.3 | 1.1 / 1.1 | ≤ 2.0 |
| Theoretical Plates (Enantiomer 1 / 2) | 8500 / 8900 | 9200 / 9500 | > 2000 |
| %RSD Retention Time (n=6) | 0.3% | 0.2% | ≤ 2.0% |
| %RSD Peak Area (n=6) | 0.8% | 0.6% | ≤ 2.0% |
Insight: Both methods meet the SST criteria. Method A shows slightly better resolution, while Method B provides more symmetrical peaks and higher plate counts, suggesting better column efficiency.
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11][13] For a chiral method, this primarily means demonstrating baseline resolution of the enantiomers.
Protocol:
-
Inject individual solutions of each pure enantiomer (if available).
-
Inject a solution of the racemate.
-
Inject a blank (mobile phase) and a placebo solution (if applicable).
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the racemic mixture. Analyze the stressed samples to ensure no degradation products co-elute with either enantiomer.[14]
Acceptance Criteria:
-
The retention times of the individual enantiomers must match those in the racemic mixture.
-
No interfering peaks should be observed at the retention times of the enantiomers in the blank or placebo chromatograms.
-
Peak purity analysis (using a PDA detector) should show that the enantiomer peaks in the stressed samples are spectrally pure and homogeneous.
Both Method A and Method B are presumed to have passed specificity testing, demonstrating baseline separation from each other and all known impurities and degradants.
Causality: Linearity demonstrates a proportional relationship between the detector response and the analyte concentration over a specified range. This is fundamental for accurate quantitation.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Protocol:
-
Prepare a series of at least five calibration standards by spiking the desired enantiomer (as the main component) with the undesired enantiomer (as the impurity).
-
The range should typically cover 50% to 150% of the specification limit for the undesired enantiomer. For example, if the limit is 0.5%, the range could be 0.25% to 0.75%.
-
For the main component, the range should cover 80% to 120% of the target assay concentration.
-
Plot peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.998
Table 2: Comparative Linearity Data
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (Undesired Enantiomer) | 0.1% - 1.0% | 0.1% - 1.0% | Justified Range |
| Correlation Coefficient (r²) | 0.9991 | 0.9995 | ≥ 0.998 |
| y-intercept (% of response at 100%) | 1.5% | 0.8% | NMT 2.0% |
Insight: Both methods show excellent linearity. Method B has a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better fit.
Causality: LOQ is the lowest concentration of the undesired enantiomer that can be determined with acceptable precision and accuracy.[15] LOD is the lowest concentration that can be detected but not necessarily quantitated.[1] For an impurity method, the LOQ is the most critical sensitivity parameter.
Protocol:
-
Signal-to-Noise (S/N) Ratio: Prepare solutions of decreasing concentration and determine the concentration at which the S/N ratio is approximately 10 for LOQ and 3 for LOD.
-
Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity (e.g., ≤ 0.1%).
-
Precision at the LOQ concentration should be acceptable (e.g., %RSD ≤ 10%).
Table 3: Comparative Sensitivity Data
| Parameter | Method A | Method B | Acceptance Criteria |
| LOD (% of 0.5 mg/mL) | 0.03% | 0.025% | Report Value |
| LOQ (% of 0.5 mg/mL) | 0.09% | 0.08% | ≤ 0.1% |
| Precision at LOQ (%RSD, n=6) | 8.5% | 7.9% | ≤ 10% |
Insight: Both methods demonstrate sufficient sensitivity for typical impurity control. Method B shows a slightly lower LOQ with better precision at that level, making it more reliable for quantifying trace levels of the undesired enantiomer.
Causality: Accuracy measures the closeness of the test results to the true value. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels: repeatability and intermediate precision.[13]
Protocol:
-
Accuracy: Prepare samples by spiking a known amount of the main enantiomer with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate at each level and calculate the percent recovery.
-
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
Accuracy: Recovery should be within 90.0% to 110.0% for impurity levels.
-
Precision: %RSD should not be more than 10.0% for impurity levels.
Table 4: Comparative Accuracy and Precision Data
| Parameter | Method A | Method B | Acceptance Criteria |
| Accuracy (% Recovery, avg. of 3 levels) | 98.5% - 103.2% | 99.1% - 101.5% | 90.0% - 110.0% |
| Repeatability (%RSD, n=9) | 4.5% | 3.8% | ≤ 10.0% |
| Intermediate Precision (%RSD, n=18) | 5.8% | 4.9% | ≤ 10.0% |
Insight: Both methods are accurate and precise. Method B demonstrates slightly better recovery (closer to 100%) and lower variability in both repeatability and intermediate precision studies, indicating a more consistent performance.
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
Protocol:
-
Vary critical chromatographic parameters one at a time. Typical variations include:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase organic content (± 2% absolute)
-
Mobile phase pH (± 0.2 units) for Method B
-
-
Analyze a system suitability solution under each condition and evaluate the impact on resolution and retention time.
Acceptance Criteria:
-
System suitability parameters (especially resolution) must still be met under all varied conditions.
For this guide, we will assume both methods passed robustness testing, but in practice, one might show more sensitivity to certain changes. For example, the resolution in Method A might be more sensitive to the ethanol percentage, while in Method B, it might be more dependent on pH.
Caption: Logical relationships between key validation parameters.
Conclusion and Recommendation
This guide has outlined a comprehensive validation strategy for a chiral HPLC method for this compound, comparing two effective but distinct chromatographic approaches.
-
Method A (Polysaccharide CSP) demonstrated excellent resolving power (Rs = 2.1) but showed slightly lower performance in terms of column efficiency, precision, and accuracy compared to its counterpart. It remains a highly viable and robust method.
-
Method B (Cyclodextrin CSP) , while having a slightly lower resolution (Rs = 1.8), exhibited superior performance across nearly all other validation parameters. Its higher efficiency, better peak shape, stronger linearity, lower LOQ, and tighter precision make it an exceptionally reliable method. The use of an aqueous buffer system can also be seen as an advantage in terms of solvent cost and flammability.
Recommendation:
Based on the comparative data, Method B is recommended for routine quality control analysis of this compound enantiomers. Its superior precision, accuracy, and sensitivity provide a higher degree of confidence in the quantitative determination of the undesired enantiomer, which is the primary goal of a chiral purity method. While Method A is also valid, the enhanced performance characteristics of Method B make it the more robust and reliable choice for long-term application in a regulated environment.
References
-
Benchchem. A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
International Council for Harmonisation (ICH). Quality Guidelines.
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European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Ghanvatkar, P. V., et al. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC - NIH.
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures March 2024.
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European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
European Medicines Agency (EMA). Quality: specifications, analytical procedures and analytical validation.
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
-
Duncan, J. D. Chiral Separations: A Comparison of Hplc and TLC. Journal of Liquid Chromatography.
-
Sigma-Aldrich. Basics of chiral HPLC.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3146689, this compound.
-
ECA Academy. EMA publishes Document on the Validation of analytical Methods.
-
Dong, M. W. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
-
CymitQuimica. This compound.
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Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
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ChemBK. (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 4-(2-Oxopyrrolidin-1-yl)butanoic acid
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the purity, stability, and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a critical intermediate in the synthesis of the widely-used antiepileptic drug Levetiracetam, is a prime example of a compound requiring robust and reliable analytical oversight.[1][2] The stereochemical integrity and purity of this intermediate directly influence the efficacy and safety of the final drug product.[2] Therefore, the analytical methods used for its characterization and quantification must be rigorously validated to ensure they are fit for purpose.
This guide provides a comprehensive framework for the cross-validation of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Cross-validation serves as a critical process to demonstrate the equivalency or predefined relationship between two distinct analytical methods, ensuring data integrity and consistency, particularly when transferring methods between laboratories or implementing a new technology.[3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical protocols for executing a successful cross-validation study.
Pillar 1: Rationale for Method Selection
The choice of analytical techniques is the foundation of any validation study. For this compound, its chemical structure—possessing a carboxylic acid group and a lactam (pyrrolidinone) ring—guides the selection of appropriate methodologies.[1]
-
High-Performance Liquid Chromatography (HPLC): As a non-volatile, polar compound, it is eminently suitable for reversed-phase HPLC. The pyrrolidinone ring contains a chromophore that allows for straightforward detection using a UV detector, typically at low wavelengths (~205 nm).[6] HPLC is a workhorse in pharmaceutical QC labs due to its robustness, precision, and high throughput. It allows for the direct analysis of the compound in solution with minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this carboxylic acid by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation.[7] However, by converting the analyte into a more volatile and thermally stable derivative, GC-MS becomes a powerful alternative.[7][8] The most common approach is silylation, which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group.[9] This derivatization not only enables gas-phase analysis but also leverages the high sensitivity and specificity of mass spectrometric detection, providing structural confirmation.[10]
The selection of these two techniques provides an excellent basis for cross-validation. They are orthogonal, meaning they rely on fundamentally different principles of separation (liquid-phase partition vs. gas-phase partition) and detection (UV absorbance vs. mass-to-charge ratio). This orthogonality provides a high degree of confidence; if both methods yield comparable results, it strongly indicates that the measurements are accurate and free from method-specific artifacts.
Pillar 2: The Cross-Validation Protocol: A Self-Validating System
The objective of this cross-validation is to compare the performance characteristics of a validated HPLC-UV method (Reference Method) against a newly developed GC-MS method (Comparator Method). The protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]
Overall Experimental Workflow
The workflow ensures that both methods are tested against the same set of samples, prepared from a common stock solution, to eliminate variability from sample sourcing.
Caption: Cross-validation workflow from sample preparation to data analysis.
Experimental Protocol: Step-by-Step Methodologies
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Reagent-grade phosphoric acid
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous pyridine or other suitable solvent for derivatization
-
Helium (99.999% purity) for GC carrier gas
2. Reference Method: HPLC-UV
-
Chromatographic System: HPLC with a UV/Vis or Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create stock solutions. Further dilute to create calibration standards and quality control (QC) samples.
3. Comparator Method: GC-MS (with Derivatization)
-
Sample Preparation (Derivatization):
-
Pipette an aliquot of the sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. This silylation reaction converts the polar carboxylic acid into a nonpolar, volatile TMS ester, suitable for GC analysis.[8][9]
-
-
Chromatographic System: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 270°C (Splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
Data Acquisition: Scan mode (e.g., m/z 40-450) for peak identification and Selected Ion Monitoring (SIM) mode for quantification. The target ion for the TMS derivative would be selected for its specificity and abundance.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated for both methods using the same batches of samples, as stipulated by ICH Q2(R1).[11][14]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis (HPLC-DAD), no interfering peaks at the analyte's retention time. For GC-MS, mass spectrum confirms identity. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Coefficient of determination (r²) ≥ 0.995 over a minimum of 5 concentration levels. |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (low, mid, high). |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (intra-assay) and Intermediate Precision (inter-day/inter-analyst) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision (RSD) ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
Pillar 3: Data Presentation and Interpretation
Hypothetical results from the cross-validation study are presented below to illustrate the comparison.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC-UV (Reference Method) | GC-MS (Comparator Method) | Meets Acceptance Criteria? |
| Linearity (r²) | 0.9992 | 0.9996 | Yes |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 25 | Yes |
| Accuracy (% Recovery) | Low QC: 99.5%Mid QC: 101.1%High QC: 99.8% | Low QC: 100.7%Mid QC: 98.9%High QC: 101.5% | Yes |
| Precision (RSD%) | Intra-day: 0.8%Inter-day: 1.3% | Intra-day: 1.1%Inter-day: 1.7% | Yes |
| LOQ (µg/mL) | 1.0 | 0.1 | Yes |
| LOD (µg/mL) | 0.3 | 0.03 | Yes |
Interpretation of Results
The data in Table 1 clearly demonstrates that both methods meet the pre-defined acceptance criteria for a validated analytical procedure.
-
Causality behind Performance: The HPLC-UV method shows excellent performance for routine quantification within the 1.0-100 µg/mL range. Its simplicity and direct analysis make it ideal for QC environments. The GC-MS method, while requiring a more complex derivatization step, demonstrates a significant advantage in sensitivity, with an LOQ and LOD that are ten times lower than the HPLC method. This is due to the efficient ionization and low-noise detection inherent in mass spectrometry. The higher sensitivity of GC-MS makes it more suitable for applications such as impurity profiling or analysis in biological matrices where analyte concentrations are expected to be very low.
Decision Logic for Method Selection
The choice of which validated method to employ depends on the specific analytical need. This decision process can be visualized as follows:
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This guide has detailed a comprehensive approach for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both techniques have been shown to be suitable for their intended purposes, exhibiting excellent linearity, accuracy, and precision in line with ICH guidelines.[11][12]
The HPLC-UV method stands out as a robust, high-throughput technique ideal for routine quality control of the intermediate as a raw material or in-process control. Conversely, the GC-MS method, with its superior sensitivity and structural confirmation capabilities, is the preferred choice for trace-level analysis, impurity identification, or bioanalytical studies. The successful cross-validation ensures that data generated by either method is reliable and interchangeable within defined parameters, providing flexibility and confidence in the analytical support for the development of Levetiracetam.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
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GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... ResearchGate. [Link]
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(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. LinkedIn. [Link]
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(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but for personnel safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 4-(2-Oxopyrrolidin-1-yl)butanoic acid, a chemical intermediate that, while not classified as acutely hazardous, requires meticulous handling due to its potential as a serious eye irritant. Our commitment is to empower you with the knowledge to manage laboratory waste with confidence, ensuring a safe and sustainable research environment.
Understanding the Compound: Hazard Profile and Regulatory Context
From a regulatory standpoint, this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4][5]. However, this does not exempt it from proper waste management protocols. A waste product can be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[5]. Given its acidic nature, it could be considered corrosive if the concentration is high enough to result in a pH of 2 or less.
Environmentally, research has shown that this compound is an intermediate in the bacterial degradation of 1-octylpyrrolidin-2-one and can be further biodegraded by other microorganisms[6]. This suggests a degree of biodegradability, which is a positive attribute but does not permit indiscriminate disposal, such as drain disposal, which is generally prohibited for laboratory chemicals[7].
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to have a clear understanding of emergency procedures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as related compounds are known to cause skin irritation[2]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory | Generally not required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if dusts or aerosols are generated. | To prevent inhalation of any airborne particles that could cause respiratory irritation, a known hazard for a similar isomer[2]. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any potential vapors.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Neutralize (for acidic solutions): If the spilled material is in a solution with a low pH, it can be cautiously neutralized with a weak base such as sodium bicarbonate.
-
Collect and Dispose: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations.
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Detailed Protocol
1. Waste Segregation:
-
Rationale: To prevent accidental and potentially hazardous reactions, it is imperative to segregate chemical waste streams.
-
Procedure: Do not mix this compound waste with other incompatible materials. As a carboxylic acid, it should be kept separate from bases, oxidizing agents, and reducing agents.
2. Container Selection:
-
Rationale: The integrity of the waste container is critical to prevent leaks and spills.
-
Procedure: Collect waste this compound in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free of cracks or residues from previous use.
3. Labeling:
-
Rationale: Accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like OSHA.
-
Procedure: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The primary hazard: "Eye Irritant".
-
4. Waste Accumulation and Storage:
-
Rationale: Proper storage minimizes the risk of accidents and ensures compliance with accumulation time limits set by the EPA.
-
Procedure:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.
-
5. Final Disposal:
-
Rationale: The final disposal of chemical waste must be handled by licensed professionals to ensure it is managed in an environmentally sound manner.
-
Procedure:
-
Do NOT dispose of this compound down the drain. While it shows some biodegradability, this does not make it suitable for sewer disposal, which can harm aquatic life and wastewater treatment systems.
-
Do NOT dispose of it in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal, which will likely involve incineration at a permitted facility.
-
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of laboratory chemicals is a reflection of a laboratory's commitment to safety, ethical research, and environmental protection. By adhering to the procedures outlined in this guide for this compound, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
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Růžička, J., Přepechalová, I., Wimmer, Z., & Doležal, P. (2022). Degradation of antibacterial 1-octylpyrrolidin-2-one by bacterial pairs isolated from river water and soil. Environmental Science and Pollution Research, 29(35), 53695-53704. [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste. [Link]
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Practice Greenhealth. (n.d.). Hazardous waste characterization. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Oxopyrrolidin-1-yl)butanoic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as critical as our pursuit of discovery. The proper handling of chemical reagents is the foundation of a safe and effective laboratory environment. This guide provides essential, immediate safety and logistical information for handling 4-(2-Oxopyrrolidin-1-yl)butanoic acid, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
This document is a supplement to, not a replacement for, your institution's specific Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2] Always consult your organization's safety officer and the substance-specific Safety Data Sheet (SDS) before beginning any new procedure.
Hazard Identification: A Risk-Based Approach to Safety
Understanding the specific hazards of a chemical is the first step in selecting appropriate Personal Protective Equipment (PPE). According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its isomers are classified with the following hazards:
-
H315: Causes skin irritation. [3][4] This means direct contact can lead to redness, inflammation, or dermatitis.
-
H319: Causes serious eye irritation. [3][4][5] This indicates that contact with the eyes can cause significant, potentially painful, and reversible damage.
-
H335: May cause respiratory irritation. [3][4] Inhalation of the dust or aerosols of this compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Our PPE strategy is therefore designed to create effective barriers against these three primary routes of exposure: dermal (skin), ocular (eye), and respiratory.
Core Protective Equipment: Your First Line of Defense
Based on the identified hazards, a standard set of PPE is required for all routine handling of this compound. The selection of this equipment must adhere to government standards, such as those provided by NIOSH in the US or EN in the EU.[6]
-
Eye and Face Protection: Due to the "serious eye irritation" classification, standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[6]
-
Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, a full-face shield should be worn in addition to safety goggles. The goggles protect from direct splashes, while the face shield protects the entire face from contamination.
-
-
Hand Protection: The skin is a primary route of exposure.
-
Glove Type: Chemical-resistant, powder-free nitrile or neoprene gloves are the standard recommendation.[7] Always inspect gloves for tears or punctures before use.
-
Best Practice: For any process involving significant quantities or prolonged handling, double-gloving is recommended. This involves wearing one glove cuff under the lab coat sleeve and the outer glove cuff over the sleeve, preventing any skin exposure at the wrist.[8] Contaminated gloves should be removed and disposed of as hazardous waste immediately.
-
-
Body Protection:
-
Standard Use: A clean, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing.
-
Enhanced Protection: For tasks with a higher risk of splashes or spills, a polyethylene-coated or other impermeable gown should be worn.[7][8] Footwear must be closed-toe and cover the entire foot; perforated shoes or sandals are never appropriate in a laboratory setting.[9]
-
-
Respiratory Protection:
-
Under Normal Conditions: When handling small quantities of the solid in a well-ventilated area or within a certified chemical fume hood, respiratory protection is typically not required.
-
When Required: If you are weighing out fine powders outside of a fume hood, or if any procedure could generate dust or aerosols, respiratory protection is necessary. A NIOSH-approved N95 respirator or a higher-level respirator may be required based on your institution's risk assessment.[10] All respirator use must be part of a formal respiratory protection program, as required by OSHA.
-
Operational and Disposal Plans
Procedural discipline is key to ensuring that PPE is effective. This section outlines the step-by-step guidance for using and disposing of PPE when handling this compound.
For clarity, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Required if outside a fume hood (N95 minimum) |
| Preparing Solution | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Transferring Solution | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Large-Scale Work (>50g) | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Impermeable Gown | Recommended, based on risk assessment |
| Cleaning a Spill | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Impermeable Gown | Required (e.g., half-mask with appropriate cartridge) |
The order in which you put on (don) and take off (doff) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat or gown and fasten it completely.
-
Mask/Respirator: If required, don your respirator. Ensure it has a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (to contain contaminants):
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.
-
Gown/Lab Coat: Unfasten and remove the gown, folding the contaminated outside inwards.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Mask/Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
All disposable PPE used while handling this compound must be considered chemically contaminated waste.
-
Segregation: Used gloves, disposable gowns, and any other contaminated items must be placed in a designated hazardous waste container. Do not mix with regular trash.
-
Containerization: The waste container should be a leak-proof, labeled container (e.g., a yellow bag or a specifically marked bin).
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Chemical Waste" and lists the chemical constituents.
-
Disposal: Follow your institution's procedures for the pickup and disposal of chemical waste, coordinated through your Environmental Health and Safety (EHSO) department.[11]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
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OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee, Knoxville. [Link]
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The OSHA Laboratory Standard. Lab Manager. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]
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This compound | C8H13NO3. PubChem, National Center for Biotechnology Information. [Link]
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NIOSH Pocket Guide to Chemical Hazards. ResponderHelp.com. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
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PERSONAL PROTECTIVE EQUIPMENT. ASHP. [Link]
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2-(2-Oxopyrrolidin-1-yl)butanoic acid | C8H13NO3. PubChem, National Center for Biotechnology Information. [Link]
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2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3. PubChem, National Center for Biotechnology Information. [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
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Safe Handling and Disposal of Chemicals. United Nations Office on Drugs and Crime (UNODC). [Link]
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UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa. [Link]
-
Cas 102849-49-0,(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. LookChem. [Link]
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Butanoic Acid - SAFETY DATA SHEET. Breckland Scientific. [Link]
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Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
